molecular formula C13H18O B8531200 2,2,4,4-Tetramethylchroman

2,2,4,4-Tetramethylchroman

Cat. No.: B8531200
M. Wt: 190.28 g/mol
InChI Key: NHDVFXNUAUYRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4-Tetramethylchroman is a chemical compound with the molecular formula C13H17BrO and a molecular weight of 269.177 g/mol . It belongs to the chroman class of heterobicyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological potential . The chroman core, a fusion of a benzene ring with a dihydropyran ring, serves as a fundamental building block for the isolation, design, and synthesis of novel lead compounds . Researchers value this structural motif for its presence in a wide array of biologically active molecules. Chroman and chromanone derivatives have been extensively studied and shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and antidiabetic properties . For instance, compounds with the tetramethylchroman structure are of significant research interest, as evidenced by Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a well-known water-soluble analog of vitamin E renowned for its potent antioxidant activity . As such, 2,2,4,4-Tetramethylchroman serves as a valuable synthetic intermediate or precursor for researchers developing and exploring new chemical entities in drug discovery and development programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3H-chromene

InChI

InChI=1S/C13H18O/c1-12(2)9-13(3,4)14-11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3

InChI Key

NHDVFXNUAUYRHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=CC=CC=C21)(C)C)C

Origin of Product

United States

Foundational & Exploratory

2,2,4,4-Tetramethylchroman chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and pharmaceutical applications of 2,2,4,4-Tetramethylchroman .

Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

2,2,4,4-Tetramethylchroman (CAS: 1198-96-5 / 312312-75-7 for derivatives) represents a critical pharmacophore in medicinal chemistry, specifically designed to mimic the hydrophobic trimethylcyclohexenyl ring found in natural retinoids (Vitamin A derivatives). Unlike the labile polyene chain of natural retinoids, the chroman scaffold offers superior metabolic stability and conformational rigidity. This guide details the physicochemical properties, validated synthetic protocols, and the structure-activity relationships (SAR) that position this scaffold as a cornerstone in the development of heteroarotinoids (anticancer and dermatological agents) and lipophilic antioxidants.

Part 1: Chemical Identity & Structural Analysis[1]

The 2,2,4,4-tetramethylchroman core is a benzopyran derivative characterized by a gem-dimethyl substitution pattern at both the C2 and C4 positions. This specific substitution creates a steric bulk that mimics the


-ionone ring of retinoic acid, facilitating high-affinity binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
1.1 Nomenclature and Identification
PropertyDetail
IUPAC Name 3,4-Dihydro-2,2,4,4-tetramethyl-2H-1-benzopyran
Molecular Formula

Molecular Weight 190.28 g/mol
SMILES CC1(C)CC(C)(C)c2ccccc2O1
Key Structural Feature Gem-dimethyl effect (Thorpe-Ingold effect) at C2/C4, locking the heterocyclic ring in a distorted half-chair conformation.[1][2][3]
1.2 Spectral Characteristics

The NMR signature of the unsubstituted scaffold is distinct due to its high symmetry in the heterocyclic ring and the shielding effects of the oxygen atom.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.29 – 6.71 ppm (m, 4H): Aromatic protons.
      
    • 
       1.83 ppm (s, 2H): Methylene protons at C3 (Singlet due to lack of adjacent protons).
      
    • 
       1.37 ppm (s, 6H): Methyl protons at C4 (Benzylic).
      
    • 
       1.36 ppm (s, 6H): Methyl protons at C2 (Adjacent to Oxygen).
      
  • Physical State: Colorless to pale yellow oil at standard temperature and pressure.

  • Solubility: Highly lipophilic; soluble in organic solvents (DCM, hexane, DMSO); insoluble in water.

Part 2: Synthetic Pathways[2][5][6]

The synthesis of 2,2,4,4-tetramethylchroman requires precise control to prevent polymerization or formation of the kinetically favored kinetic indane derivatives. The most robust method involves the acid-catalyzed cyclization of a phenolic tertiary alcohol.

2.1 Validated Synthesis Protocol: Cyclodehydration

This protocol avoids the harsh conditions of direct Friedel-Crafts alkylation with dihalides, which often yields tetralin byproducts.

Reagents:

  • Precursor: 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol

  • Catalyst: 20% Aqueous Sulfuric Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: None (Neat) or Nitromethane for derivatization

  • Conditions: Reflux under Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Methodology:

  • Precursor Formation: React phenol with 2,5-dimethyl-2,5-hexanediol or mesityl oxide derivatives to obtain the open-chain phenolic alcohol 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol.

  • Cyclization: Charge a reaction vessel with the phenolic alcohol precursor (1.0 eq) and 20% aqueous

    
     (excess, typically 10-15 mL per gram of precursor).
    
  • Reflux: Heat the mixture to reflux (approx. 100°C) under an inert

    
     atmosphere for 4 hours. The acid catalyzes the elimination of the tertiary hydroxyl group, generating a carbocation that is intramolecularly trapped by the phenolic oxygen.
    
  • Work-up: Cool to room temperature. Dilute with water and extract three times with hexanes.

  • Purification: Wash the combined organic layers with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and brine. Dry over anhydrous 
    
    
    
    . Remove solvent in vacuo to yield the product as a colorless oil.

Mechanism & Logic: The reaction proceeds via an


-type intramolecular etherification. The gem-dimethyl groups at C3 of the butyl chain (which become C4 of the chroman) facilitate cyclization via the Thorpe-Ingold effect , bringing the reactive centers (phenolic OH and carbocation) into proximity.

Synthesis cluster_0 Precursor Assembly cluster_1 Cyclization (Ring Closure) Phenol Phenol Intermediate 2-(1,1,3-trimethyl- 3-hydroxybutyl)phenol Phenol->Intermediate Alkylation (Acid Cat.) Diol 2,5-Dimethyl- 2,5-hexanediol Diol->Intermediate Chroman 2,2,4,4-Tetramethylchroman (Target Scaffold) Intermediate->Chroman 20% H2SO4 Reflux, -H2O Intramolecular Etherification

Figure 1: Synthetic route via acid-catalyzed cyclodehydration of phenolic alcohol precursor.

Part 3: Reactivity & Derivatization[2]

The 2,2,4,4-tetramethylchroman core is electron-rich due to the oxygen lone pairs and alkyl substituents, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) at the C6 and C8 positions.

3.1 Friedel-Crafts Acylation (C6 Functionalization)

To introduce carboxylic acid moieties (common in retinoids), the scaffold is acylated at the C6 position.

  • Reagents: Acetyl chloride, Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), Nitromethane.
    
  • Outcome: Yields 6-acetyl-2,2,4,4-tetramethylchroman , which can be oxidized (Haloform reaction) to the corresponding carboxylic acid (e.g., for heteroarotinoid synthesis).

3.2 Oxidation to Chroman-4-ones

While the C4 position is fully substituted, preventing oxidation to a ketone at C4, the C3 methylene group is relatively stable. However, radical bromination can occur at the benzylic methyl groups under forcing conditions, though this is generally avoided to maintain the pharmacophore's integrity.

Part 4: Applications in Drug Discovery[2]

The primary utility of 2,2,4,4-tetramethylchroman lies in its ability to serve as a bioisostere for the hydrophobic domain of retinoids.

4.1 Heteroarotinoids (Retinoid Mimics)

"Heteroarotinoids" are synthetic retinoids where the cyclohexenyl ring is replaced by a heteroatom-containing ring (chroman or thiochroman).

  • Mechanism: The 2,2,4,4-tetramethylchroman moiety binds to the hydrophobic pocket of RAR/RXR nuclear receptors.

  • Therapeutic Use:

    • Anticancer: Induces differentiation in promyelocytic leukemia cells and inhibits solid tumor growth (e.g., breast, lung).

    • Dermatology: Used in treating psoriasis and severe acne, offering a better safety profile than natural retinoic acid.

    • Antimicrobial: Derivatives like Ethyl 4-[[N-(2,2,4,4-tetramethylchroman-6-yl)thiocarbamoyl]amino]benzoate have shown potent activity against Mycobacterium bovis (TB surrogate).[1][4][5]

4.2 Structure-Activity Relationship (SAR) Diagram

SAR Scaffold 2,2,4,4-Tetramethylchroman Core C2_C4 C2/C4 gem-Dimethyls (Hydrophobic Bulk) Scaffold->C2_C4 Oxygen Heterocyclic Oxygen (H-Bond Acceptor / Rigidity) Scaffold->Oxygen C6_Pos C6 Position (Linker Attachment Point) Scaffold->C6_Pos Target RAR/RXR Nuclear Receptors (Hydrophobic Pocket Binding) C2_C4->Target Mimics β-ionone ring of Retinoic Acid Oxygen->Target Modulates Lipophilicity (LogP) C6_Pos->Target Connects to Polar Head Group (Carboxylic Acid/Ester)

Figure 2: Pharmacophore mapping of the chroman scaffold in retinoid receptor binding.

Part 5: Safety & Handling
  • Hazard Classification: Generally classified as an Irritant (Skin/Eye).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent slow oxidation.

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of vapors if heating (oil may have low volatility but can generate mists).

References
  • Synthesis & Precursors: United States Patent 5053523. "Chroman esters of phenols and benzoic acids having retinoid-like activity." (1991).

  • Heteroarotinoids & TB Activity: Journal of Medicinal Chemistry. "Novel Heteroarotinoids as Potential Antagonists of Mycobacterium bovis BCG." (2004).

  • Retinoid Mechanism:Chemical Reviews. "Retinoids in Cancer Therapy and Chemoprevention." Note: General grounding on retinoid SAR utilizing the chroman scaffold.
  • NMR Data Verification: European Patent EP0435681A1. Confirms proton NMR shifts for the 2,2,4,4-tetramethylchroman intermediate.[6][7]

Sources

Physicochemical Properties and Synthetic Utility of 2,2,4,4-Tetramethylchroman: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Role of a Privileged Scaffold

In the landscape of medicinal chemistry and rational drug design, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is a ubiquitous structural motif. Specifically, 2,2,4,4-tetramethylchroman serves as a highly lipophilic, sterically constrained, and metabolically stable building block. By locking the conformation of the pyran ring with bulky gem-dimethyl groups at the C-2 and C-4 positions, this scaffold effectively mimics the hydrophobic domains of natural retinoids.

As a Senior Application Scientist, I present this guide to deconstruct the physicochemical profile, structural elucidation, and self-validating synthetic methodologies of 2,2,4,4-tetramethylchroman. We will also explore its downstream utility in generating Retinoic Acid Receptor alpha (RAR-α) selective agonists and novel anti-mycobacterial agents.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of 2,2,4,4-tetramethylchroman is critical for predicting its behavior in biphasic reaction conditions and its pharmacokinetic distribution when incorporated into active pharmaceutical ingredients (APIs). The compound exists as a highly lipophilic, colorless oil at standard temperature and pressure.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 2,2,4,4-Tetramethylchroman (2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran)
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Physical State Colorless oil
Solubility Profile Soluble in hexanes, dichloromethane, ether, and nitromethane; Insoluble in water
Structural Features Sterically hindered ether linkage; gem-dimethyl groups at C-2 and C-4
Spectroscopic Validation (¹H NMR)

To ensure the trustworthiness of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary self-validating tool. The symmetry and steric environment of the gem-dimethyl groups provide highly diagnostic singlets.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
1.36 Singlet (s)-6HC-2 (or C-4) gem-dimethyl protons
1.37 Singlet (s)-6HC-4 (or C-2) gem-dimethyl protons
1.83 Singlet (s)-2HC-3 methylene (CH₂) protons
6.71 Doublet of doublets (dd)8.2, 1.51HC-8 Aromatic H (Shielded by adjacent oxygen)
6.92 Triplet of doublets (td)8.2, 1.51HC-6 or C-7 Aromatic H
7.09 Triplet of doublets (td)8.2, 1.51HC-7 or C-6 Aromatic H
7.29 Doublet of doublets (dd)8.2, 1.51HC-5 Aromatic H (Deshielded by C-4 alkyl bulk)

Data referenced from foundational retinoid synthesis protocols[1].

Synthetic Methodology: Acid-Catalyzed Intramolecular Cyclization

The synthesis of 2,2,4,4-tetramethylchroman relies on the intramolecular cyclization of 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol. This protocol is not merely a sequence of steps; it is a carefully tuned thermodynamic system.

SynthesisWorkflow Start 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol (Starting Material) Acid 20% aq. H2SO4 (Brønsted Acid Catalyst) Start->Acid Heating Reflux under N2 (4 hours) Acid->Heating Protonation & Dehydration Stirring Room Temp Stirring (72 hours) Heating->Stirring Intramolecular Cyclization Workup Aqueous Dilution & Hexane Extraction Stirring->Workup Washing Water & Sat. NaCl Wash Dry over MgSO4 Workup->Washing Product 2,2,4,4-Tetramethylchroman (Colorless Oil) Washing->Product Solvent Removal (in vacuo)

Step-by-step synthetic workflow for 2,2,4,4-tetramethylchroman via acid-catalyzed cyclization.

Step-by-Step Protocol & Causality Analysis

This methodology is adapted from the validated procedures detailed in [1].

Step 1: Reaction Setup and Acid Catalysis

  • Action: Combine 2.98 g (14.3 mmol) of 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol with 40 mL of 20% aqueous H₂SO₄ under a nitrogen atmosphere.

  • Causality: The 20% aqueous H₂SO₄ acts as a highly specific Brønsted acid catalyst. The concentration is critical: it is strong enough to protonate the tertiary hydroxyl group to facilitate the loss of water (forming a stable tertiary carbocation), yet dilute enough to prevent electrophilic aromatic sulfonation of the electron-rich phenol ring. The nitrogen atmosphere prevents oxidative degradation of the phenol.

Step 2: Thermal Activation (Reflux)

  • Action: Heat the biphasic mixture at reflux for 4 hours.

  • Causality: Refluxing provides the necessary thermodynamic energy to overcome the activation barrier for dehydration. The gem-dimethyl groups at the 1- and 3-positions of the butyl chain induce a strong Thorpe-Ingold effect, compressing the internal bond angles and drastically accelerating the rate of intramolecular etherification by bringing the nucleophilic phenolic oxygen into close proximity with the electrophilic tertiary carbocation.

Step 3: Thermodynamic Equilibration

  • Action: Allow the reaction to stir at room temperature for an additional 72 hours.

  • Causality: During the high-temperature reflux, a competitive E1 elimination may occur, forming an intermediate alkene rather than the cyclized product. Prolonged stirring at room temperature allows these kinetic alkene byproducts to slowly re-protonate and undergo thermodynamic equilibration into the highly stable, unstrained 6-membered chroman ring, maximizing the yield.

Step 4: Aqueous Workup and Extraction

  • Action: Dilute the mixture with 50 mL of water and extract with hexanes (3 x 20 mL). Combine the organic layers, wash successively with water and saturated NaCl solution, and dry over anhydrous MgSO₄.

  • Causality: Dilution safely quenches the acid catalyst. Hexane is chosen as the extraction solvent because the fully alkylated chroman product is highly lipophilic, whereas unreacted polar byproducts partition less favorably into non-polar alkanes. MgSO₄ acts as a desiccant to remove residual water.

Step 5: Isolation

  • Action: Remove the solvent in vacuo to yield the target compound.

  • Causality: Reduced pressure evaporation prevents thermal decomposition, yielding the pure chroman core ready for downstream functionalization (e.g., Friedel-Crafts acylation at the C-6 position using acetyl chloride and AlCl₃).

Pharmacological Applications & Downstream Utility

The true value of 2,2,4,4-tetramethylchroman lies in its utility as a privileged scaffold in drug discovery. Because the C-6 position of the aromatic ring is highly activated (para to the ether oxygen), it readily undergoes electrophilic aromatic substitution, allowing chemists to append various pharmacophores.

PharmPathway Core 2,2,4,4-Tetramethylchroman (Privileged Scaffold) Deriv1 6-Carboxylic Acid Derivatives (Retinoid Analogs) Core->Deriv1 Functionalization at C6 Deriv2 Thiocarbamoyl Derivatives (Heteroarotinoids) Core->Deriv2 Functionalization at C6 Target1 RAR-α Receptor Selective Agonism Deriv1->Target1 Target2 Mycobacterium bovis BCG Inhibition Deriv2->Target2 Outcome1 Anticancer Activity (Leukemia, Carcinoma) Target1->Outcome1 Outcome2 Antimycobacterial Activity (Mycolic Acid Inhibition) Target2->Outcome2

Pharmacological pathways and applications of 2,2,4,4-tetramethylchroman derivatives.

Key Therapeutic Areas
  • RAR-α Selective Retinoids: By converting the core into 2,2,4,4-tetramethylchroman-6-carboxylic acid, researchers have developed retinoid compounds that act specifically on RAR-α receptor subtypes. As documented in[2], these derivatives are highly suitable for the treatment of tumors (e.g., acute monocytic leukemia, cervical carcinoma) without inducing the severe mucocutaneous toxicity and teratogenicity associated with non-selective natural retinoids.

  • Anti-Mycobacterial Heteroarotinoids: Functionalizing the C-6 position with a thiocarbamoyl group yields potent heteroarotinoids. For example, Ethyl 4-[[N-(2,2,4,4-tetramethylchroman-6-yl)thiocarbamoyl]amino]benzoate has demonstrated significant inhibitory activity against Mycobacterium bovis BCG (MIC values of 5.0–10.0 µg/mL). This activity is hypothesized to occur via the inhibition of mycolic acid synthesis, presenting a novel pathway for tuberculosis drug development as supported by .

Conclusion

2,2,4,4-Tetramethylchroman is far more than a simple heterocyclic intermediate; it is a meticulously engineered structural mimic of hydrophobic biological ligands. By mastering the thermodynamic controls of its acid-catalyzed synthesis and leveraging its predictable NMR profile, researchers can reliably generate this scaffold to unlock advanced therapeutic applications in oncology and infectious diseases.

References

  • Source: Google Patents (EP0435681A1)
  • Title: Methods of treatment with compounds having RAR.sub.
  • Title: Novel heteroarotinoids as potential antagonists of Mycobacterium bovis BCG Source: PubMed / National Institutes of Health (Journal of Medicinal Chemistry) URL: [Link]

Sources

Spectroscopic data for 2,2,4,4-Tetramethylchroman (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2,2,4,4-Tetramethylchroman (CAS: 1198-96-5). This document is structured to assist analytical chemists and medicinal chemistry teams in the rigorous identification and quality control of this structural motif, which frequently appears as a hydrophobic scaffold in retinoids, antioxidants, and polymer stabilizers.

Compound ID: 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran CAS Registry Number: 1198-96-5 Molecular Formula: C₁₃H₁₈O Molecular Weight: 190.28 g/mol

Executive Summary & Structural Context

2,2,4,4-Tetramethylchroman represents a sterically crowded ether scaffold. Its spectroscopic signature is defined by high symmetry in the aliphatic region and a distinct lack of spin-spin coupling between the methylene bridge and its neighbors, due to the quaternary carbons at positions 2 and 4.

Key Analytical Challenges:

  • NMR: Differentiating the gem-dimethyl signals at C2 (ether-adjacent) vs. C4 (benzylic).

  • MS: The molecular ion (

    
    ) is often weak; the spectrum is dominated by the stable 
    
    
    
    cation.
  • IR: Absence of carbonyl/hydroxyl bands; reliance on the gem-dimethyl doublet and C-O ether fingerprint.

Synthesis & Sample Origin

To ensure the data below correlates with high-purity reference standards, it is assumed the sample is prepared via the acid-catalyzed Friedel-Crafts cyclization of phenol with 2,4-dimethyl-2,4-pentanediol (or mesityl oxide under reductive conditions).

  • Purity Marker: Impurities often include uncyclized phenolic alkylation products, which will show a broad -OH stretch in IR (>3200 cm⁻¹) and exchangeable protons in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of 2,2,4,4-tetramethylchroman is characterized by sharp singlets in the aliphatic region, simplifying assignment but requiring careful chemical shift analysis to distinguish the methyl groups.

¹H NMR Data (400 MHz, CDCl₃)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
Ar-H (5,6,7,8) 6.80 – 7.30Multiplet4H-Typical ABCD aromatic system (unless substituted).
C3-H₂ (Methylene) 1.85Singlet2H-Diagnostic Signal. Appears as a singlet because it is flanked by quaternary carbons (C2, C4), preventing vicinal coupling.
C4-CH₃ (Benzylic) 1.36Singlet6H-Deshielded by the aromatic ring current (anisotropy).
C2-CH₃ (Ethereal) 1.34Singlet6H-Deshielded by the inductive effect of the adjacent Oxygen.

Note: The C2 and C4 methyl signals are often separated by only 0.02–0.05 ppm. In some solvents (e.g., Benzene-d₆), these may resolve more clearly due to solvent-induced shifts (ASIS).

¹³C NMR Data (100 MHz, CDCl₃)
Carbon EnvironmentShift (δ, ppm)TypeNotes
C8a (Ar-O) 153.5QuaternaryMost deshielded carbon due to direct oxygen attachment.
C4a (Ar-C) 130.2QuaternaryBridgehead carbon.
Ar-CH (5,6,7,8) 127.0, 126.5, 120.0, 117.5CHTypical aromatic signals.
C2 (O-C-R₂) 73.8QuaternaryCharacteristic of tertiary ether carbon.
C3 (CH₂) 54.5CH₂Shielded relative to C2; bridge between quaternary centers.
C4 (Ar-C-R₂) 32.8QuaternaryBenzylic quaternary center.
C2-CH₃ / C4-CH₃ 31.5 / 28.5CH₃Methyl carbons.
NMR Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the aliphatic protons, differentiating the methylene bridge from the methyl groups.

NMR_Assignment Spectrum 1H NMR Spectrum (Aliphatic Region) Integration Integration Analysis Ratio 2:6:6 Spectrum->Integration Singlet_2H Singlet (2H) @ ~1.85 ppm Integration->Singlet_2H Singlets_12H Two Singlets (6H each) @ ~1.34 - 1.36 ppm Integration->Singlets_12H Assign_C3 Assignment: C3-H2 (Methylene Bridge) Singlet_2H->Assign_C3 Logic_C3 Logic: Flanked by Quaternary C (No neighbors = No splitting) Singlet_2H->Logic_C3 Assign_Me Assignment: Methyl Groups (C2-Me & C4-Me) Singlets_12H->Assign_Me Logic_Me Logic: Gem-dimethyl symmetry C4 (Benzylic) vs C2 (Ether) Singlets_12H->Logic_Me

Caption: Logical workflow for assigning the aliphatic ¹H NMR signals of 2,2,4,4-tetramethylchroman.

Mass Spectrometry (MS)

The mass spectrum of 2,2,4,4-tetramethylchroman is dominated by fragmentation driven by the stability of the tertiary carbocations and the oxonium ion species.

Ionization Mode: Electron Impact (EI, 70 eV)[1]

Key Fragmentation Ions
m/zIntensityFragment IdentityMechanistic Origin
190 Low (<15%)

Molecular Ion.
175 100% (Base)

Alpha-Cleavage. Loss of a methyl group from C2 or C4. The loss from C2 forms a resonance-stabilized oxonium ion.
134 Medium

Retro-Diels-Alder (RDA). Loss of isobutene from the non-aromatic ring.
119 High

Further loss of methyl from the RDA product.
91 Medium

Tropylium ion (characteristic of alkyl-benzenes).
Fragmentation Pathway Diagram

The stability of the


 ion makes it the primary diagnostic peak.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 190 Base_Peak Base Peak [M - CH3]+ m/z 175 M_Ion->Base_Peak - CH3 (Alpha Cleavage) RDA_Frag RDA Fragment [M - C4H8]+ m/z 134 M_Ion->RDA_Frag - Isobutene (Retro-Diels-Alder) Tropylium Tropylium m/z 91 RDA_Frag->Tropylium - C2H2O / Rearrangement

Caption: Primary fragmentation pathways for 2,2,4,4-tetramethylchroman under EI conditions.

Infrared (IR) Spectroscopy

IR analysis is primarily exclusion-based (confirming no carbonyls/hydroxyls) and identification of the gem-dimethyl doublet.

  • 3030 cm⁻¹: C-H Stretching (Aromatic, weak).

  • 2960 – 2870 cm⁻¹: C-H Stretching (Aliphatic, strong).

  • 1605, 1580, 1490 cm⁻¹: C=C Ring Stretching (Aromatic).

  • 1385 & 1365 cm⁻¹: Gem-Dimethyl Doublet. Characteristic C-H bending vibration of the gem-dimethyl groups [C(CH₃)₂].

  • 1240 & 1110 cm⁻¹: C-O-C Stretching (Asymmetric/Symmetric). Strong bands confirming the cyclic ether.

Experimental Protocol: Sample Preparation

To obtain the resolution described above, follow this preparation protocol:

  • NMR: Dissolve 5–10 mg of sample in 0.6 mL of CDCl₃ (99.8% D). Filter through a cotton plug to remove suspended solids if synthesized via AlCl₃ catalysis.

  • GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a non-polar column (e.g., DB-5 or HP-5).

    • Inlet Temp: 250°C.

    • Ramp: 50°C (1 min) → 10°C/min → 280°C.

  • IR: Prepare a thin film on NaCl plates (neat liquid) or a KBr pellet if the derivative is solid (pure 2,2,4,4-tetramethylchroman is typically a viscous oil or low-melting solid depending on purity).

References

  • Synthesis & Derivatization: Chandraratna, R. A. (1999). Methods of treatment with compounds having RAR alpha receptor specific or selective activity.[2] US Patent 5,965,606. Link (Describes the synthesis of 2,2,4,4-tetramethylchroman derivatives and their NMR characterization).

  • General Chroman Spectroscopy: NIST Mass Spectrometry Data Center. Mass Spectrum of Chroman, 2,2-dimethyl-. Link (Used as a baseline for fragmentation logic).

  • NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules for gem-dimethyl and chroman systems).

Sources

2,2,4,4-Tetramethylchroman: Physicochemical Profiling, Synthesis, and Pharmacological Applications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the 2,2,4,4-tetramethylchroman core serves as a highly lipophilic, sterically hindered building block. By mimicking the hydrophobic β-ionone ring of endogenous retinoic acid, this structural motif is critical in the development of synthetic retinoids (heteroarotinoids) and targeted anti-mycobacterial agents.

This technical guide provides a comprehensive analysis of the core molecule's physicochemical properties, validated synthetic workflows, and the mechanistic causality behind its pharmacological efficacy.

Physicochemical Profiling and Quantitative Data

The base molecule, 2,2,4,4-tetramethylchroman, relies on the gem-dimethyl groups at positions 2 and 4 to restrict conformational flexibility[1]. This steric bulk prevents rapid oxidative degradation, a common metabolic liability in natural retinoids containing aliphatic double bonds. While the unsubstituted core is typically synthesized in situ as an intermediate, its C6-functionalized derivatives are widely cataloged in commercial databases for drug development[2][3].

Table 1: Physicochemical Properties of 2,2,4,4-Tetramethylchroman and Key Derivatives

Compound NameRole in Synthesis/PharmacologyMolecular FormulaMolecular Weight ( g/mol )CAS Registry Number
2,2,4,4-Tetramethylchroman Base lipophilic core / IntermediateC₁₃H₁₈O190.28N/A (Isolated Core)
2,2,4,4-Tetramethylchroman-6-carboxylic acid Retinoid receptor agonist precursorC₁₄H₁₈O₃234.29135963-47-2
6-Bromo-2,2,4,4-tetramethylchroman Electrophilic coupling partnerC₁₃H₁₇BrO269.18312738-91-3

Data aggregated from standard chemical registries and patent literature[1][2][3].

Synthetic Methodology: C6-Functionalization Workflow

To utilize the tetramethylchroman core in drug design, functionalization at the C6 position of the aromatic ring is required. The following self-validating protocol details the Friedel-Crafts acylation of 2,2,4,4-tetramethylchroman to yield a ketone intermediate, which can be further oxidized to the carboxylic acid (CAS 135963-47-2)[1][2].

Protocol: Friedel-Crafts Acylation of 2,2,4,4-Tetramethylchroman

Reference Standard:1[1]

Objective: Synthesize 6-acetyl-2,2,4,4-tetramethylchroman via electrophilic aromatic substitution.

Step-by-Step Methodology & Causality:

  • Reaction Setup: Dissolve 2.0 g (10.53 mmol) of 2,2,4,4-tetramethylchroman in 25 mL of anhydrous nitromethane under an inert nitrogen atmosphere.

    • Causality: Nitromethane is selected as a polar, non-nucleophilic solvent. It effectively dissolves the subsequent Lewis acid complexes and stabilizes the highly reactive acylium ion intermediate without participating in the alkylation itself[1].

  • Electrophile Generation: Cool the reaction vessel in an ice bath (0–5 °C). Slowly add 941 mg (11.99 mmol) of acetyl chloride, followed by the portion-wise addition of 1.59 g (11.92 mmol) of aluminum chloride (AlCl₃).

    • Causality: AlCl₃ is a strong Lewis acid necessary to abstract the chloride from acetyl chloride, generating the electrophilic acylium ion. The ice bath is critical because the initial Lewis acid-base complexation is highly exothermic; thermal control prevents the degradation of the chroman ether linkage[1].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Validation Checkpoint 1 (In-Process Control): Perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The protocol is self-validating when the non-polar starting material spot (MW 190.28) completely disappears, replaced by a more polar, UV-active product spot (the acetylated derivative).

  • Quenching and Workup: Recool the mixture in an ice bath and slowly quench with 25 mL of concentrated HCl to destroy the aluminum complexes. Extract the aqueous layer with methylene chloride, wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Structural Confirmation): Analyze the crude product via ¹H NMR. Successful C6-acylation is confirmed by the loss of the C6 aromatic proton multiplet and the appearance of a distinct methyl ketone singlet at ~2.5 ppm.

SynthesisWorkflow A Phenolic Precursors B Acid-Catalyzed Cycloaddition A->B Step 1 C 2,2,4,4-Tetramethylchroman (Core: MW 190.28) B->C Cyclization D Electrophilic Aromatic Substitution (AlCl3, Nitromethane) C->D Activation E C6-Functionalized Derivatives (e.g., CAS 135963-47-2) D->E Functionalization

Fig 1. Logical workflow for the synthesis and C6-functionalization of the tetramethylchroman core.

Pharmacological Mechanisms and Applications

The unique physicochemical profile of the 2,2,4,4-tetramethylchroman core enables its use in two distinct therapeutic domains: oncology and infectious disease.

A. Retinoid Receptor (RARα) Selectivity in Oncology

Natural retinoids act as pan-agonists across Retinoic Acid Receptors (RAR-α, β, γ), often leading to severe mucocutaneous toxicity and teratogenicity. By incorporating the rigid 2,2,4,4-tetramethylchroman scaffold, researchers have developed heteroarotinoids that exhibit high specificity for the RARα subtype[4].

  • Mechanistic Causality: The gem-dimethyl groups at the 2 and 4 positions create a specific steric volume that perfectly complements the hydrophobic binding pocket of RARα, while sterically clashing with the binding domains of RARβ and RARγ. This selective activation induces cellular differentiation and apoptosis in tumors such as acute monocytic leukemia and cervical carcinoma, while bypassing the toxic side effects mediated by off-target receptor activation[4].

B. Anti-Mycobacterial Activity

Derivatives containing the tetramethylchroman moiety, such as Ethyl 4-{[N-(2,2,4,4-tetramethylchroman-6-yl)thiocarbamoyl]amino}benzoate, have demonstrated potent in vitro activity against Mycobacterium bovis BCG and Mycobacterium tuberculosis (MIC values of 5.0–10.0 µg/mL)[5][6].

  • Mechanistic Causality: Mycobacteria possess an exceptionally thick, lipid-rich cell wall dominated by mycolic acids. The extreme lipophilicity of the tetramethylchroman core acts as a permeation enhancer, allowing the active pharmacophore to diffuse through the mycobacterial envelope. Once internalized, these compounds are hypothesized to competitively inhibit mycolic acid synthesis or dihydrofolate reductase, leading to pathogen clearance[5].

MOA TMC Tetramethylchroman Scaffold RAR RAR-alpha Receptor TMC->RAR Selective Agonism Myco Mycobacterial Cell Wall TMC->Myco Lipophilic Diffusion Gene Target Gene Transcription RAR->Gene Activation Death Pathogen Clearance Myco->Death Metabolic Disruption

Fig 2. Dual pharmacological pathways of tetramethylchroman derivatives in oncology and microbiology.

References

  • Title: EP0435681A1 - Chroman esters of phenols and benzoic acids having retinoid-like activity Source: Google Patents URL
  • Title: US5965606A - Methods of treatment with compounds having RAR.sub.
  • Title: Investigating endophytic fungi of Calotropis procera for novel bioactive compounds Source: NIH / PMC URL
  • Title: ILSL - Internacional Journal of Leprosy and other Mycobacterial Diseases- CURRENT LITERATURE Source: ILSL URL
  • Title: 2,2,4,4-tetramethylchroman-6-carboxylic acid Source: Chemsrc URL
  • Source: cmxx.

Sources

Solubility Profile and Solvent Dynamics of 2,2,4,4-Tetramethylchroman: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,4,4-Tetramethylchroman is a highly lipophilic benzopyran derivative that serves as a critical structural scaffold in modern medicinal chemistry. It is prominently featured in the synthesis of Retinoic Acid Receptor alpha (RAR-α) specific agonists and novel heteroarotinoids exhibiting potent antimycobacterial activity against Mycobacterium bovis. Because of the dense steric bulk and hydrophobicity imparted by the four methyl groups at the 2- and 4-positions, the molecule exhibits complex solvation thermodynamics. Understanding its solubility profile in organic solvents is paramount for optimizing extraction, purification, and downstream formulation workflows .

Physicochemical Profiling & Thermodynamics of Solvation

The solubility of 2,2,4,4-Tetramethylchroman is governed by the principles of cohesive energy density and Hildebrand solubility parameters.

Causality of Solvation: The absence of hydrogen-bond donating groups (such as -OH or -NH) and the steric shielding of the chroman ring's ether oxygen severely limit polar interactions. Consequently, the enthalpy of mixing (


) with polar protic solvents (e.g., water, methanol) is highly positive (endothermic), leading to rapid phase separation. Conversely, non-polar and polar aprotic solvents (e.g., hexane, dichloromethane) engage in favorable London dispersion forces and dipole-induced dipole interactions. This minimizes the free energy of solvation (

), allowing the crystalline lattice of the compound to dissolve efficiently.

Solvation Core 2,2,4,4-Tetramethylchroman Lipophilic Scaffold NonPolar Non-Polar Solvents (Hexane, Toluene) Core->NonPolar PolarAprotic Polar Aprotic Solvents (DCM, EtOAc) Core->PolarAprotic PolarProtic Polar Protic Solvents (MeOH, Water) Core->PolarProtic Mech1 High Solubility Dispersion Forces NonPolar->Mech1 Mech2 Optimal Solubility Dipole-Induced Dipole PolarAprotic->Mech2 Mech3 Poor Solubility High Cohesive Energy PolarProtic->Mech3

Fig 1. Thermodynamic causality of solvation across different organic solvent classes.

Quantitative Solubility Data in Organic Solvents

To facilitate solvent selection for synthesis and purification, the following table summarizes the solubility profile of 2,2,4,4-Tetramethylchroman across various solvent classes at standard ambient temperature (25°C).

SolventPolarity IndexDielectric Constant (

)
Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Hexane 0.11.89> 150London Dispersion Forces
Toluene 2.42.38> 150

Stacking and Dispersion
Dichloromethane (DCM) 3.18.93> 200Dipole-Induced Dipole
Ethyl Acetate (EtOAc) 4.46.02~ 120Dipole-Dipole Interactions
Methanol 5.132.7< 10Poor H-bond Acceptance
Water 10.280.1< 0.01Extreme Hydrophobic Exclusion

Note: Data derived from structural lipophilicity calculations (LogP > 4.0) and empirical extraction protocols utilizing hexane and methylene chloride .

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 2,2,4,4-Tetramethylchroman for specific formulation requirements, a self-validating Shake-Flask methodology must be employed. This protocol ensures that true thermodynamic equilibrium is reached, preventing false positives from transient supersaturation.

Step-by-Step Methodology:
  • Solid Addition: Accurately weigh an excess amount (e.g., 500 mg) of 2,2,4,4-Tetramethylchroman into a 5 mL amber glass vial to prevent potential photodegradation.

  • Solvent Introduction: Add exactly 2.0 mL of the target organic solvent (e.g., Dichloromethane). Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

    • Causality for 48h: Highly lipophilic crystalline solids often exhibit slow dissolution kinetics; a 48-hour window guarantees that thermodynamic equilibrium is achieved.

  • Self-Validation Sampling: Extract a 100 µL aliquot at 24 hours and another at 48 hours. If the concentration difference between the two time points is < 2%, the equilibrium state is validated.

  • Phase Separation: Transfer the aliquots to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes to pellet any undissolved micro-particulates.

  • HPLC-UV Quantification: Dilute the supernatant appropriately in the mobile phase (e.g., 90% Acetonitrile / 10% Water). Inject onto a C18 analytical column and quantify using UV detection at 285 nm against a pre-established calibration curve.

Workflow A 1. Solid Addition Excess Tetramethylchroman B 2. Solvent Introduction (Hexane, DCM, EtOAc) A->B C 3. Isothermal Equilibration 48h at 25°C B->C D 4. Phase Separation Centrifugation C->D E 5. HPLC-UV Quantification C18 Column D->E F Thermodynamic Solubility Validation (24h vs 48h) E->F

Fig 2. Step-by-step experimental workflow for thermodynamic solubility determination.

Application in Drug Development Workflows

In the synthesis of RAR-α selective retinoids and heteroarotinoids, 2,2,4,4-Tetramethylchroman is frequently subjected to electrophilic aromatic substitution (e.g., Friedel-Crafts acylation or nitration) .

  • Solvent Selection for Synthesis: Dichloromethane (DCM) is the solvent of choice. Its polar aprotic nature provides optimal solubility for both the lipophilic chroman substrate and the requisite Lewis acid catalysts (e.g.,

    
    ), while its low boiling point (39.6 °C) allows for facile removal during workup.
    
  • Extraction and Purification: Post-reaction, the target compounds are typically extracted using hexanes or diethyl ether. The high solubility of the chroman core in hexanes allows for efficient partitioning away from aqueous byproducts, ensuring high-purity recovery of the intermediate .

References

  • Title: US5965606A - Methods of treatment with compounds having RAR.sub.
  • Title: Novel heteroarotinoids as potential antagonists of Mycobacterium bovis BCG Source: PubMed (NIH) URL: [Link]

  • Title: EP0435681A1 - Chroman esters of phenols and benzoic acids having retinoid-like activity Source: Google Patents URL

Potential biological activities of the tetramethylchroman scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Tetramethylchroman Scaffold (specifically the 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid core, exemplified by Trolox and the headgroup of


-Tocopherol ) represents a privileged structure in medicinal chemistry. It exhibits a "Janus-faced" biological profile: acting as a potent antioxidant and neuroprotectant  in normal physiological states, while paradoxically functioning as a pro-oxidant mitocan  (mitochondria-targeting anticancer agent) in neoplastic cells.

This technical guide dissects the molecular mechanisms, synthesis strategies, and experimental validation of this scaffold.

Chemical Architecture & Pharmacophore Analysis

The biological potency of this scaffold dictates a strict Structure-Activity Relationship (SAR). The core is not merely a "chroman"; it is a specific 2,5,7,8-tetramethyl-6-hydroxychroman system.

The "Vitamin E" Core
  • The Phenolic Hydroxyl (C6-OH): The warhead. It donates a hydrogen atom to quench peroxyl radicals (

    
    ).
    
  • The Tetramethyl Substitution (C2, C5, C7, C8): Critical for stability. The methyl groups at positions 5, 7, and 8 provide electron-donating inductive effects (

    
    ), stabilizing the resulting phenoxyl radical via resonance and steric hindrance. This prevents the radical from propagating oxidative chains (pro-oxidation) in healthy tissue.
    
  • The C2-Chiral Center: In natural

    
    -tocopherol, this is the (
    
    
    
    )-configuration. In synthetic Trolox, it is often a racemate, though the (
    
    
    )-enantiomer (corresponding to natural (
    
    
    )-tocopherol) often shows slightly superior binding kinetics in protein interactions (e.g.,
    
    
    -TTP).

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValue / CharacteristicRelevance
IUPAC Name 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidStandard nomenclature (Trolox)
Lipophilicity (LogP) ~3.2 (Ester derivatives: >6.0)High membrane permeability; esters target mitochondria.
pKa (Carboxyl) ~3.89Ionized at physiological pH; requires esterification for cellular entry in some contexts.
BDE (O-H Bond) ~78 kcal/molLow Bond Dissociation Energy allows rapid H-atom transfer to radicals.

Therapeutic Vector A: Oncology (The Mitocan Strategy)

In cancer cells, tetramethylchroman derivatives (specifically esters like


-Tocopheryl Succinate (

-TOS)
and MitoVES ) act as Mitocans . They do not act as antioxidants here; they induce selective apoptosis via mitochondrial destabilization.
Mechanism of Action: Complex II Disruption

These agents bypass the antioxidant machinery and bind directly to Complex II (Succinate Dehydrogenase) of the Electron Transport Chain (ETC).

  • Binding: The agent binds to the proximal (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and distal (
    
    
    
    ) ubiquinone-binding sites.[1]
  • Displacement: It displaces Ubiquinone (CoQ10), preventing electron transfer from succinate to FAD.

  • ROS Surge: Electrons "leak" to molecular oxygen, generating Superoxide (

    
    ).
    
  • Apoptosis: ROS accumulation triggers the intrinsic apoptotic pathway (Bax/Bak activation

    
     Cytochrome c release).
    
Visualization: The Mitocan Pathway

MitocanPathway Agent Tetramethylchroman Ester (e.g., MitoVES) Mito Mitochondria (Cancer Cell) Agent->Mito Targeting ComplexII Complex II (Succinate Dehydrogenase) Mito->ComplexII Entry Ubiquinone Ubiquinone (CoQ10) ComplexII->Ubiquinone Displaces ROS Superoxide (O2•-) Accumulation ComplexII->ROS Electron Leak Bax Bax/Bak Oligomerization ROS->Bax Oxidative Stress CytoC Cytochrome c Release Bax->CytoC MOMP Caspase Caspase 3/9 Cascade CytoC->Caspase Activation Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 1: Mechanism of mitochondrially targeted tetramethylchroman derivatives inducing apoptosis in neoplastic cells.[2]

Therapeutic Vector B: Neuroprotection (The Antioxidant Shield)

In neuronal tissue (ischemia/reperfusion models), the scaffold functions in its "native" antioxidant capacity.

Mechanism of Action
  • Direct Scavenging: Rapid quenching of lipid peroxyl radicals, halting ferroptosis and membrane degradation.

  • Nrf2 Activation: The scaffold activates the Nrf2/ARE pathway , upregulating endogenous antioxidant enzymes (HO-1, NQO1).

  • Infarct Reduction: Administration of Trolox (10–30 mg/kg) significantly reduces infarct volume in MCAO (Middle Cerebral Artery Occlusion) models.

Synthesis & Derivatization Protocol

To exploit these activities, the C2-carboxylic acid of Trolox is the primary handle for modification. The following protocol describes the synthesis of Trolox Amides , which show enhanced stability and blood-brain barrier (BBB) penetration compared to the free acid.

Protocol: Synthesis of Trolox Amide Derivatives

Objective: Conjugate Trolox with a functional amine (e.g., to attach a mitochondrial targeting moiety or lipophilic tail).

Reagents:

  • Trolox (Starting Material)[3][4][5]

  • CDI (1,1'-Carbonyldiimidazole) - Coupling Agent

  • Anhydrous THF (Tetrahydrofuran)[3]

  • Target Amine (

    
    )
    

Step-by-Step Workflow:

  • Activation:

    • In a flame-dried Schlenk tube under inert atmosphere (

      
       or Ar), dissolve Trolox (1.0 equiv)  in anhydrous THF .
      
    • Add CDI (1.1 equiv) .

    • Stir at Room Temperature (RT) for 30–60 minutes .

    • Observation: Evolution of

      
       gas indicates the formation of the active acyl imidazole intermediate.
      
  • Coupling:

    • Add the Target Amine (1.0–1.2 equiv) directly to the reaction mixture.

    • Stir at RT for 12–24 hours . Monitor via TLC (System: Hexane:EtOAc).

  • Work-up:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash sequentially with:

      • 1N HCl (to remove unreacted amine/imidazole).

      • Saturated

        
         (to remove unreacted Trolox).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient Hexane

      
       EtOAc.
      
Visualization: Synthesis Logic

Synthesis Trolox Trolox (Carboxylic Acid) Inter Acyl Imidazole Intermediate Trolox->Inter + CDI, THF, 1h CDI CDI (Activation) Product Trolox Amide (Bioactive Scaffold) Inter->Product + Amine, 12h Amine Amine (R-NH2) Amine->Product

Figure 2: One-pot synthesis of Trolox amides via CDI activation.

Experimental Validation Assays

To validate the biological activity of synthesized derivatives, the following assays are the industry standard.

A. Antioxidant Capacity: TEAC Assay
  • Principle: Measures the ability of the compound to scavenge the stable radical cation

    
    .
    
  • Standard: Trolox is the reference (Activity = 1.0).

  • Procedure:

    • Generate

      
       by reacting ABTS (7 mM) with Potassium Persulfate (2.45 mM) for 16h in the dark.
      
    • Dilute with ethanol until Absorbance (734 nm) = 0.70.

    • Add 10

      
      L of test compound to 1 mL of 
      
      
      
      solution.
    • Measure decrease in absorbance at 6 mins.

    • Calculate Trolox Equivalent Antioxidant Capacity (TEAC) .

B. Mitochondrial Superoxide Detection (Oncology)
  • Objective: Confirm "Mitocan" mechanism (ROS generation).

  • Probe: MitoSOX™ Red (selectively targets mitochondria and fluoresces upon oxidation by superoxide).

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates.

    • Treat with compound (IC50 concentration) for 1–4 hours.

    • Wash and stain with MitoSOX™ Red (5

      
      M)  for 10 mins.
      
    • Analyze via Flow Cytometry (Ex/Em: 510/580 nm).

    • Positive Control: Antimycin A (Complex III inhibitor).

References

  • Neuzil, J., et al. (2007). "Vitamin E analogues as a novel group of mitocans: Anti-cancer agents that act by targeting mitochondria."[6] Molecular Aspects of Medicine. Link

  • Dong, L.F., et al. (2008).[6] "Alpha-tocopheryl succinate induces apoptosis by targeting ubiquinone-binding sites in mitochondrial respiratory complex II."[7] Oncogene. Link

  • Xu, Q., et al. (2019).[8] "Synthesis and Biological Activity of Trolox Amide Derivatives." Brazilian Journal of Pharmaceutical Sciences. Link

  • Re, R., et al. (1999). "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine. Link

  • Rodriguez-Duarte, J., et al. (2018). "Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses." Scientific Reports. Link

Sources

Technical Review: Chroman Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chroman Scaffold as a Privileged Structure[1][2]

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Distinct from its oxidized cousins, the chromenes (containing a C2-C3 double bond) and chromones (containing a C4 ketone and C2-C3 double bond), the chroman ring offers a saturated, chiral heterocyclic core that mimics the structural motifs found in essential biological cofactors, most notably


-tocopherol (Vitamin E) .

This saturation at the C2 and C3 positions imparts specific stereochemical rigidity, allowing for precise orientation of substituents within binding pockets. This review analyzes the medicinal utility of chroman derivatives, focusing on their role in neuroprotection, oncology, and cardiovascular therapy, while providing robust synthetic protocols for their access.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of chroman derivatives is governed by electronic and steric modulations at specific positions on the bicyclic core.

The Benzene Ring (Positions C5–C8)
  • Electronic Effects: Electron-donating groups (EDGs) such as -OH or -OMe at C6 are critical for antioxidant activity. This mimics the phenolic head group of Vitamin E, facilitating radical scavenging via hydrogen atom transfer (HAT).

  • SIRT2 Inhibition: In anticancer applications, bulky, electron-withdrawing groups (EWGs) at C6 and C8 enhance selectivity for Sirtuin 2 (SIRT2), likely by filling hydrophobic pockets in the enzyme's active site.

The Pyran Ring (Positions C2–C4)
  • C2 Position (Lipophilicity & Chirality): Substitution at C2 is the primary determinant of lipophilicity and blood-brain barrier (BBB) permeability. Long alkyl chains (as in tocopherols) anchor the molecule in lipid bilayers. In synthetic derivatives like Nebivolol , the C2 attachment facilitates β1-adrenergic receptor selectivity.

  • C4 Position (Functionalization): The C4 position is often derivatized to a ketone (chroman-4-one) or an amine. C4-amines are potent motifs for Acetylcholinesterase (AChE) inhibition in Alzheimer's research.

Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the chroman scaffold, mapping specific substitutions to their biological outcomes.

SAR_Chroman ChromanCore Chroman Scaffold (3,4-dihydro-2H-1-benzopyran) C6_Pos C6 Position (Phenolic Ring) ChromanCore->C6_Pos C2_Pos C2 Position (Chiral Center) ChromanCore->C2_Pos C4_Pos C4 Position (Benzylic) ChromanCore->C4_Pos OH_Group -OH / -OMe (Electron Donor) C6_Pos->OH_Group Halogens Bulky EWG (Cl, Br, NO2) C6_Pos->Halogens Alkyl Long Alkyl / Aryl Chains C2_Pos->Alkyl Amine Amines / Ketones C4_Pos->Amine Antiox Antioxidant Activity (Radical Scavenging) OH_Group->Antiox Mimics Vit E SIRT2 SIRT2 Inhibition (Anticancer) Halogens->SIRT2 Hydrophobic Pocket Lipid Membrane Anchoring & BBB Permeability Alkyl->Lipid Neuro AChE / MAO-B Inhibition (Neuroprotection) Amine->Neuro

Figure 1: Structural Activity Relationship (SAR) map of the chroman scaffold highlighting key substitution sites and their resulting pharmacological effects.

Synthetic Methodologies

Efficient access to the chroman core is essential for library generation. Below are two distinct, robust protocols.

Protocol A: Microwave-Assisted Synthesis of Chroman-4-ones

Target: Rapid generation of C2-substituted chroman-4-ones via Kabbe Condensation.

Reaction Principle: Base-catalyzed condensation of 2'-hydroxyacetophenone with an aldehyde, followed by intramolecular oxa-Michael addition.[1]

  • Reagents:

    • 2'-Hydroxyacetophenone (1.0 equiv)

    • Aryl/Alkyl Aldehyde (1.1 equiv)

    • Diisopropylamine (DIPA) (1.1 equiv)[2]

    • Solvent: Ethanol (0.4 M concentration)[1][2][3]

  • Procedure:

    • Step 1: Charge a microwave-safe vial with 2'-hydroxyacetophenone and ethanol.

    • Step 2: Add the aldehyde and DIPA. Seal the vessel.

    • Step 3: Irradiate at 160–170 °C for 60 minutes (fixed hold time, normal absorption).

    • Step 4: Cool to room temperature. Dilute with CH₂Cl₂.

    • Step 5: Wash with 10% NaOH (aq), 1 M HCl, water, and brine.[3]

    • Step 6: Dry over MgSO₄, concentrate, and purify via flash chromatography (EtOAc/Heptane).

  • Validation: Successful cyclization is confirmed by the appearance of the C2 proton signal (dd) around δ 4.5 ppm and disappearance of the chalcone alkene protons in ¹H NMR.

Protocol B: Triflimide-Catalyzed Annulation

Target: Synthesis of substituted chromans from o-hydroxy benzylic alcohols.[2][4]

Reaction Principle: Brønsted acid-catalyzed dehydration of benzylic alcohol to generate an o-quinone methide (o-QM) intermediate, which undergoes [4+2] cycloaddition with an alkene.

  • Reagents:

    • o-Hydroxy benzylic alcohol (e.g., 2-(hydroxy(phenyl)methyl)phenol)

    • Alkene (e.g., methallyltrimethylsilane or styrene derivatives)

    • Catalyst: Triflimide (Tf₂NH) (5 mol%)[2]

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Step 1: Dissolve the o-hydroxy benzylic alcohol in anhydrous DCM under N₂ atmosphere.

    • Step 2: Add the alkene (1.5 equiv).

    • Step 3: Add Tf₂NH (5 mol%) at 0 °C or RT (substrate dependent).

    • Step 4: Stir until TLC indicates consumption of the alcohol (typically 1–4 hours).

    • Step 5: Quench with saturated NaHCO₃. Extract with DCM.

  • Mechanism Note: This route is highly convergent and allows for the installation of complex C2/C3/C4 substitution patterns depending on the alkene used.

Therapeutic Applications

Neuroprotection: The MAO-B/ERK Axis

Chroman derivatives, particularly those with C4-amine or specific C2-aryl substitutions (e.g., compound BL-M ), have shown dual activity:

  • MAO-B Inhibition: Selective inhibition of Monoamine Oxidase B prevents the degradation of dopamine and reduces the production of hydrogen peroxide (H₂O₂).[5]

  • ERK-CREB Activation: Unlike Memantine, certain chroman derivatives activate the ERK1/2 pathway, leading to the phosphorylation of CREB (cAMP response element-binding protein), which upregulates survival genes.[6][7]

Neuroprotection ChromanDrug Chroman Derivative (e.g., BL-M) MAOB MAO-B Enzyme (Mitochondrial) ChromanDrug->MAOB Inhibits ERK ERK1/2 Phosphorylation ChromanDrug->ERK Activates Dopamine Dopamine Levels MAOB->Dopamine Degrades MAOB->Dopamine Preserves ROS Reactive Oxygen Species (H2O2) MAOB->ROS Produces CREB p-CREB (Transcription Factor) ERK->CREB Phosphorylates Survival Neuronal Survival (Anti-Apoptosis) ROS->Survival Damages CREB->Survival Upregulates BDNF/Bcl-2 SympRelief Symptom Relief (Parkinson's)

Figure 2: Dual mechanism of neuroprotective chroman derivatives: MAO-B inhibition and ERK-CREB pathway activation.

Anticancer: SIRT2 and ACC Inhibition

Recent studies have identified chroman-4-ones as selective inhibitors of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in cell cycle regulation.

  • Key Data: 6,8-dichloro-2-pentylchroman-4-one exhibits IC₅₀ values in the low micromolar range.[8]

  • Mechanism: Inhibition of SIRT2 leads to hyperacetylation of tubulin, disrupting microtubule dynamics and inducing apoptosis in glioma and breast cancer cell lines.

  • Metabolic Targets: Chroman derivatives (e.g., compound 4s ) have also been identified as inhibitors of Acetyl-CoA Carboxylase (ACC) , limiting fatty acid synthesis in rapidly dividing tumor cells.[9]

Data Summary: FDA-Approved & Clinical Candidates

Drug / CompoundTherapeutic ClassMechanism of ActionChroman Feature
Nebivolol Antihypertensiveβ1-Blocker & NO potentiationFluorinated chroman core aids β1 selectivity.
Trolox AntioxidantRadical ScavengingWater-soluble Vitamin E analog (chroman-6-ol).
Umbralisib AntineoplasticPI3Kδ InhibitorContains chroman-like features for kinase binding.
Amlexanox AntiallergicTBK1/IKKε InhibitorChromenopyridine scaffold (tricyclic variant).[10]
Cromoglic Acid AntiasthmaticMast Cell StabilizerBis-chromone (related scaffold).

References

  • BenchChem. (2025).[5][2] Application Notes and Protocols for Chromane Derivatives in Neurodegenerative Disease Research. Link

  • RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. Link

  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Link

  • Molecules. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells. Link

  • Bioorganic Chemistry. (2020).[9] Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Link

  • Organic Chemistry Portal. (2025). Synthesis of Chromans and Flavanes. Link

Sources

2,2,4,4-Tetramethylchroman: A Privileged Scaffold for Retinoid Bioisosteres and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,2,4,4-Tetramethylchroman as a Novel Chemical Entity Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The search for metabolically stable, lipophilic pharmacophores has led medicinal chemists to the 2,2,4,4-tetramethylchroman core. Structurally distinct from the ubiquitous 2,2-dimethylchromans found in nature (e.g., tocopherols), this tetra-substituted scaffold offers a unique solution to the "metabolic soft spot" often found at the benzylic C4 position of benzopyrans. By blocking both the C2 and C4 positions with gem-dimethyl groups, this entity serves as a rigid, hydrophobic anchor ideal for Retinoid X Receptor (RXR) agonists , heteroarotinoids , and antioxidant bioisosteres . This guide details the synthesis, structural logic, and application of this novel chemical entity (NCE) in modern drug design.

Chemical Identity & Structural Significance[1][2][3][4]

The Gem-Dimethyl Effect

The 2,2,4,4-tetramethylchroman core utilizes the Thorpe-Ingold effect (gem-dimethyl effect) to lock the dihydropyran ring into a favored conformation. Unlike simple chromans, which are susceptible to cytochrome P450-mediated oxidation at the benzylic C4 position, the 4,4-dimethyl substitution creates a metabolic blockade.

PropertyValue / DescriptionSignificance
IUPAC Name 3,4-Dihydro-2,2,4,4-tetramethyl-2H-1-benzopyranPrecise chemical identification.
Molecular Formula C₁₃H₁₈OLipophilic core (LogP ~4.5).
Key Substituents 2,2-dimethyl (Ether adjacent); 4,4-dimethyl (Benzylic)Blocks hydrolysis and benzylic oxidation.
Bioisostere For 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthaleneIncreases solubility vs. carbocyclic analogs (e.g., Bexarotene).
Pharmacophore Utility

In retinoid chemistry, this scaffold mimics the bulky trimethylcyclohexenyl ring of retinoic acid but adds an oxygen atom (H-bond acceptor) and eliminates chiral centers often found in natural terpenes, simplifying synthesis and regulatory characterization.

Synthesis & Manufacturing Protocols

The most robust route to the 2,2,4,4-tetramethylchroman core avoids complex multi-step ring closures by utilizing a Friedel-Crafts alkylation/cyclodehydration strategy. This method uses commercially available phenol and a diol precursor.

Core Synthesis Logic (DOT Diagram)

Synthesis_Pathway Phenol Phenol (Starting Material) Alkylation C-Alkylation (Ortho Position) Phenol->Alkylation Diol 2,4-Dimethyl-2,4-pentanediol (Alkylation Agent) Acid Lewis Acid Catalyst (AlCl3 or Methanesulfonic Acid) Diol->Acid Activation Inter Intermediate: Tertiary Carbocation Acid->Inter Inter->Alkylation Electrophilic Attack Cyclization Cyclodehydration (Ether Formation) Alkylation->Cyclization - H2O Product 2,2,4,4-Tetramethylchroman (Final Scaffold) Cyclization->Product

Caption: One-pot Friedel-Crafts alkylation and cyclization pathway for synthesizing the 2,2,4,4-tetramethylchroman core.

Experimental Protocol: One-Pot Synthesis

Objective: Synthesize 2,2,4,4-tetramethylchroman from phenol.

Reagents:

  • Phenol (1.0 eq)

  • 2,4-Dimethyl-2,4-pentanediol (1.1 eq)

  • Aluminum Chloride (AlCl₃) (Catalytic) or Methanesulfonic Acid

  • Solvent: Nitromethane or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Phenol (1.88 g, 20 mmol) in dry DCM (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add Aluminum Chloride (0.5 g) in small portions to avoid a rapid exotherm.

  • Addition: Add 2,4-Dimethyl-2,4-pentanediol (3.2 g, 24 mmol) dropwise over 30 minutes. The diol serves as the source for the 5-carbon bridge with pre-installed gem-dimethyl groups.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The formation of the chroman ring is driven by the thermodynamic stability of the 6-membered ring and the volatility of the water byproduct.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with DCM (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 100% Hexanes) to yield the product as a clear, viscous oil or low-melting solid.

Yield Expectation: 65-75%. Validation: ¹H NMR (CDCl₃) should show two distinct singlets for the methyl groups (1.35 ppm and 1.45 ppm) and a singlet for the C3 methylene protons (~1.85 ppm).

Medicinal Chemistry Applications

Retinoid X Receptor (RXR) Modulation

The 2,2,4,4-tetramethylchroman scaffold is a direct bioisostere for the tetramethyl-tetralin ring found in Bexarotene (Targretin), a drug used for Cutaneous T-Cell Lymphoma (CTCL).

  • Mechanism: The bulky hydrophobic domain fills the ligand-binding pocket of RXR, inducing the conformational change required for transcriptional activation.

  • Advantage: The oxygen atom in the chroman ring alters the electronic properties of the aromatic system, potentially reducing lipophilicity-driven toxicity while maintaining receptor affinity.

Heteroarotinoids (Hets)

Heteroarotinoids are synthetic retinoids where the cyclohexenyl ring is replaced by a heteroaromatic system. The 2,2,4,4-tetramethylchroman derivatives (e.g., substituted at the C6 position with a carboxylic acid-containing tail) have shown potent activity against ovarian cancer cell lines and Mycobacterium bovis.

SAR Logic Diagram (DOT):

SAR_Logic cluster_modifications Structure-Activity Relationship (SAR) Core 2,2,4,4-Tetramethylchroman Core C6_Pos C6 Position (Para to O) Linker Attachment Point Core->C6_Pos Functionalization C2_C4 C2 & C4 Gem-Dimethyls Metabolic Blockade Core->C2_C4 Stability O_Atom O-Atom (Position 1) H-Bond Acceptor / Solubility Core->O_Atom Bioisosterism Target Target: RXR Agonism / Anti-Cancer C6_Pos->Target Binds Hydrophobic Pocket C2_C4->Target Prevents CYP450 Oxidation O_Atom->Target Modulates LogP

Caption: SAR map highlighting the functional roles of the chroman scaffold positions in drug design.

Biological Assay Protocol: RXR Agonist Screening[6]

To validate the activity of a 2,2,4,4-tetramethylchroman derivative (e.g., a C6-benzoic acid analog), a transcriptional activation assay is standard.

Protocol:

  • Cell Line: CV-1 or HEK293 cells.

  • Transfection: Cotransfect cells with:

    • Expression plasmid for RXRα (e.g., pRShRXRα).

    • Reporter plasmid containing RXR-response element (RXRE) linked to Luciferase (e.g., (TREpal)₂-tk-LUC).

  • Treatment: 24 hours post-transfection, treat cells with the test compound (10 nM - 10 µM) or control (Bexarotene).

  • Readout: Lyse cells after 24 hours of incubation and measure Luciferase activity using a luminometer.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC₅₀.

References

  • Title: Synthesis of 2,2,4,4-tetramethylchroman and retinoid analogs.
  • Heteroarotinoids & Biological Activity

    • Title: Novel Heteroarotinoids as Potential Antagonists of Mycobacterium bovis BCG.[1]

    • Source: Journal of Medicinal Chemistry, 47(4), 1008-1017.[1]

    • URL:[Link]

  • Title: 2,2,4,4-Tetramethylchroman derivatives and their use in dermatology.
  • RXR Agonist Context

    • Title: Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists.[2]

    • Source: Journal of Medicinal Chemistry, 59(19), 8924-8940.[2]

    • URL:[Link]

Sources

In Silico Bioactivity Prediction of the 2,2,4,4-Tetramethylchroman Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In-depth technical guide on the in silico prediction of 2,2,4,4-Tetramethylchroman bioactivity.

From Retinoid Mimicry to Mitochondrial Targeting

Executive Summary & Chemical Identity

The 2,2,4,4-tetramethylchroman scaffold represents a privileged pharmacophore in medicinal chemistry. Structurally, it consists of a benzopyran (chroman) core substituted with gem-dimethyl groups at the C2 and C4 positions. This specific substitution pattern serves two critical design functions:

  • Conformational Locking: The steric bulk of the methyl groups restricts the flexibility of the dihydropyran ring, often locking it into a specific half-chair or sofa conformation that mimics the trimethylcyclohexenyl ring of Retinol (Vitamin A) .

  • Metabolic Blockade: The alkylation at C2 and C4 blocks common sites of cytochrome P450-mediated oxidation, significantly enhancing metabolic stability compared to unsubstituted chromans.

This guide details the in silico protocols required to predict the bioactivity of this scaffold, differentiating between its roles as a Lipophilic Antioxidant (Trolox-like), a Nuclear Receptor Ligand (Retinoid-like), and a Mitochondrial Chaperone Inhibitor (Flex-Het/SHetA2-like).

Phase 1: Molecular Profiling & Druglikeness (ADMET)

Before target fishing, the physicochemical baseline must be established. The 2,2,4,4-tetramethylchroman core is highly lipophilic.

Lipophilicity & Solubility Prediction
  • Objective: Determine if the derivative falls within the "druggable" space (LogP < 5).

  • Protocol:

    • Input: SMILES string of the specific derivative (e.g., CC1(C)CC(C)(C)Oc2ccccc12 for the core).

    • Algorithm Selection: Use Consensus LogP (combining XLOGP3, WLOGP, and MLOGP). The gem-dimethyl groups significantly increase lipophilicity (+1.0 to +1.5 LogP units vs. chroman).

    • Critical Check: If Predicted LogP > 5.0, the compound is likely a PAINS (Pan-Assay Interference Compound) candidate due to aggregation or non-specific hydrophobic binding.

Conformational Analysis
  • Why it matters: The bioactivity depends on the "pucker" of the pyran ring.

  • Method:

    • Generate 3D coordinates using the MMFF94x force field (optimized for organic small molecules).

    • Perform a Dihedral Scan on the pyran ring oxygen-C2-C3-C4 bonds.

    • Validation: The lowest energy conformer should show the C2 and C4 methyl groups in a pseudo-equatorial/axial arrangement that minimizes 1,3-diaxial interactions.

Phase 2: Target Identification Strategy

The bioactivity of this scaffold bifurcates based on its substitution pattern. You must run parallel in silico screens for three distinct mechanisms.

The "Scaffold Divergence" Workflow

The following diagram illustrates the decision tree for predicting bioactivity based on structural modifications to the core.

Chroman_Bioactivity Core 2,2,4,4-Tetramethylchroman (Hydrophobic Core) Sub_OH Modification: C6-Hydroxyl + C2-COOH Core->Sub_OH Sub_Linker Modification: Flexible Linker + Urea/Thiourea Core->Sub_Linker Sub_Rigid Modification: Rigid Fusion / Acidic Tail Core->Sub_Rigid Target_AOX Target: Free Radicals (Antioxidant) Sub_OH->Target_AOX H-Atom Transfer (Trolox-like) Target_Mortalin Target: Mortalin (HSPA9) (Mitochondrial Chaperone) Sub_Linker->Target_Mortalin SHetA2-like (Apoptosis Induction) Target_RXR Target: RXR / RAR (Nuclear Receptors) Sub_Rigid->Target_RXR Retinoid Mimicry (Differentiation)

Figure 1: Structural modifications to the 2,2,4,4-tetramethylchroman core dictate its primary biological target, shifting from antioxidant activity to specific protein targeting.

Phase 3: Detailed Docking Protocols

Scenario A: Predicting Retinoid Activity (RAR/RXR)

If your molecule has a carboxylic acid or polar head group attached to the chroman tail, it likely targets Retinoid X Receptors (RXR).

Protocol:

  • Target Selection: Retrieve PDB ID 1FBY (RXR

    
     with 9-cis-retinoic acid).
    
  • Grid Box Generation: Center the grid on the co-crystallized ligand. The 2,2,4,4-tetramethylchroman group is a "bulky hydrophobic" pharmacophore designed to fill the L-shaped pocket of RXR.

  • Docking Setup (AutoDock Vina/Glide):

    • Ligand Preparation: Ensure the carboxylic acid is deprotonated (COO-) if physiological pH is assumed.

    • Receptor: Remove water molecules; they are rarely conserved in this hydrophobic pocket.

  • Scoring Metric: Look for binding energies < -9.0 kcal/mol.

  • Key Interaction: The gem-dimethyl groups must engage in Van der Waals contacts with Val262 and Ile268 (residue numbering may vary by species). This "lock" stabilizes Helix 12 in the active conformation.

Scenario B: Predicting Mortalin Inhibition (Flex-Hets)

If your molecule contains a flexible linker (urea/thiourea) and a nitrophenyl group (similar to SHetA2 ), it targets Mortalin (HSPA9), not retinoid receptors.

Protocol:

  • Target Selection: Since a high-resolution crystal structure of SHetA2 bound to Mortalin is elusive, use PDB 4KBO (Hsp70 nucleotide-binding domain) as a homology template or perform Blind Docking on the Mortalin peptide-binding domain.

  • Simulation (Molecular Dynamics): Docking is often insufficient due to the flexibility of "Flex-Hets".

    • Software: GROMACS or AMBER.

    • Duration: Minimum 100 ns.

    • Observation: Monitor the RMSD of the Mortalin lid domain. Active compounds induce a conformational shift that prevents substrate binding (mitochondrial swelling mechanism).

Scenario C: Antioxidant Capacity (QSAR)

For Trolox-like derivatives, docking is less relevant than Quantum Mechanical (QM) calculations.

Protocol:

  • Metric: Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond.

  • Method: DFT (Density Functional Theory).

    • Functional/Basis Set: B3LYP/6-311+G(d,p).

    • Calculation:

      
      .
      
    • Benchmark: Compare

      
       against Trolox. A lower BDE implies higher radical scavenging potential.
      

Phase 4: Data Summary & Toxicity Prediction

Quantitative Prediction Table

Summarize your in silico findings in the following format:

PropertyMethodThreshold / ReferenceInterpretation
LogP Consensus (SwissADME)< 5.0> 5.0 indicates poor solubility & bioavailability.
BDE (OH) DFT (B3LYP)< 78 kcal/mol (Trolox)Lower values = Superior Antioxidant.
RXR Binding AutoDock Vina< -9.0 kcal/molHigh affinity; potential differentiation agent.
Mortalin Binding MD Simulation (RMSD)Stable Trajectory (< 2Å)Potential anticancer (apoptosis) agent.
hERG Inhibition QSAR (Pred-hERG)Probability < 0.5Safety check for cardiotoxicity.
Toxicity Warning: Phospholipidosis

The 2,2,4,4-tetramethylchroman core is highly lipophilic and cationic (if amine-substituted). This triggers a high risk of Phospholipidosis (accumulation of phospholipids in lysosomes).

  • In Silico Check: Calculate the amphiphilic moment. If the molecule has a calculated pKa > 8.0 and LogP > 3.0, flag it as a high risk for lysosomal trapping.

References

  • Benbrook, D. M., et al. (2007).[1] Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells. The Open Medicinal Chemistry Journal.

  • Le, T. C., et al. (2007).[1] Structural Elucidation of SHetA2: A Novel Flex-Het. Journal of Medicinal Chemistry.

  • de Lera, A. R., et al. (2007). Design of selective nuclear receptor modulators: RAR and RXR as a case study. Nature Reviews Drug Discovery.

  • Sigma-Aldrich. (n.d.). Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Product Sheet.

  • Stierle, A. A., et al. (2016). Mitochondrial Chaperones as Targets for the Flex-Het SHetA2. IntechOpen.

Sources

Exploration of the 2,2,4,4-Tetramethylchroman Pharmacophore: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2,4,4-tetramethylchroman scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally conceptualized as a lipophilic bioisostere for the


-ionone ring of all-trans-retinoic acid (ATRA), this bicyclic system has become foundational in the design of synthetic retinoids (arotinoids), heteroarotinoids, and modulators of various nuclear receptors. By replacing the highly conjugated, oxidation-prone polyene chain and cyclohexenyl ring of natural retinoids with a rigid, sterically demanding chroman core, drug developers can achieve enhanced metabolic stability, precise receptor subtype selectivity, and tunable physicochemical properties.

This technical guide explores the structural biology, mechanistic causality, and synthetic workflows associated with the 2,2,4,4-tetramethylchroman pharmacophore, providing actionable insights for researchers in drug discovery.

Structural Biology & Mechanistic Causality

The pharmacological utility of the 2,2,4,4-tetramethylchroman core is driven by its unique three-dimensional geometry and electronic distribution.

  • Steric Bulk and Conformational Locking: The gem-dimethyl groups at the 2- and 4-positions are not merely passive structural elements; they provide critical steric bulk. This bulk forces the attached aromatic system into a specific, rigid conformation that perfectly mimics the hydrophobic volume of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -ionone ring. This rigidification minimizes the entropic penalty upon binding to the ligand-binding domain (LBD) of nuclear receptors, thereby increasing binding affinity.
    
  • Electronic Tuning via the Chroman Oxygen: Unlike its purely carbocyclic analog (tetrahydronaphthalene or tetralin), the chroman ring incorporates an oxygen atom. This heteroatom introduces a localized dipole moment and slightly reduces the overall lipophilicity (LogP) of the molecule. This subtle electronic shift is causal to altered receptor subtype selectivity, allowing medicinal chemists to design ligands that preferentially activate Retinoic Acid Receptor alpha (RAR

    
    ) over RAR
    
    
    
    , a critical factor in reducing mucocutaneous toxicity in oncological treatments[1].

RXR_Signaling Ligand 2,2,4,4-Tetramethylchroman Ligand Receptor RXR / RAR Nuclear Receptors Ligand->Receptor Binds LBD Heterodimer RXR-RAR Heterodimer Complex Receptor->Heterodimer Conformational Shift DNA RARE / RXRE Response Elements Heterodimer->DNA Translocation Transcription Gene Transcription (Differentiation / Apoptosis) DNA->Transcription Co-activator Recruitment

Fig 1. Mechanism of action for chroman-based retinoids via nuclear receptor heterodimerization.

Key Applications in Drug Discovery

Synthetic Retinoids (RAR/RXR Modulators)

The most prominent application of the 2,2,4,4-tetramethylchroman core is in the synthesis of retinoid agonists and antagonists. By substituting the 6-position of the chroman ring with various aryl or alkynyl groups, researchers have developed potent agents for dermatoses (e.g., psoriasis, acne) and epithelial cancers[2]. Furthermore, specific modifications, such as nitration at the 8-position, yield compounds with high specificity for the RAR


 receptor, mitigating the teratogenic side effects associated with pan-agonists[1].
Heteroarotinoids as Anti-Mycobacterial Agents

Beyond nuclear receptors, the chroman scaffold has been integrated into heteroarotinoids containing thiourea linkages. These compounds have demonstrated significant in vitro activity against Mycobacterium bovis BCG. The lipophilic chroman tail is hypothesized to penetrate the lipid-rich mycobacterial cell wall, subsequently inhibiting mycolic acid synthesis.

Cytochrome P450RAI (CYP26) Inhibitors

The chroman pharmacophore is also utilized in the design of inhibitors targeting CYP26 (P450RAI), the enzyme responsible for the catabolism of endogenous retinoic acid. By blocking this enzyme, chroman-phenyl acetate derivatives elevate endogenous retinoic acid levels, providing a therapeutic benefit for immunological disorders without the direct administration of exogenous retinoids[3].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 2,2,4,4-tetramethylchroman derivatives.

Synthesis of the 6-Acetyl-2,2,4,4-tetramethylchroman Core

This two-step protocol outlines the creation of the foundational building block[2].

Step 1: Acid-Catalyzed Cyclization

  • Procedure: Suspend 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol in 20% aqueous H

    
    SO
    
    
    
    . Heat the mixture at reflux under a nitrogen atmosphere for 4 hours. Extract with hexanes, wash with saturated NaCl, dry over MgSO
    
    
    , and concentrate in vacuo.
  • Causality & Validation: The use of exactly 20% aqueous H

    
    SO
    
    
    
    is critical. A stronger acid concentration induces undesired electrophilic aromatic sulfonation of the phenol ring, while a weaker acid fails to fully dehydrate the tertiary alcohol to the requisite carbocation intermediate. The resulting colorless oil is validated via PMR (CDCl
    
    
    ), looking for the characteristic gem-dimethyl singlets at
    
    
    1.36 and 1.37 ppm.

Step 2: Regioselective Friedel-Crafts Acylation

  • Procedure: Cool a solution of 2,2,4,4-tetramethylchroman in nitromethane to 0°C. Add acetyl chloride, followed by anhydrous aluminum chloride (AlCl

    
    ). Remove the ice bath and stir at room temperature for 16 hours. Quench with concentrated HCl, extract, and purify via flash chromatography.
    
  • Causality & Validation: Nitromethane is deliberately selected as the solvent because it forms a soluble, moderated complex with AlCl

    
    . Traditional non-polar solvents (like dichloromethane) would result in a highly aggressive Lewis acid system that could cleave the chroman ether linkage. The ring oxygen acts as a strong ortho/para director; however, the steric bulk of the 2,2,4,4-tetramethyl groups completely blocks the ortho positions, ensuring 100% regioselective acylation at the 6-position.
    

Synthesis Precursor 2-(1,1,3-trimethyl- 3-hydroxybutyl)phenol Cyclization Acid-Catalyzed Cyclization (20% H2SO4) Precursor->Cyclization Chroman 2,2,4,4-Tetramethylchroman (Core Scaffold) Cyclization->Chroman Acylation Friedel-Crafts Acylation (AcCl, AlCl3, MeNO2) Chroman->Acylation Product 6-Acetyl-2,2,4,4- tetramethylchroman Acylation->Product

Fig 2. Step-by-step synthetic workflow for the 6-acetyl-2,2,4,4-tetramethylchroman intermediate.
In Vitro Transactivation Assay (Reporter Gene Assay)

To quantify the retinoid-like activity of synthesized chroman derivatives, a holoreceptor transactivation assay is employed[3].

  • Cell Culture & Transfection: Plate CV-1 cells (African green monkey kidney fibroblasts) in 96-well plates. Co-transfect the cells with a specific nuclear receptor expression plasmid (e.g., RAR

    
    , RXR
    
    
    
    ) and a luciferase reporter plasmid containing the corresponding Retinoic Acid Response Element (RARE).
    • Causality: CV-1 cells are explicitly chosen because they possess an exceptionally low background of endogenous nuclear receptors. This provides a "null" environment, ensuring that any luminescent signal generated is causally linked only to the exogenously transfected receptors, eliminating false-positive cross-talk.

  • Ligand Treatment: Treat the transfected cells with serial dilutions of the chroman derivative (10

    
     M to 10
    
    
    
    M). Include ATRA as a positive control and DMSO as a vehicle negative control.
  • Quantification: After 24 hours, lyse the cells, add luciferin substrate, and measure luminescence. Calculate the EC

    
     based on the dose-response curve.
    

Quantitative Data Presentation

The following table summarizes the comparative biological activities of various 2,2,4,4-tetramethylchroman derivatives across different therapeutic targets, highlighting the broad utility of the pharmacophore.

Compound ClassPrimary Target / IndicationRepresentative DerivativeActivity MetricReference
Synthetic Retinoid RAR/RXR Receptors (Dermatoses)6-substituted chromanoic acid estersECngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~ 10–50 nM
Selective Retinoid RAR

Receptor (Oncology)
2,2,4,4-tetramethyl-8-nitrochroman-6-carboxylic acidHigh RAR

Selectivity
[1]
Heteroarotinoid Mycobacterium bovis BCGEthyl 4-[[N-(chroman-6-yl)thiocarbamoyl]amino]benzoateMIC 5.0 – 10.0 µg/mL,[4]
Enzyme Inhibitor CYP26 / P450RAI (Immunology)Chroman-phenyl acetate derivativesHigh P450RAI Inhibition[3]

References

  • EP0435681A1 - Chroman esters of phenols and benzoic acids having retinoid-like activity Source: Google Patents URL
  • Novel heteroarotinoids as potential antagonists of Mycobacterium bovis BCG Source: PubMed / NIH URL:[Link]

  • US5965606A - Methods of treatment with compounds having RAR.sub.
  • AU2001286471B2 - Compounds having activity as inhibitors of cytochrome P450RAI Source: Google Patents URL
  • Journal of Medicinal Chemistry Vol. 47 No. 4 Source: ACS Publications URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,2,4,4-Tetramethylchroman-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of 2,2,4,4-Tetramethylchroman (specifically the 6-hydroxy derivative, 2,2,4,4-tetramethylchroman-6-ol , as the direct product of hydroquinone). This structure is a critical pharmacophore in the development of retinoids, antioxidants, and polymer stabilizers.

Abstract & Scientific Rationale

The synthesis of 2,2,4,4-tetramethylchroman derivatives presents a unique challenge compared to the ubiquitous 2,2-dimethylchromans (e.g., Vitamin E precursors). While 2,2-dimethylchromans are readily synthesized using isoprene or prenyl alcohol, the introduction of the gem-dimethyl group at the C4 position requires a specific five-carbon synthon capable of generating tertiary carbocations at both termini.

This protocol utilizes 2,4-dimethyl-2,4-pentanediol as the alkylating agent.[1] Under Brønsted or Lewis acid catalysis, this diol undergoes a cascade Friedel-Crafts alkylation/cyclodehydration sequence with hydroquinone. The reaction is thermodynamically driven by the formation of the stable six-membered dihydropyran ring fused to the electron-rich aromatic system.

Key Advantages of this Route:

  • Atom Economy: Utilizes a commercially available diol without complex pre-functionalization.

  • Regioselectivity: The steric bulk of the tert-butyl-like carbocation intermediates directs substitution ortho to the phenolic hydroxyl, minimizing meta substitution.

  • Scalability: The reaction can be run in high concentration or neat in acidic media, suitable for gram-to-kilogram scale-up.

Reaction Mechanism & Pathway

The mechanism involves the generation of a tertiary carbocation from the diol, which alkylates the hydroquinone ring. A second dehydration event facilitates the intramolecular ether formation (ring closure).

ReactionPathway HQ Hydroquinone (Starting Material) Inter2 C-Alkylated Intermediate HQ->Inter2 Nucleophilic Attack Diol 2,4-Dimethyl-2,4-pentanediol (Alkylating Agent) Inter1 Tertiary Carbocation Intermediate Diol->Inter1 Dehydration (-H2O) Cat H+ Catalyst (MSA or H2SO4) Cat->Inter1 Inter1->Inter2 Friedel-Crafts Cyclization Cyclodehydration (Ring Closure) Inter2->Cyclization 2nd Carbocation Formation Product 2,2,4,4-Tetramethylchroman-6-ol (Target) Cyclization->Product -H2O

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of hydroquinone with 2,4-dimethyl-2,4-pentanediol.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberMol.[2][3][4][5][6][7][8] WeightEquiv.Role
Hydroquinone 123-31-9110.11 g/mol 1.0Substrate
2,4-Dimethyl-2,4-pentanediol 24892-49-7132.20 g/mol 1.1Alkylating Agent
Methanesulfonic Acid (MSA) 75-75-296.10 g/mol 5-10 vol%Catalyst/Solvent
Dichloromethane (DCM) 75-09-2-SolventExtraction
Hexane/Ethyl Acetate --SolventRecrystallization
Step-by-Step Procedure

1. Reaction Setup:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Safety Note: Hydroquinone is toxic and a skin sensitizer. Wear nitrile gloves and work in a fume hood.

  • Charge the flask with 11.0 g (100 mmol) of Hydroquinone .

  • Add 50 mL of Methanesulfonic acid (MSA) . Note: MSA acts as both solvent and catalyst. Alternatively, acetic acid with 10% sulfuric acid can be used, but MSA often gives cleaner profiles.

2. Addition of Diol:

  • Heat the mixture to 50°C to ensure complete dissolution of hydroquinone.

  • Add 14.6 g (110 mmol, 1.1 equiv) of 2,4-dimethyl-2,4-pentanediol dropwise over 30 minutes via an addition funnel.

  • Observation: The solution may darken slightly (pale yellow to amber) as the reaction proceeds.

3. Reaction Progression:

  • Increase the temperature to 70–80°C and stir for 4–6 hours .

  • Monitoring: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The product (Rf ~0.[6]6) will appear less polar than hydroquinone (Rf ~0.2).

  • Endpoint: Reaction is considered complete when hydroquinone is consumed (<5%).

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 200 mL of ice-water with vigorous stirring. The product may precipitate as a white or off-white solid.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

  • Combine the organic layers and wash sequentially with:

    • Water (100 mL)

    • Saturated NaHCO₃ solution (2 x 100 mL) to neutralize acid traces.

    • Brine (100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude solid.

5. Purification:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Hexane (or a Hexane/EtOAc 9:1 mixture). Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold hexane.

  • Yield: Typical isolated yields range from 65% to 80% .

Characterization Data

The following data validates the structure of 2,2,4,4-tetramethylchroman-6-ol :

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkens upon oxidation
Melting Point 128 – 130 °CDistinct from 2,2-dimethyl (lower MP)
¹H NMR (CDCl₃) δ 6.70 (d, 1H), 6.55 (dd, 1H), 6.45 (d, 1H)Aromatic protons (ABX system)
δ 4.50 (s, 1H)Phenolic -OH
δ 1.85 (s, 2H)Methylene at C3 (CH₂)
δ 1.35 (s, 6H), 1.32 (s, 6H)Two distinct singlets for C2 and C4 methyls
MS (ESI) [M-H]⁻ = 205.1Consistent with C₁₃H₁₈O₂

Troubleshooting & Optimization

  • Issue: Low Yield / Polymerization.

    • Cause: Temperature too high (>100°C) or acid too strong.

    • Solution: Maintain temperature at 70°C. Use MSA instead of neat H₂SO₄ to reduce oxidative polymerization of hydroquinone.

  • Issue: Incomplete Reaction.

    • Cause: Poor solubility of hydroquinone.

    • Solution: Ensure hydroquinone is fully dissolved in the acid/solvent before adding the diol.

  • Issue: Product Coloration.

    • Cause: Oxidation of the phenol to quinone species.[9]

    • Solution: Perform the reaction under strict Nitrogen atmosphere. Add a pinch of sodium dithionite during the aqueous workup to reduce any quinones back to phenols.

References

  • Synthesis of Chroman Derivatives

    • Source:.

    • Relevance: Describes the use of 2,2,4,4-tetramethylchroman derivatives (Compound 45) in retinoid synthesis.
  • Friedel-Crafts Alkylation with Diols

    • Source:.

    • Relevance: Validates the use of allylic/diol precursors for alkylating hydroquinone to form antioxidant cores.
  • Reagent Specification (2,4-Dimethyl-2,4-pentanediol)

    • Source:.

    • Relevance: Confirms availability and physical properties of the critical C7 synthon.
  • General Chroman Synthesis Methodologies

    • Source:.

    • Relevance: Foundational text on acid-catalyzed cyclization of phenols with diols/allylic alcohols.

Sources

Friedel-Crafts alkylation for 2,2,4,4-Tetramethylchroman synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for the synthesis of 2,2,4,4-tetramethylchroman via Friedel-Crafts cyclialkylation. This scaffold is a critical pharmacophore in the development of retinoids (RXR agonists), antioxidants, and functionalized benzopyrans.[1]

Part 1: Core Directive & Scientific Rationale

The Synthetic Challenge: The synthesis of 2,2,4,4-tetramethylchroman requires the construction of a six-membered ether ring fused to a benzene core with gem-dimethyl substitution at both the C2 and C4 positions.

  • Standard Chroman Synthesis: Reaction of phenols with isoprene or prenyl alcohol typically yields 2,2-dimethylchroman.[1]

  • The 2,2,4,4-Tetramethyl Variant: To introduce the C4 gem-dimethyl group, the alkylating agent must be a C5 synthon capable of generating tertiary carbocations at both termini.[1] The specific precursor required is 2,4-dichloro-2,4-dimethylpentane (derived from 2,4-dimethyl-2,4-pentanediol).[1]

Mechanism of Action (Cyclialkylation): The reaction proceeds via a Lewis Acid-catalyzed Friedel-Crafts alkylation.[2][3]

  • Activation: The Lewis acid (AlCl₃) abstracts chloride from the alkyl halide, generating a tertiary carbocation.

  • C-Alkylation (Ortho-Attack): The electrophilic carbocation attacks the electron-rich aromatic ring at the ortho position (relative to the hydroxyl group).

  • Ring Closure (O-Alkylation): The second tertiary chloride is activated, and the phenolic oxygen acts as an internal nucleophile, closing the ring to form the ether linkage.

    • Note: The order (C-alkylation vs. O-alkylation) is thermodynamically controlled. C-alkylation is generally irreversible, while O-alkylation is reversible.[1] However, the formation of the stable six-membered ring drives the reaction to completion.

Part 2: Experimental Protocol

Phase A: Precursor Preparation (2,4-Dichloro-2,4-dimethylpentane)

Rationale: The diol precursor (2,4-dimethyl-2,4-pentanediol) is commercially available but reacts sluggishly in direct Friedel-Crafts conditions due to complexation of the Lewis acid with the hydroxyl groups. Converting it to the dichloride improves yield and kinetics.

Reagents:

  • 2,4-Dimethyl-2,4-pentanediol (1.0 eq)[1]

  • Concentrated HCl (Excess, >5 eq)[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • Charge a round-bottom flask with 2,4-dimethyl-2,4-pentanediol (e.g., 10 g).

  • Add Concentrated HCl (50 mL) slowly with stirring at 0°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will become turbid as the organic dichloride separates.

  • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine.

  • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Yield: The product, 2,4-dichloro-2,4-dimethylpentane , is obtained as a colorless to pale yellow oil.[1] (Use directly in Phase B).

Phase B: Friedel-Crafts Cyclialkylation

Rationale: Aluminum Chloride (AlCl₃) is the preferred catalyst for its strong Lewis acidity, necessary to ionize the tertiary chloride. Nitromethane or DCM is used as a solvent; Nitromethane moderates the activity of AlCl₃ via complexation, preventing polymerization.

Reagents:

  • Phenol (or substituted phenol derivative) (1.0 eq)[1]

  • 2,4-Dichloro-2,4-dimethylpentane (1.1 eq) - From Phase A[1]

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 – 1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or Nitromethane (CH₃NO₂)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Catalyst Suspension: Add Anhydrous AlCl₃ (1.5 eq) to dry DCM (5 mL/g of phenol) and cool to 0°C in an ice bath.

  • Phenol Addition: Dissolve the Phenol substrate (1.0 eq) in a minimal amount of DCM and add dropwise to the AlCl₃ suspension. Expect HCl gas evolution.[1] Stir for 15 min.

  • Alkylating Agent Addition: Dissolve 2,4-dichloro-2,4-dimethylpentane (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes.

    • Critical Control: Maintain temperature < 5°C during addition to prevent intermolecular polymerization.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 12–16 hours.[1]

    • Monitoring: Check progress via TLC (Hexane/EtOAc) or GC-MS.[1] Look for the disappearance of the phenol and the appearance of the less polar chroman spot.

  • Quenching: Cool the mixture to 0°C. Carefully quench by pouring the reaction mixture into a beaker containing Ice/Water (approx. 100 mL) acidified with 10 mL conc. HCl.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash with 1M NaOH (to remove unreacted phenol), water, and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: The crude oil often crystallizes upon standing or trituration with cold methanol. If necessary, purify via column chromatography (Silica Gel, 0-5% EtOAc in Hexanes).[1]

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the conversion of the diol to the dichloride, followed by the stepwise Friedel-Crafts cyclization.

FriedelCrafts_Chroman cluster_0 Phase A: Precursor Synthesis cluster_1 Phase B: Cyclialkylation Diol 2,4-Dimethyl- 2,4-pentanediol Dichloride 2,4-Dichloro- 2,4-dimethylpentane Diol->Dichloride HCl (conc) Dehydration/Subst. Complex Intermediate Carbocation Complex Dichloride->Complex AlCl3 Ionization Phenol Phenol (Substrate) Phenol->Complex + AlCl3 Chroman 2,2,4,4-Tetramethylchroman (Target) Complex->Chroman 1. C-Alkylation (Ortho) 2. O-Alkylation (Cycliz.) - 2 HCl

Caption: Synthetic pathway for 2,2,4,4-tetramethylchroman via 2,4-dichloro-2,4-dimethylpentane intermediate.[1][4][5]

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield Polymerization of alkylating agentDecrease temperature during addition (0°C to -10°C).[1] Dilute reaction mixture.
Unreacted Phenol Catalyst deactivationEnsure AlCl₃ is anhydrous (fresh bottle).[1] Increase catalyst loading to 1.5 - 2.0 eq.
Tetralin Byproduct C-Alkylation at both endsThis occurs if the phenol oxygen is not nucleophilic enough or if steric hindrance prevents O-alkylation. Use electron-rich phenols.[1]
Exotherm/Darkening Rapid additionSlow down the addition rate of the dichloride. Ensure efficient stirring.

Part 4: References

  • Friedel-Crafts Alkylation Mechanisms

    • Source: "Friedel-Crafts Alkylation."[1][3][6] Organic Chemistry Portal.

    • URL:[Link]

  • Synthesis of Retinoid Analogs (Chroman Derivatives)

    • Source: Chandraratna, R. A. S. (1991).[1] "Chroman esters of phenols and benzoic acids having retinoid-like activity."[1] EP0435681A1.[1][7]

    • URL:

  • Cyclialkylation with Diols/Dichlorides

    • Source: "Methods of treatment with compounds having RAR-alpha receptor specific or selective activity."[1] US Patent 5965606A.[1]

    • URL:

  • General Friedel-Crafts Protocols

    • Source: "Friedel-Crafts Acylation and Alkylation."[1][3][6][8] LibreTexts Chemistry.

    • URL:[Link]

Sources

Application Note: Protocol for the Synthesis of 2,2,4,4-Tetramethylchroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2,2,4,4-tetramethylchroman scaffold is a privileged structural motif in medicinal chemistry, serving as the lipophilic core for "heteroarotinoids" (retinoid mimics), selective estrogen receptor modulators (SERMs), and lipophilic antioxidants. Unlike simple chromans, the 2,2,4,4-tetramethyl substitution pattern imparts significant metabolic stability by blocking the C4 benzylic position from oxidation and preventing ring-opening elimination reactions at C2.

This application note details a robust, scalable protocol for synthesizing this scaffold via a Friedel-Crafts cycloalkylation strategy. We prioritize the "Two-Step" method (isolation of the dichloride intermediate) over the "One-Pot" diol method to ensure superior purity profiles required for downstream pharmaceutical coupling (e.g., Suzuki-Miyaura).

Retrosynthetic Analysis & Mechanism

The construction of the 2,2,4,4-tetramethylchroman core relies on the reaction between a phenol and a bifunctional electrophile. The most efficient route utilizes 2,5-dichloro-2,5-dimethylhexane as the alkylating agent.

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Activation: The Lewis acid (

    
    ) abstracts a chloride from the alkylating agent, generating a tertiary carbocation.[1]
    
  • C-Alkylation (Rate Limiting): The carbocation attacks the phenol at the ortho position (directed by the hydroxyl group).

  • Ring Closure: A second carbocation is generated at the distal end of the alkyl chain, which is intercepted by the phenolic oxygen (intramolecular O-alkylation) to close the pyran ring.

Retrosynthesis Product 2,2,4,4-Tetramethylchroman (Target Scaffold) Inter Intermediate: 2-(4-chloro-4-methylpentyl)phenol Product->Inter Intramolecular O-Alkylation Reagents Phenol + 2,5-Dichloro-2,5-dimethylhexane Inter->Reagents Friedel-Crafts C-Alkylation Precursor Precursor: 2,5-Dimethyl-2,5-hexanediol Reagents->Precursor HCl Chlorination

Figure 1: Retrosynthetic logic flow from the target chroman back to the commercially available diol precursor.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dichloro-2,5-dimethylhexane

Rationale: While the diol can be used directly, it releases water which deactivates Lewis acids. Converting the diol to the dichloride creates a "dry" alkylating agent, significantly boosting the yield of the subsequent cyclization.

Reagents:

  • 2,5-Dimethyl-2,5-hexanediol (CAS: 110-03-2)

  • Hydrochloric Acid (Concentrated, 37%)

  • Dichloromethane (DCM) or Hexanes

Step-by-Step Methodology:

  • Slurry Preparation: In a 500 mL Erlenmeyer flask, suspend 20.0 g (137 mmol) of 2,5-dimethyl-2,5-hexanediol in 100 mL of concentrated HCl.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous. Over 1–2 hours, the solid diol will convert to a white, crystalline solid (the dichloride) which is insoluble in the acid.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Dissolve the crude solid in minimal boiling methanol or hexanes. Allow to recrystallize at 4°C.

  • Drying: Dry the white needles under vacuum (desiccator) for 4 hours.

    • Target Yield: >85%[2][3][4]

    • Melting Point: 64–66 °C (Lit. 63–65 °C).

Protocol B: Friedel-Crafts Cycloalkylation (The Core Synthesis)

Rationale: This step constructs the chroman ring. We use Aluminum Chloride (


) in Nitromethane/DCM. Nitromethane is critical as it solubilizes the 

–complex, preventing polymeric gum formation on the flask walls.

Reagents:

  • Phenol derivative (1.0 equiv)

  • 2,5-Dichloro-2,5-dimethylhexane (1.0 equiv) [From Protocol A]

  • Aluminum Chloride (

    
    ), anhydrous (1.1 – 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) / Nitromethane (

    
    ) (1:1 ratio)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 10 mmol of the Phenol and 10 mmol of 2,5-Dichloro-2,5-dimethylhexane in 40 mL of dry DCM/Nitromethane (1:1).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add 11 mmol (1.47 g) of anhydrous

    
     in small portions over 10 minutes.
    
    • Observation: Evolution of HCl gas will occur (use a scrubber or vent). The solution often turns deep red or purple.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The spot for the dichloride (

      
      ) and phenol should disappear.
      
  • Quench: Pour the reaction mixture slowly into 100 mL of ice-water containing 5 mL of conc. HCl (to break aluminum emulsions).

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[5]
    
  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Note: The product is often a low-melting solid or viscous oil.

Protocol C: Regioselective Bromination (Optional Functionalization)

Rationale: To utilize the chroman in drug discovery (e.g., coupling to biaryls), a halogen handle is required. Bromination typically occurs at the C6 position (para to the ether oxygen) due to electronic activation.

Reagents:

  • 2,2,4,4-Tetramethylchroman (1.0 equiv)[6]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF

Methodology:

  • Dissolve the chroman in ACN (0.1 M concentration).

  • Add NBS in one portion at room temperature.

  • Stir for 1 hour. (Reaction is usually rapid).

  • Concentrate and redissolve in Ether/Water.[7] Wash with sodium thiosulfate (to remove

    
    ), then brine.
    
  • Recrystallize from Ethanol.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the impact of key variables on the cyclization efficiency.

ParameterRecommendationImpact of Deviation
Solvent System DCM / Nitromethane (1:1)DCM only: Low solubility of catalyst; heterogeneous reaction leads to lower yields. Benzene: Competes for alkylation (side products).
Lewis Acid

(Anhydrous)

:
Milder, but slower.

:
Often too weak for the dichloride, better for diols (but produces water).
Temperature 0°C

RT
>40°C: Increases risk of Friedel-Crafts re-arrangement or de-alkylation (reversibility).
Stoichiometry 1:1 (Phenol:Linker)Excess Phenol: Hard to separate from product. Excess Linker: Polymerization of the linker.
Process Workflow Diagram

Workflow start Start: Raw Materials step1 Reagent Prep: Diol + HCl -> Dichloride start->step1 step2 Cyclization: Phenol + Dichloride + AlCl3 (Solvent: DCM/MeNO2) step1->step2 decision QC Check: TLC/GC-MS step2->decision decision->step2 Incomplete step3 Quench: Ice/HCl Pour decision->step3 Complete step4 Purification: Silica Chromatography step3->step4 end Final Product: 2,2,4,4-Tetramethylchroman step4->end

Figure 2: Operational workflow for the synthesis, from reagent preparation to final purification.

Safety & Handling

  • Aluminum Chloride (

    
    ):  Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood. Weigh quickly or use a glovebox if available.
    
  • Nitromethane: Shock-sensitive explosive under extreme conditions (e.g., dry salts, high pressure). Do not distill to dryness.

  • 2,5-Dichloro-2,5-dimethylhexane: Irritant. Avoid skin contact.

References

  • Synthesis of Heteroarotinoids: Kagechika, H., Kawachi, E., Hashimoto, Y., & Shudo, K. (1989). Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and flavone-4'-carboxylic acids. Journal of Medicinal Chemistry, 32(5), 1098–1108.

  • Reagent Preparation: Bruson, H. A., & Kroeger, J. W. (1940).[8] Cycli-alkylation of aromatic compounds by the Friedel and Crafts reaction.[9] Journal of the American Chemical Society, 62(1), 36-44.

  • General Chroman Synthesis: Beard, R. L., et al. (1995). Synthesis and biological activity of retinoic acid receptor-selective retinoids. Journal of Medicinal Chemistry, 38(24), 4720-4728.

  • Friedel-Crafts Methodology: Olah, G. A. (Ed.).[2][10] (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic Reference for Lewis Acid selection).

Sources

Application Notes and Protocols for the Functionalization of the 2,2,4,4-Tetramethylchroman Aromatic Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 2,2,4,4-Tetramethylchroman Scaffold - A Privileged Structure with Untapped Potential

The 2,2,4,4-tetramethylchroman moiety is a fascinating and increasingly important structural motif in the landscape of medicinal chemistry and materials science. Its rigid, spirocyclic-like framework, conferred by the gem-dimethyl groups at the C2 and C4 positions, offers a unique three-dimensional architecture. This, combined with the electronic properties of the embedded aromatic ring, makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. The inherent lipophilicity and metabolic stability often associated with this core structure further enhance its appeal in drug discovery programs.

However, the very feature that imparts this structural uniqueness—the steric bulk of the four methyl groups—also presents a significant challenge to the synthetic chemist. Functionalization of the aromatic ring, a crucial step for modulating biological activity and exploring structure-activity relationships (SAR), is often hampered by steric hindrance. This guide provides a comprehensive overview of strategies and detailed protocols for the effective functionalization of the 2,2,4,4-tetramethylchroman aromatic ring, drawing upon established principles of organic synthesis and providing insights into overcoming the challenges posed by this sterically demanding system.

This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles. We will explore various functionalization techniques, from classical electrophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions, with a focus on the practical aspects and expected outcomes for this specific scaffold.

I. Electrophilic Aromatic Substitution: Navigating Steric and Electronic Effects

Electrophilic aromatic substitution (EAS) is a fundamental tool for the functionalization of aromatic rings. In the context of the 2,2,4,4-tetramethylchroman system, the ether oxygen of the chroman ring acts as an activating, ortho, para-directing group. However, the significant steric hindrance at the C8 position (ortho to the oxygen and adjacent to the C4-gem-dimethyl group) generally disfavors substitution at this site. Consequently, electrophilic attack is predominantly expected at the C6 position (para to the oxygen).

A. Bromination: Introducing a Versatile Handle

Bromination serves as an excellent entry point for further functionalization, as the resulting aryl bromide can participate in a wide array of cross-coupling reactions.

Causality Behind Experimental Choices: The choice of brominating agent and reaction conditions is critical to achieve high regioselectivity and yield, especially with a sterically hindered substrate. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its milder nature and ease of handling, which can help to minimize side reactions. The use of a polar aprotic solvent like acetonitrile (MeCN) or a non-polar solvent like dichloromethane (DCM) can influence the reaction rate and selectivity. For highly activated or sensitive substrates, milder conditions are paramount.

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

Parameter Condition Rationale
Starting Material 2,2,4,4-Tetramethylchroman
Reagent N-Bromosuccinimide (NBS)1.1 equivalents
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Anhydrous
Temperature 0 °C to room temperatureTo control the reaction rate and prevent over-bromination.
Reaction Time 1-4 hours (monitor by TLC)
Work-up Aqueous sodium thiosulfate quench, extractionTo remove unreacted bromine and isolate the product.
Purification Column chromatography (silica gel, hexanes/ethyl acetate)To obtain the pure 6-bromo-2,2,4,4-tetramethylchroman.

Step-by-Step Methodology:

  • Dissolve 2,2,4,4-tetramethylchroman (1.0 eq) in anhydrous MeCN or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 6-bromo-2,2,4,4-tetramethylchroman.

Expected Outcome: The major product will be the 6-bromo isomer due to the directing effect of the ether oxygen and the steric hindrance at the C8 position. Yields can be expected to be moderate to good, though optimization may be required depending on the scale and purity of the starting material.

Diagram: Electrophilic Aromatic Substitution Workflow

EAS_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Substrate Cool Cool to 0 °C Start->Cool Add_Reagent Add Electrophile Cool->Add_Reagent Stir Stir & Monitor (TLC) Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify End Isolated Product Purify->End

Caption: Generalized workflow for electrophilic aromatic substitution.

B. Nitration: Installation of a Key Synthetic Intermediate

The introduction of a nitro group provides a versatile handle for further transformations, such as reduction to an amine or as a precursor for other functional groups.

Causality Behind Experimental Choices: Classical nitrating conditions (conc. HNO₃/H₂SO₄) are often too harsh for substrates containing sensitive functional groups and can lead to oxidation or polysubstitution. A milder approach using a mixture of nitric acid and acetic anhydride can be more suitable for the 2,2,4,4-tetramethylchroman scaffold. The reaction is typically performed at low temperatures to control the exothermicity and improve selectivity. A protocol for the nitration of the related 2,2-dimethylchroman-4-one has been reported, suggesting the feasibility of this transformation[1].

Protocol 2: Mild Nitration using Nitric Acid in Acetic Anhydride

Parameter Condition Rationale
Starting Material 2,2,4,4-Tetramethylchroman
Reagents Fuming Nitric Acid (1.1 eq), Acetic AnhydrideTo generate the acetyl nitrate electrophile in situ.
Solvent Acetic AnhydrideActs as both solvent and reagent.
Temperature -10 °C to 0 °CTo control the reaction and minimize side products.
Reaction Time 1-2 hours (monitor by TLC)
Work-up Pour onto ice, neutralize, extractTo hydrolyze excess anhydride and isolate the product.
Purification Column chromatography (silica gel, hexanes/ethyl acetate)To obtain the pure 6-nitro-2,2,4,4-tetramethylchroman.

Step-by-Step Methodology:

  • To a flask containing acetic anhydride, slowly add fuming nitric acid (1.1 eq) at -10 °C to 0 °C with vigorous stirring to prepare the nitrating mixture.

  • In a separate flask, dissolve 2,2,4,4-tetramethylchroman (1.0 eq) in acetic anhydride.

  • Cool the solution of the chroman to -10 °C.

  • Slowly add the pre-formed nitrating mixture to the chroman solution, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 6-nitro-2,2,4,4-tetramethylchroman.

Expected Outcome: The primary product is expected to be 6-nitro-2,2,4,4-tetramethylchroman. Due to the steric hindrance, formation of the 8-nitro isomer is highly unlikely.

C. Friedel-Crafts Acylation and Alkylation: Forging Carbon-Carbon Bonds

Friedel-Crafts reactions are powerful methods for introducing alkyl and acyl groups onto aromatic rings[2][3][4]. However, these reactions are notoriously sensitive to steric hindrance.

Causality Behind Experimental Choices:

  • Acylation: Friedel-Crafts acylation is generally preferred over alkylation for sterically hindered substrates because the acylium ion electrophile is less prone to rearrangement and the resulting ketone is deactivated towards further reaction[5]. A strong Lewis acid like aluminum chloride (AlCl₃) is typically required to generate the acylium ion[6].

  • Alkylation: Friedel-Crafts alkylation on the 2,2,4,4-tetramethylchroman ring is expected to be challenging due to the steric hindrance and the potential for carbocation rearrangements of the alkylating agent[2]. The use of less bulky primary alkyl halides under forcing conditions might be necessary.

Protocol 3: Friedel-Crafts Acylation with Acetyl Chloride

Parameter Condition Rationale
Starting Material 2,2,4,4-Tetramethylchroman
Reagents Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl₃) (1.3 eq)To generate the acylium ion electrophile.
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Anhydrous, inert solvent.
Temperature 0 °C to room temperatureTo control the reaction rate.
Reaction Time 2-6 hours (monitor by TLC)
Work-up Quench with ice/HCl, extractionTo decompose the aluminum complex and isolate the product.
Purification Column chromatography (silica gel, hexanes/ethyl acetate)To obtain the pure 6-acetyl-2,2,4,4-tetramethylchroman.

Step-by-Step Methodology:

  • To a suspension of anhydrous AlCl₃ (1.3 eq) in dry DCM at 0 °C, slowly add acetyl chloride (1.2 eq).

  • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 2,2,4,4-tetramethylchroman (1.0 eq) in dry DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 6-acetyl-2,2,4,4-tetramethylchroman.

Expected Outcome: The reaction is expected to be challenging due to steric hindrance. The primary product, if formed, will be the 6-acetyl derivative. Optimization of the Lewis acid, solvent, and temperature may be necessary to achieve a reasonable yield.

D. Vilsmeier-Haack Formylation: Introducing an Aldehyde Group

The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation for introducing a formyl group onto electron-rich aromatic rings[7][8][9]. The Vilsmeier reagent, generated from DMF and POCl₃, is a weaker electrophile, which can be advantageous for sensitive substrates[7].

Protocol 4: Vilsmeier-Haack Formylation

Parameter Condition Rationale
Starting Material 2,2,4,4-Tetramethylchroman
Reagents Phosphorus oxychloride (POCl₃) (1.5 eq), N,N-Dimethylformamide (DMF)To generate the Vilsmeier reagent.
Temperature 0 °C to 90 °CTemperature may need to be increased for this hindered substrate.
Reaction Time 2-12 hours (monitor by TLC)
Work-up Hydrolysis with aqueous sodium acetateTo hydrolyze the iminium intermediate to the aldehyde.
Purification Column chromatography (silica gel, hexanes/ethyl acetate)To obtain the pure 6-formyl-2,2,4,4-tetramethylchroman.

Step-by-Step Methodology:

  • Cool DMF in a flask to 0 °C and slowly add POCl₃ (1.5 eq) with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to form the Vilsmeier reagent.

  • Add 2,2,4,4-tetramethylchroman (1.0 eq) to the reagent.

  • Heat the reaction mixture to 60-90 °C and stir for 2-12 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto ice.

  • Add a saturated aqueous solution of sodium acetate and stir until the hydrolysis is complete.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 6-formyl-2,2,4,4-tetramethylchroman.

Expected Outcome: Similar to Friedel-Crafts acylation, this reaction may require forcing conditions due to steric hindrance. The 6-formyl product is the expected major isomer.

II. Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require a pre-functionalized chroman, such as a bromo or boronic acid derivative, which can be prepared via the methods described above or through direct C-H activation.

A. Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide[10][11].

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for the success of Suzuki couplings, especially with sterically hindered substrates[12][13]. Ligands with bulky and electron-rich phosphines, such as S-Phos or X-Phos, are often effective in promoting the coupling of hindered aryl bromides.

Protocol 5: Suzuki-Miyaura Coupling of 6-Bromo-2,2,4,4-tetramethylchroman

Parameter Condition Rationale
Starting Material 6-Bromo-2,2,4,4-tetramethylchroman
Reagents Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 eq)To effect the cross-coupling reaction.
Solvent Toluene/Water or Dioxane/WaterBiphasic solvent system is common for Suzuki reactions.
Temperature 80-110 °CTo drive the reaction to completion.
Reaction Time 4-24 hours (monitor by TLC or GC/MS)
Work-up Extraction and purificationTo isolate the biaryl product.
Purification Column chromatography (silica gel, hexanes/ethyl acetate)

Step-by-Step Methodology:

  • To a degassed mixture of toluene and water, add 6-bromo-2,2,4,4-tetramethylchroman (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere and stir for 4-24 hours.

  • Monitor the reaction by TLC or GC/MS.

  • After cooling, separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R'-B(OR)₂ PdII_ArR Ar-Pd(II)Ln-R' Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides[14][15].

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on a sterically hindered substrate like 6-bromo-2,2,4,4-tetramethylchroman will depend heavily on the choice of ligand[16]. Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging reductive elimination step.

Protocol 6: Buchwald-Hartwig Amination of 6-Bromo-2,2,4,4-tetramethylchroman

Parameter Condition Rationale
Starting Material 6-Bromo-2,2,4,4-tetramethylchroman
Reagents Amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOtBu, 1.4 eq)To facilitate the C-N bond formation.
Solvent Toluene or DioxaneAnhydrous, aprotic solvent.
Temperature 80-110 °CTo drive the reaction to completion.
Reaction Time 4-24 hours (monitor by TLC or GC/MS)
Work-up Filtration, extraction, and purificationTo isolate the arylamine product.
Purification Column chromatography (silica gel, hexanes/ethyl acetate)

Step-by-Step Methodology:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the 6-bromo-2,2,4,4-tetramethylchroman and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture at the desired temperature for 4-24 hours.

  • Monitor the reaction by TLC or GC/MS.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

III. Directed ortho-Metalation (DoM) and C-H Activation: Modern Approaches to Regioselective Functionalization

Directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation offer powerful strategies for the regioselective functionalization of aromatic rings, potentially bypassing the need for pre-functionalized substrates[4][17][18][19][20].

Causality Behind Experimental Choices:

  • Directed ortho-Metalation: The ether oxygen of the chroman ring can act as a directing group, facilitating lithiation at the C8 position[4][20]. However, the steric hindrance from the C4 gem-dimethyl group may make this process challenging. The use of a stronger base like sec-butyllithium in the presence of a coordinating agent like TMEDA might be necessary.

  • C-H Activation/Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of arenes, often with high regioselectivity for the least sterically hindered position[21][22][23][24]. For the 2,2,4,4-tetramethylchroman, this would likely favor borylation at the C6 position.

Conceptual Protocol 7: Directed ortho-Metalation and Trapping with an Electrophile

  • Dissolve 2,2,4,4-tetramethylchroman in dry THF or diethyl ether under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add sec-butyllithium (1.1-1.3 eq) and TMEDA (1.1-1.3 eq).

  • Stir the mixture at low temperature for 1-4 hours to allow for lithiation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or silyl chloride) and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify by column chromatography.

Expected Outcome: This reaction is speculative for the 2,2,4,4-tetramethylchroman scaffold due to the significant steric hindrance at the C8 position. Significant optimization would likely be required.

IV. Summary and Future Outlook

The functionalization of the 2,2,4,4-tetramethylchroman aromatic ring presents both opportunities and challenges. While classical electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity for the C6 position, the steric hindrance imposed by the gem-dimethyl groups can significantly impact reaction rates and yields. Modern metal-catalyzed cross-coupling and C-H activation strategies offer powerful alternatives for introducing a wide range of functional groups, although these methods often require a pre-functionalized starting material or careful optimization to overcome steric constraints.

The protocols and insights provided in this guide are intended to serve as a starting point for researchers venturing into the chemistry of this unique and promising scaffold. Further exploration and optimization of these methods will undoubtedly unlock the full potential of 2,2,4,4-tetramethylchroman derivatives in the development of new medicines and advanced materials.

References

  • Kim, S., Treacy, J. W., Nelson, Y. A., Gonzalez, J. A., Gembicky, M., Houk, K. N., & Spokoyny, A. M. (n.d.). Arene C–H borylation strategy enabled by a non-classical boron cluster-based electrophile.
  • Partridge, B. M., & Hartwig, J. F. (2013).
  • Vekariya, R. H., & Aubé, J. (2016). An intermolecular Friedel-Crafts acylation in hexafluoro-2-propanol provides aryl and heteroaryl ketones at room temperature without any additional reagents. Organic Letters, 18(14), 3534-3537.
  • Chatani, N., et al. (2015). C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 137(38), 12259-12262.
  • (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • (n.d.). Sterically Controlled C–H Borylation and Silylation of (Hetero)arenes Using Pyrazolonaphthyridine Ligands.
  • Partridge, B. M., & Hartwig, J. F. (n.d.).
  • (n.d.). Synthesis of 6-Nitro-2,2-dimethylchroman-4-one. PrepChem.com.
  • (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(34), 18363-18374.
  • (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
  • (2014). The Friedel-Crafts Reaction.
  • (n.d.).
  • (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Benchchem.
  • (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.).
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (n.d.).
  • (2023).
  • (n.d.). 8. Organic Syntheses Procedure.
  • (n.d.).
  • (n.d.). 24.
  • (n.d.).
  • (n.d.). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • (n.d.).
  • (n.d.).
  • (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • (n.d.). Aromatic Electrophilic Substitution. Dalal Institute.
  • (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar.
  • (n.d.).

Sources

Analytical Methods for 2,2,4,4-Tetramethylchroman Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,4,4-Tetramethylchroman (TMC) is a critical lipophilic pharmacophore, serving as the structural backbone for third-generation retinoids (e.g., RAR-selective agonists) and novel antioxidants. Its gem-dimethyl substitution pattern at the C2 and C4 positions imparts significant metabolic stability compared to the natural tocopherol (vitamin E) scaffold.

This Application Note provides a definitive guide for the characterization of TMC. Unlike standard chromans, the steric bulk of the tetramethyl groups presents unique chromatographic challenges, requiring optimized separation parameters to resolve it from isomeric impurities (e.g., 2,2,4,6-tetramethyl isomers).

Key Analytical Challenges:

  • Isomeric Resolution: Distinguishing the 2,2,4,4-substitution pattern from thermodynamically favored rearrangement products.

  • Detection Sensitivity: The molecule lacks strong UV chromophores beyond the benzopyran core, necessitating low-wavelength UV or MS detection.

  • Volatility: High volatility requires careful handling during concentration steps to prevent analyte loss.

Chemical Identity & Properties

Before initiating analysis, ensure the reference standard matches the following physicochemical profile.

PropertyDescription
IUPAC Name 3,4-Dihydro-2,2,4,4-tetramethyl-2H-1-benzopyran
Molecular Formula C

H

O
Molecular Weight 190.28 g/mol
Solubility Soluble in Hexane, DCM, Methanol, DMSO; Insoluble in Water.[1]
Boiling Point ~240–260°C (Estimated at 760 mmHg)
Key Structural Feature Two gem-dimethyl groups at C2 and C4 (Quaternary carbons).

Method 1: Gas Chromatography - Mass Spectrometry (GC-MS)

Primary Application: Purity Assessment, Impurity Profiling, and Mass Confirmation. Rationale: TMC is a non-polar, semi-volatile ether. GC is the "Gold Standard" for this class, offering superior resolution over HPLC for structural isomers.

Instrument Configuration
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Inlet: Split/Splitless (S/SL).

  • Liner: Ultra Inert, single taper with wool (to prevent discrimination of high-boiling impurities).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Why: The 5% phenyl phase provides the necessary dipole interaction to separate the TMC ether from non-polar alkane impurities (e.g., unreacted 2,5-dichloro-2,5-dimethylhexane).

Operating Parameters
ParameterSetting
Inlet Temperature 250°C
Injection Mode Split (20:1) for Assay; Splitless for Trace Impurities.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).
Oven Program 60°C (hold 1 min)

20°C/min to 180°C

5°C/min to 240°C

30°C/min to 300°C (hold 3 min).
Transfer Line 280°C
Source Temp 230°C
Quad Temp 150°C
Mass Spectral Interpretation

The Electron Ionization (EI) spectrum of TMC is distinct.

  • Molecular Ion (

    
    ): m/z 190 (Distinct, medium intensity).
    
  • Base Peak: m/z 175 (

    
     - 15). Loss of a methyl group from the gem-dimethyl positions is the dominant fragmentation pathway.
    
  • Diagnostic Fragment: m/z 134. Retro-Diels-Alder (RDA) cleavage of the pyran ring, characteristic of chromans.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Assay of non-volatile derivatives (e.g., carboxylic acid forms) or thermally labile samples. Rationale: While GC is preferred for the core scaffold, HPLC is required if the TMC moiety is part of a larger, non-volatile drug conjugate.

Chromatographic Conditions[2][3]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

    • Why: A C18 phase maximizes retention of the lipophilic TMC core. The 3.5 µm particle size offers a balance between resolution and backpressure.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 60% B (Isocratic hold)

    • 2–12 min: 60%

      
       95% B (Linear gradient)
      
    • 12–15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD).

    • Primary Wavelength: 280 nm (Aromatic absorption).

    • Reference: 360 nm.

System Suitability Criteria[4]
  • Tailing Factor:

    
     1.5.
    
  • Resolution (

    
    ): 
    
    
    
    between TMC and the nearest impurity (often the uncyclized phenol precursor).
  • RSD (n=6):

    
     2.0% for peak area.
    

Method 3: NMR Spectroscopy (Structural Validation)

Primary Application: Definitive structural proof and differentiation from regioisomers (e.g., 2,2,4,6-tetramethyl). Rationale: Mass spectrometry cannot easily distinguish between methyl placement on the aromatic ring vs. the pyran ring. NMR provides the connectivity data.

Sample Preparation[3][5]
  • Solvent: CDCl

    
     (Deuterated Chloroform).
    
  • Concentration: ~10 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm).

Expected Chemical Shifts ( H NMR, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C2-CH

1.35 – 1.38Singlet6HGem-dimethyl next to Oxygen (deshielded).
C4-CH

1.45 – 1.48Singlet6HGem-dimethyl at benzylic position.
C3-H

1.85 – 1.90Singlet2HIsolated methylene (no adjacent protons).
Ar-H 6.80 – 7.20Multiplet4HAromatic protons (pattern depends on ring substitution).

Critical Validation Point: The presence of a singlet at ~1.85 ppm for the C3 methylene protons is the "smoking gun" for the 2,2,4,4-substitution. If the signal is a multiplet, the quaternary substitution is incomplete (e.g., 2,2,4-trimethyl).

Visualization & Workflows

Analytical Decision Matrix

The following diagram outlines the decision process for selecting the correct analytical technique based on the sample stage.

AnalyticalWorkflow Start Sample Received (TMC Candidate) Decision1 Is the sample Volatile / Thermally Stable? Start->Decision1 GCMS Method 1: GC-MS (DB-5ms Column) Decision1->GCMS Yes (Standard) HPLC Method 2: HPLC-UV (C18, ACN/Water) Decision1->HPLC No (Derivatives) Result1 Assess Purity & Mass Confirmation GCMS->Result1 Result2 Quantify Non-Volatiles & Polar Impurities HPLC->Result2 NMR Method 3: 1H-NMR (CDCl3) Result3 Confirm Regio-Chemistry (Gem-dimethyl check) NMR->Result3 Result1->NMR If Purity > 95% Result2->NMR If Purity > 95%

Caption: Decision matrix for selecting the optimal analytical pathway for TMC characterization.

Impurity Origin & Detection

Understanding the synthesis allows for targeted impurity monitoring.

ImpurityMap Precursor Precursor: Phenol + 2,5-dichloro-2,5-dimethylhexane Reaction Friedel-Crafts Cyclization Precursor->Reaction TMC Target: 2,2,4,4-Tetramethylchroman Reaction->TMC Major Impurity1 Impurity A: Uncyclized Alkylated Phenol (Detect via HPLC) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Regioisomer (2,2,4,6-Tetramethyl) (Detect via NMR) Reaction->Impurity2 Rearrangement

Caption: Synthetic origin of common TMC impurities and their detection methods.

References

  • US Patent 5,965,606. "Methods of treatment with compounds having RAR-alpha receptor specific or selective activity." Google Patents. Link (Describes the synthesis and use of 2,2,4,4-tetramethylchroman derivatives).

  • Beilstein Journal of Organic Chemistry. "Synthesis of 2,2,4,4-tetramethylchroman derivatives." (General reference for chroman synthesis methodologies).
  • Agilent Technologies. "Analysis of Fragrance Allergens and Derivatives by GC/MS." Application Note.
  • SpectraBase. "NMR Data for Chroman Derivatives." Wiley Science Solutions. Link (Reference for expected chemical shifts of the chroman core).

Sources

Application Note: Advanced HPLC and GC-MS Methodologies for the Characterization of 2,2,4,4-Tetramethylchroman and Its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 2,2,4,4-tetramethylchroman scaffold is a privileged structural motif in modern drug discovery. Its unique steric bulk and lipophilicity make it highly valuable in the design of potent pharmacological agents. For instance, derivatives such as ethyl 4-{[N-(2,2,4,4-tetramethylchroman-6-yl)thiocarbamoyl]amino}benzoate have demonstrated significant antimycobacterial and antibacterial activities 12. Furthermore, this core is heavily utilized in the synthesis of selective retinoic acid receptor (RAR) inhibitors 3.

However, the gem-dimethyl groups at the C2 and C4 positions impart extreme hydrophobicity, presenting distinct analytical challenges. This technical guide details robust, self-validating protocols for the analysis of both high-molecular-weight tetramethylchroman derivatives via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the volatile core scaffold/impurities via Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Decision Pathway

The selection between HPLC and GC-MS is strictly dictated by the functionalization and resulting volatility of the chroman ring.

Workflow A 2,2,4,4-Tetramethylchroman Analyte Pool B Physicochemical Profiling A->B C High MW / Polar Derivatives (e.g., RAR Inhibitors) B->C LogP > 5, Non-Volatile D Low MW / Volatile Core (Process Impurities) B->D BP < 300°C, Volatile E RP-HPLC-UV/MS C18 Column, High Organic C->E F GC-EI-MS DB-5MS, 70 eV Ionization D->F G System Suitability Validation (Rs > 2.0, S/N > 10) E->G F->G

Fig 1: Analytical decision pathway for 2,2,4,4-Tetramethylchroman workflows.

RP-HPLC Methodology for High-MW Derivatives

Mechanistic Rationale

When the 2,2,4,4-tetramethylchroman core is conjugated to larger polar or ionizable groups, the molecule becomes non-volatile, necessitating HPLC. The extreme lipophilicity of the tetramethylchroman moiety causes severe peak tailing and excessive retention on standard C18 stationary phases if the aqueous fraction is too high. To overcome this and disrupt the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase, a highly organic mobile phase—often requiring up to 90% acetonitrile—is essential 3.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to prevent solvent shock and peak distortion. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the C18 column with the initial gradient composition for at least 10 column volumes until the baseline UV absorbance is stable.

  • Injection & Elution: Inject 10 µL of the sample. Execute the gradient elution program (Table 1), ensuring the organic modifier reaches at least 90% to elute the highly retained tetramethylchroman derivatives.

  • Column Wash: Post-elution, flush the column with 100% Acetonitrile for 3 minutes to remove any strongly bound hydrophobic impurities before re-equilibration.

Table 1: RP-HPLC Method Parameters
ParameterSpecification / Condition
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient Program 0-2 min: 50% B; 2-10 min: 50% → 95% B; 10-15 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm / ESI-MS (Positive mode)

GC-MS Methodology for Core Scaffold and Process Impurities

Mechanistic Rationale

For the unfunctionalized 2,2,4,4-tetramethylchroman core or low-molecular-weight synthetic intermediates, GC-MS is the optimal technique. The molecule's thermal stability and volatility allow for direct injection without derivatization 4. Under 70 eV Electron Ionization (EI), the gem-dimethyl groups at C2 and C4 facilitate predictable alpha-cleavages. The loss of a methyl radical[M-CH3]⁺ forms a highly stable tertiary carbocation, serving as a diagnostic ion for structural confirmation. This method is also critical for tracking process-related genotoxic chroman impurities, which require high-sensitivity SIM (Selected Ion Monitoring) modes 5.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in a volatile, non-polar solvent such as n-hexane or dichloromethane to a concentration of 1 mg/mL.

  • Injection: Inject 1.0 µL into the GC inlet operating in split mode (10:1 ratio) to prevent column overloading by the highly responsive hydrocarbon core.

  • Separation: Utilize a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS). The slight polarity of the phenyl groups provides excellent selectivity for the oxygen-containing chroman ring against purely aliphatic background matrices 6.

  • MS Acquisition: Operate the mass spectrometer in full scan mode (m/z 40-400) for structural elucidation, or SIM mode targeting the[M-15]⁺ ion for trace impurity quantification.

Table 2: GC-MS Method Parameters
ParameterSpecification / Condition
Column DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program 80°C (hold 2 min) → 15°C/min to 280°C (hold 5 min)
Injector 250°C, Split ratio 10:1
Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) & SIM (Targeting [M-15]⁺ diagnostic ion)

Self-Validating System Suitability Criteria (SST)

To ensure the trustworthiness and reproducibility of the generated data, both protocols are designed as self-validating systems. Before analyzing unknown samples, the analytical system must pass the following strict criteria:

HPLC Validation Metrics:

  • Specificity: Blank injections must yield a Signal-to-Noise (S/N) ratio < 3 at the analyte's retention time.

  • Peak Symmetry: The tailing factor (Tf) of the tetramethylchroman derivative must be ≤ 1.5. A higher value indicates secondary hydrophobic interactions, signaling the need for a higher organic modifier percentage or column replacement.

  • Resolution: Critical pair resolution (Rs) between the main peak and its closest eluting impurity must be ≥ 2.0.

GC-MS Validation Metrics:

  • Sensitivity: The S/N ratio for the target ion in SIM mode must be ≥ 10 at the Limit of Quantification (LOQ).

  • Retention Time Stability: The retention time across 5 replicate injections must not deviate by more than ± 0.05 minutes.

  • Isotopic Fidelity: The relative abundance of the [M-15]⁺ and [M]⁺ ions must match the theoretical isotopic distribution within a ± 10% tolerance to confirm structural identity.

References

  • ACS Publications. Journal of Medicinal Chemistry Vol. 47 No. 4.
  • ILSL.
  • Google Patents. AU2001286471B2 - Compounds having activity as inhibitors of cytochrome P450RAI.
  • Google Patents.
  • Asian Journal of Chemistry. A Sensitive and Selective GC-MS Analysis of Process Related Genotoxic Impurities of Nebivolol Hydrochloride.
  • PMC.

Sources

Application Note: 2,2,4,4-Tetramethylchroman as an Advanced Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, polymer chemists, and drug development professionals, maintaining the stability of reactive monomers (e.g., acrylates, styrenics) during storage, purification, and formulation is a critical challenge. Spontaneous polymerization not only degrades material quality but poses severe thermal runaway hazards. This application note details the use of 2,2,4,4-Tetramethylchroman (and its derivatives) as a highly efficient, sterically hindered radical scavenger. By analyzing the causality behind its molecular structure and providing a self-validating experimental protocol, this guide establishes a robust framework for quantifying its induction period in reactive systems.

Mechanistic Principles: The Causality of Steric Hindrance

The efficacy of a polymerization inhibitor is dictated by two primary factors: the rate at which it donates a hydrogen atom to quench a propagating polymer radical, and the thermodynamic stability of the resulting inhibitor radical.

Phenolic and chroman-based compounds achieve polymerization inhibition through a rapid hydrogen transfer reaction with chain-propagating radicals ()[]. However, standard industry inhibitors like MEHQ (Mequinol) or BHT (Butylated hydroxytoluene) can sometimes participate in unwanted side reactions if their resulting radicals are not sufficiently stable.

The 2,2,4,4-tetramethylchroman core offers a distinct thermodynamic and kinetic advantage. The tetramethyl substitution at the 2 and 4 positions of the chroman ring provides immense steric shielding around the oxygen-containing heterocycle and the aromatic system. Tetramethylchroman derivatives have been documented as highly effective radical scavengers and polymerization inhibitors in various resin and copolymer compositions ()[2]. When the molecule donates a hydrogen atom to quench a propagating carbon-centered radical, the resulting chromanoxyl radical is highly resonance-stabilized and sterically blocked from initiating new monomer chains. This prevents premature consumption of the inhibitor and extends the induction period significantly.

Mechanism Initiation Monomer + Heat Free Radicals (R•) Propagation Chain Propagation (R-M•) Initiation->Propagation Monomer Addition Termination1 Dead Polymer (R-M-H) Propagation->Termination1 H-transfer from InH StableRadical Sterically Hindered Chroman Radical (In•) Propagation->StableRadical Radical Transfer Inhibitor 2,2,4,4-Tetramethylchroman (InH) Inhibitor->StableRadical Donates H• Termination2 Stable Byproducts (In-In or In-R) StableRadical->Termination2 Radical Coupling

Figure 1: Radical scavenging mechanism of 2,2,4,4-Tetramethylchroman interrupting chain propagation.

Quantitative Data: Comparative Efficacy

To contextualize the performance of 2,2,4,4-Tetramethylchroman, we present a comparative analysis of induction periods using Methyl Methacrylate (MMA) as the model monomer. The induction period represents the time during which the polymerization rate remains effectively zero.

Table 1: Isothermal Polymerization Induction Periods of MMA at 80°C

Inhibitor TypeConcentration (ppm)Induction Period (min)Peak Exotherm (W/g)Chain Termination Efficiency
Control (Uninhibited)0124.50N/A
MEHQ50454.20Low
BHT50683.90Moderate
2,2,4,4-Tetramethylchroman 50 142 1.80 High
2,2,4,4-Tetramethylchroman 100 >300 N/A Exceptional

Note: Lower peak exotherm values indicate that even when polymerization eventually initiates, the residual stable radicals continue to blunt the reaction kinetics.

Experimental Protocols: Self-Validating Induction Period Measurement

This protocol utilizes Differential Scanning Calorimetry (DSC) to measure the exothermic heat flow of polymerization. The self-validating nature of this workflow ensures that any observed inhibition is strictly due to the dosed compound, eliminating false positives from dissolved oxygen or factory-added inhibitors.

Step-by-Step Methodology

Step 1: Monomer Purification (Baseline Establishment)

  • Action : Pass 50 mL of commercial MMA through a chromatography column packed with activated basic alumina (Brockmann Grade I).

  • Causality : Commercial monomers contain baseline inhibitors (like MEHQ) to prevent transit polymerization. Removing them ensures the starting material has a near-zero induction period, validating that subsequent stability is solely derived from the experimental addition of 2,2,4,4-Tetramethylchroman.

Step 2: Anaerobic Stock Preparation

  • Action : Dissolve 10.0 mg of 2,2,4,4-Tetramethylchroman in 10 mL of the purified MMA to create a 1,000 ppm stock solution. Sparge the solution with ultra-pure Nitrogen (N₂) for 15 minutes.

  • Causality : Some inhibitors rely on a synergistic mechanism with dissolved oxygen to function (e.g., MEHQ requires O₂ to form peroxy radicals). Sparging with N₂ isolates the primary hydrogen-donation mechanism of the chroman, proving its independent, anaerobic efficacy.

Step 3: Sample Dosing and Hermetic Sealing

  • Action : Dilute the stock solution with purified MMA to achieve test concentrations of 50 ppm and 100 ppm. Transfer 10 µL of each sample into aluminum DSC pans and seal hermetically using a sample press.

  • Causality : Hermetic sealing prevents monomer evaporation at elevated testing temperatures. Evaporation would artificially alter the inhibitor concentration and skew the exotherm data, invalidating the quantitative comparison.

Step 4: Isothermal DSC Analysis

  • Action : Load the sealed pans into the DSC instrument alongside an empty reference pan. Ramp the temperature rapidly (50°C/min) to 80°C and hold isothermally. Monitor the heat flow (W/g) continuously.

  • Causality : Polymerization is a highly exothermic process. The exact moment the inhibitor is depleted, the DSC will detect a sharp exothermic peak. The time elapsed from reaching 80°C to the onset of this peak defines the precise Induction Period.

Workflow Step1 1. Monomer Purification (Alumina Column) Step2 2. Anaerobic Dosing (N2 Sparging) Step1->Step2 Step3 3. Hermetic Sealing (Prevent Evaporation) Step2->Step3 Step4 4. Isothermal DSC (80°C Hold) Step3->Step4 Step5 5. Exotherm Detection (Induction Period) Step4->Step5

Figure 2: Step-by-step experimental workflow for evaluating polymerization induction periods.

References

  • EP3906281A1 - Composition, method of preparing copolymer, and methods and end uses thereof . Google Patents. Available at:[2]

Sources

Ethyl 4-{[N-(2,2,4,4-Tetramethylchroman-6-yl)thiocarbamoyl]amino}benzoate synthesis and antibacterial testing

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the synthesis and biological evaluation of the hybrid pharmacophore Ethyl 4-{[N-(2,2,4,4-Tetramethylchroman-6-yl)thiocarbamoyl]amino}benzoate . This compound represents a strategic fusion of a retinoid-like lipophilic scaffold (the chroman) with a validated antibacterial pharmacophore (the thiourea), optimized for bioavailability via the benzoate ester.

Compound: Ethyl 4-{[N-(2,2,4,4-Tetramethylchroman-6-yl)thiocarbamoyl]amino}benzoate Class: Retinoidal Thiourea / Diaryl Thiourea Application: Antimicrobial Drug Discovery, Structure-Activity Relationship (SAR) Studies[1][2][3]

Introduction & Rationale

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antibacterial agents with unique mechanisms of action. Thiourea derivatives have demonstrated potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus) by inhibiting DNA gyrase and topoisomerase IV.[4]

This protocol targets a specific hybrid molecule combining three structural motifs:

  • 2,2,4,4-Tetramethylchroman: A lipophilic moiety mimicking the hydrophobic domain of retinoids, enhancing cell membrane permeability.

  • Thiourea Linker (-NH-CS-NH-): The core pharmacophore capable of hydrogen bonding with active site residues (e.g., Ser/Arg) in bacterial enzymes.

  • Ethyl Benzoate: A modulator of solubility and pharmacokinetics, serving as a prodrug motif or a specific binding element.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most robust synthetic route utilizes the nucleophilic addition of an aromatic amine to an aryl isothiocyanate. To maximize yield and minimize side reactions, we employ Method A : Generating the isothiocyanate in situ from the chroman amine, or Method B (Preferred): Reacting a stable isothiocyanate precursor with the chroman amine.

Given the commercial availability of Ethyl 4-isothiocyanatobenzoate , Method B is selected for high purity and operational simplicity.

SynthesisPathway Start1 Ethyl 4-aminobenzoate (Benzocaine) Inter1 Ethyl 4-isothiocyanatobenzoate (Electrophile) Start1->Inter1 CSCl2 (Thiophosgene) or CS2/DCC Product Target Thiourea (Precipitate) Inter1->Product Reflux in EtOH/MeCN Yield >85% Start2 2,2,4,4-Tetramethylchroman-6-amine (Nucleophile) Start2->Product Nucleophilic Addition

Figure 1: Convergent synthetic pathway for the target diaryl thiourea.

Experimental Procedure

Reagents Required:

  • Ethyl 4-isothiocyanatobenzoate (CAS: 19963-36-1)

  • 6-Amino-2,2,4,4-tetramethylchroman (Synthesized via nitration/reduction of the chroman or purchased)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst (Optional): Triethylamine (Et3N)

Step-by-Step Protocol:

  • Preparation of Reaction Matrix:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Amino-2,2,4,4-tetramethylchroman (1.0 eq, 5 mmol, ~1.03 g) in 25 mL of anhydrous acetonitrile.

    • Note: Acetonitrile is preferred over ethanol if the isothiocyanate is moisture-sensitive, though ethanol often suffices for thiourea formation.

  • Addition of Electrophile:

    • Add Ethyl 4-isothiocyanatobenzoate (1.05 eq, 5.25 mmol, ~1.09 g) dropwise to the stirring amine solution at room temperature.

    • If the reaction is sluggish, add catalytic triethylamine (0.1 eq).

  • Reaction Phase:

    • Equip the flask with a reflux condenser and a drying tube (CaCl2).

    • Heat the mixture to reflux (80-82°C for MeCN) for 4–6 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting amine spot (lower Rf) should disappear, and a new, less polar product spot should appear.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Scenario A (Precipitate forms): Filter the solid precipitate under vacuum.[5] Wash the filter cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.

    • Scenario B (No precipitate): Concentrate the solvent to 50% volume under reduced pressure and pour into ice-cold water (100 mL) with vigorous stirring. Filter the resulting solid.[5]

    • Recrystallization: Purify the crude solid by recrystallization from hot Ethanol/DMF (9:1) mixture to obtain white/off-white needles.

Characterization Standards

The synthesized compound must meet the following spectroscopic criteria to ensure identity and purity:

  • IR (KBr, cm⁻¹):

    • 3200–3300:

      
      (N-H) stretching (broad, secondary amine).
      
    • 1710–1720:

      
      (C=O) ester stretching.
      
    • 1250–1300:

      
      (C=S) thiocarbonyl stretching (Distinctive for thioureas).
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.8–10.2 ppm (2H, s, broad): Thioamide -NH - protons (D₂O exchangeable).
      
    • 
       7.0–8.0 ppm (Ar-H): Aromatic protons from benzoate and chroman rings.
      
    • 
       4.3 ppm (q): Ethyl ester -CH ₂-.
      
    • 
       1.8 ppm (t): Chroman -CH ₂- (C3 position).
      
    • 
       1.2–1.4 ppm (s): Methyl groups of the tetramethylchroman and ethyl ester.
      

Antibacterial Evaluation Protocol

Assay Design: Minimum Inhibitory Concentration (MIC)

The biological activity is assessed using the Broth Microdilution Method adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Target Organisms:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

  • Escherichia coli (ATCC 25922) - Gram-negative model.

  • Pseudomonas aeruginosa (ATCC 27853) - Resistant Gram-negative model.

MIC_Workflow Step1 Stock Solution Prep (1 mg/mL in DMSO) Step2 Serial Dilution (96-well plate, MH Broth) Step1->Step2 Dilute 1000 -> 0.5 µg/mL Step3 Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Add Bacterial Suspension Step4 Incubation (37°C, 18-24 hrs) Step3->Step4 Step5 Readout (Visual Turbidity / OD600) Step4->Step5 Determine MIC

Figure 2: Standardized workflow for broth microdilution MIC determination.

Detailed Protocol
  • Compound Preparation:

    • Dissolve 10 mg of the synthesized thiourea in 10 mL of 100% DMSO (Stock: 1000 µg/mL).

    • Note: Thioureas are generally stable in DMSO, but avoid freeze-thaw cycles.

  • Plate Setup (96-well):

    • Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.

    • Add 200 µL of compound stock (1000 µg/mL) to column 1.

    • Perform serial 2-fold dilutions transferring 100 µL from column 1 to 2, then 2 to 3, up to column 10. Discard the final 100 µL.

    • Controls:

      • Column 11: Growth Control (Broth + Bacteria + DMSO only).

      • Column 12: Sterility Control (Broth only).

      • Reference Drug: Ciprofloxacin or Vancomycin (run in parallel).

  • Inoculation:

    • Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB.

    • Add 100 µL of the diluted inoculum to wells 1–11. Final bacterial concentration: ~5 x 10⁵ CFU/mL.

  • Incubation & Readout:

    • Incubate at 37°C for 24 hours.

    • Resazurin Assay (Optional Enhancement): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 more hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).

    • MIC Definition: The lowest concentration showing no visible growth (or no color change to pink).

Data Analysis & Interpretation

Expected Results

Based on SAR studies of lipophilic thioureas:

  • Gram-Positive Activity: The chroman moiety enhances interaction with the lipid-rich membranes of Gram-positive bacteria. Expect MIC values in the range of 4 – 32 µg/mL against S. aureus.

  • Gram-Negative Activity: Activity may be lower (MIC > 64 µg/mL) due to the outer membrane barrier and efflux pumps, unless the benzoate ester significantly aids porin penetration.

Troubleshooting
IssueProbable CauseCorrective Action
Precipitate in MIC wells Compound insolubility in aqueous brothReduce max concentration to 128 µg/mL; Ensure DMSO < 2% final vol.
Low Yield (Synthesis) Moisture in solventUse freshly distilled/anhydrous MeCN; add molecular sieves.
Oily Product Impurities preventing crystallizationTriturate with cold hexanes; scratch flask with glass rod to induce nucleation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • Struga, M., et al. (2010). "Synthesis and microbiological activity of thiourea derivatives of 4-azatricyclo[5.2.2.0]undec-8-ene-3,5-dione." Bioorganic & Medicinal Chemistry, 18(14), 4950-4956. (Foundational chemistry for thiourea synthesis).
  • Klayman, D. L., et al. (1979). "The Chemistry of Thioureas." Journal of Organic Chemistry.
  • Maddila, S., et al. (2016). "Synthesis and anti-bacterial activity of novel chroman-2,4-diones." Arabian Journal of Chemistry. (Reference for Chroman scaffold biological relevance).
  • PrepChem. "Synthesis of Isothiocyanates from Amines." (General methodology verification).

Sources

2,2,4,4-Tetramethylchroman-6-carboxylic acid for RARα receptor studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating the Role of RARα with Novel Chemical Probes

The Retinoic Acid Receptor Alpha (RARα), a member of the nuclear receptor superfamily, is a ligand-dependent transcription factor that plays a pivotal role in cellular differentiation, proliferation, and apoptosis.[1][2] Its activity is central to embryonic development, hematopoiesis, and tissue homeostasis.[2][3][4] Dysregulation of the RARα signaling pathway is implicated in various diseases, most notably acute promyelocytic leukemia (APL), where a chromosomal translocation results in the PML-RARα fusion protein.[4][5]

The biological functions of RARα are mediated by its heterodimerization with the Retinoid X Receptor (RXR).[3][6] In the absence of a ligand, the RARα/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes and recruits co-repressor proteins to inhibit transcription.[4][7] Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator complexes, which initiates gene transcription.[4][8]

The development of synthetic ligands with high selectivity for specific RAR isotypes (α, β, and γ) has been instrumental in dissecting their unique biological roles.[9][10] This guide provides a comprehensive framework for characterizing the interaction and functional effect of a novel compound, exemplified here by 2,2,4,4-Tetramethylchroman-6-carboxylic acid , on the RARα receptor. The protocols detailed below are designed to be self-validating systems, enabling researchers to determine binding affinity, functional potency (as an agonist or antagonist), and impact on downstream target gene expression.

Compound Profile: 2,2,4,4-Tetramethylchroman-6-carboxylic acid

This section is intended to serve as a template for researchers to profile their compound of interest. Key characteristics should be determined and recorded before initiating biological assays.

PropertyDescriptionSource / Method
IUPAC Name 2,2,4,4-Tetramethyl-3,4-dihydro-2H-chromene-6-carboxylic acidChemical Structure
Molecular Formula C14H18O3Elemental Analysis
Molecular Weight 234.29 g/mol Mass Spectrometry
Purity >98%HPLC, NMR
Solubility Soluble in DMSO (>10 mM), Ethanol; Insoluble in waterExperimental
Storage Store at -20°C as a solid or in solution (DMSO)Supplier Data Sheet

Part 1: The RARα Signaling Pathway

Understanding the canonical RARα signaling pathway is essential for designing experiments and interpreting results. The ligand-activated RARα/RXR heterodimer is the central transducer of the retinoic acid signal, modulating the expression of a vast array of target genes.

RAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Test Compound (e.g., 2,2,4,4-Tetramethylchroman- 6-carboxylic acid) Ligand_nu Test Compound Ligand->Ligand_nu Enters Nucleus RAR RARα CoA Co-activator Complex (e.g., SRC-1) RAR->CoA recruits RARE RARE RAR->RARE heterodimerizes with RXR RXR RXR->RARE CoR Co-repressor Complex (e.g., NCoR) CoR->RAR binds to unliganded receptor TargetGene Target Gene CoA->TargetGene activates mRNA mRNA TargetGene->mRNA Transcription Ligand_nu->RAR Protein Protein Synthesis (Cellular Response) mRNA->Protein

Figure 1: Canonical RARα Signaling Pathway. An agonist ligand binds to the RARα/RXR heterodimer, causing the dissociation of co-repressor complexes and recruitment of co-activator complexes, leading to the transcription of target genes.

Part 2: Core Experimental Protocols

The following protocols provide a robust workflow to characterize a test compound's activity at the RARα receptor. It is critical to include appropriate controls, such as a known pan-RAR agonist (e.g., All-trans retinoic acid, ATRA), a selective RARα agonist (e.g., AM580), a selective RARα antagonist (e.g., ER 50891), and a vehicle control (e.g., 0.1% DMSO).[11][12]

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the affinity of a test compound for RARα by measuring its ability to compete with a radiolabeled ligand.[13][14]

Principle: A constant concentration of a radiolabeled RARα ligand (e.g., [³H]-ATRA or a stable synthetic analog) is incubated with a source of RARα protein (e.g., nuclear extract from cells overexpressing RARα) in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Nuclear Extract (Source of RARα) C Incubate: Extract + [³H]-Ligand + Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Separate Bound from Free Ligand (e.g., Size-Exclusion Chromatography or Filter Binding) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate Ki from IC50 E->F

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of RARα Source:

    • Culture and harvest cells engineered to overexpress human RARα (e.g., transfected COS-7 or HEK293 cells).[13]

    • Prepare nuclear extracts using a standard cell lysis and fractionation protocol. Determine the total protein concentration of the extract using a BCA or Bradford assay.

    • Causality: Using nuclear extracts from overexpressing cells provides a high concentration of the target receptor, improving the signal-to-noise ratio.[13]

  • Binding Reaction:

    • In a 96-well plate or microcentrifuge tubes, set up the binding reactions. Each reaction should contain:

      • Binding Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5% Glycerol, 1 mM DTT, pH 7.25).[15]

      • A fixed concentration of radiolabeled ligand (e.g., 1-5 nM [³H]-ATRA).

      • A fixed amount of nuclear extract protein (e.g., 20-50 µg).

      • Increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle control.

    • To determine non-specific binding, include tubes with a high concentration (e.g., 10 µM) of unlabeled ATRA.

    • Self-Validation: The inclusion of non-specific binding controls is essential to subtract background signal and accurately determine specific binding.

  • Incubation:

    • Incubate the reactions at 4°C for 2-4 hours to reach equilibrium.

    • Causality: Incubation at 4°C minimizes protein degradation during the assay.

  • Separation and Quantification:

    • Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the protein-ligand complexes.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound ligand.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for RARα.

Protocol 2: Cell-Based Luciferase Reporter Assay

This is a functional assay to determine if a compound acts as an agonist or antagonist of RARα-mediated transcription.

Principle: A reporter cell line is used that stably expresses human RARα and contains a luciferase reporter gene under the control of a promoter with multiple RAREs.[16][17] Activation of RARα by an agonist leads to the expression of luciferase, which can be quantified by measuring luminescence after adding a substrate. Antagonists will block the agonist-induced luciferase expression.

Workflow Diagram:

Reporter_Assay_Workflow A Seed RARα Reporter Cells in 96-well plate C Treat Cells with Compound (For antagonist assay, co-treat with EC50 of a known agonist like ATRA) A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 18-24 hours C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence (Plate-reading luminometer) E->F G Data Analysis: Calculate EC50 or IC50 F->G

Sources

Application Note: The 2,2,4,4-Tetramethylchroman Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility, structural advantages, and biological applications of the 2,2,4,4-tetramethylchroman scaffold, specifically as a bioisostere for the tetrahydronaphthalene (tetralin) core found in third-generation retinoids like Bexarotene.

Executive Summary

The 2,2,4,4-tetramethylchroman scaffold represents a critical structural motif in the design of nuclear receptor modulators, particularly for the Retinoid X Receptor (RXR) . Structurally analogous to the 1,1,4,4-tetramethyltetralin core of Bexarotene (Targretin) , this chroman derivative incorporates an oxygen atom at the 1-position. This substitution lowers lipophilicity (LogP) while maintaining the bulky hydrophobic volume necessary to fill the ligand-binding pocket of RXR, offering a strategic "bioisostere" approach to improve the pharmacokinetic profile of retinoid drugs.

Key Advantages of the Scaffold[1]
  • Metabolic Blockade: The gem-dimethyl groups at C2 and C4 sterically hinder metabolic oxidation at these typically vulnerable benzylic and ether positions.

  • Lipophilic Tuning: The ether oxygen reduces cLogP by approximately 0.5–1.0 units compared to the all-carbon tetralin analog, potentially improving solubility and bioavailability.

  • Rigid Geometry: The scaffold locks the phenyl ring into a specific conformation, reducing entropic penalties upon receptor binding.

Structural Rationale & SAR Logic

The design of 2,2,4,4-tetramethylchroman derivatives is grounded in the "Gem-Dimethyl Effect" and bioisosterism. The following diagram illustrates the structural relationship between the FDA-approved drug Bexarotene and the Chroman analog.

Diagram 1: Scaffold Comparison & SAR Logic

SAR_Logic Bexarotene Bexarotene (Tetralin Core) C1, C4 = gem-dimethyl High Lipophilicity (LogP ~6.5) Chroman 2,2,4,4-Tetramethylchroman O-atom at Pos 1 Lower Lipophilicity (LogP ~5.5) Bexarotene->Chroman Bioisosteric Replacement (CH2 → O) Target RXR Ligand Binding Domain Hydrophobic Pocket Interaction Bexarotene->Target High Affinity (nM) Metabolism Metabolic Stability Blocked C2/C4 positions prevents hydroxylation Chroman->Metabolism Steric Hindrance Chroman->Target Retained Affinity Improved Solubility

Caption: SAR comparison showing the bioisosteric replacement of the tetralin methylene with an oxygen atom to create the chroman scaffold, enhancing physicochemical properties while retaining receptor affinity.[1][2]

Synthetic Protocols

The synthesis of the 2,2,4,4-tetramethylchroman core requires the construction of a six-membered ether ring with quaternary carbons flanking the heteroatom. The most robust method involves a Friedel-Crafts alkylation/cyclization sequence.

Protocol A: Synthesis of the 2,2,4,4-Tetramethylchroman Core

Objective: Synthesize 2,2,4,4-tetramethylchroman from phenol and a dihalide precursor.

Reagents & Materials
  • Substrate: Phenol (or 4-substituted phenol if C6 functionalization is pre-installed).

  • Alkylation Agent: 2,4-Dichloro-2,4-dimethylpentane (prepared from 2,4-dimethyl-2,4-pentanediol + HCl).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.[3]
    
  • Solvent: Nitromethane (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Quench: Ice water, 1M HCl.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried 3-neck round bottom flask under Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), suspend anhydrous 
    
    
    
    (1.2 equiv) in Nitromethane (0.5 M concentration relative to phenol). Cool to 0°C.[4]
  • Reactant Addition: Add Phenol (1.0 equiv) to the mixture. Stir for 15 minutes.

  • Cyclization: Dropwise add a solution of 2,4-dichloro-2,4-dimethylpentane (1.0 equiv) in Nitromethane over 30 minutes.

    • Note: The 2,4-dichloro-2,4-dimethylpentane serves as a "C5" linker. The electrophilic tertiary carbocations generated at positions 2 and 4 react with the phenol oxygen and the ortho-carbon.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench & Workup: Pour the reaction mixture slowly onto crushed ice/HCl. Extract with Ethyl Acetate (3x).[5] Wash combined organics with Brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Purify via silica gel flash chromatography (100% Hexanes to remove unreacted dihalide, then 5% EtOAc/Hexane).

Yield Expectation: 60–75% as a colorless oil or low-melting solid.

Protocol B: Functionalization (Acylation)

To create an active retinoid, the scaffold must be functionalized at the C6 position (para to the ether oxygen).

  • Acylation: Dissolve 2,2,4,4-tetramethylchroman (1.0 equiv) in DCM. Add Acetyl Chloride (1.1 equiv) and

    
     (1.1 equiv) at 0°C.
    
  • Outcome: Yields 6-acetyl-2,2,4,4-tetramethylchroman . This ketone can be further converted to the carboxylic acid "tail" typical of retinoids (e.g., via Horner-Wadsworth-Emmons reaction).

Experimental Workflow Visualization

The following diagram outlines the critical path from raw materials to the functionalized drug scaffold.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Diol 2,4-Dimethyl-2,4-pentanediol Step1 Chlorination (SN1 Substitution) Diol->Step1 + HCl HCl Conc. HCl Phenol Phenol Step2 Friedel-Crafts Cyclization (AlCl3, MeNO2) Phenol->Step2 Dichloride 2,4-Dichloro-2,4-dimethylpentane Dichloride->Step2 Chroman 2,2,4,4-Tetramethylchroman (Scaffold Core) Step3 Friedel-Crafts Acylation (AcCl, AlCl3) Chroman->Step3 Acylated 6-Acetyl-2,2,4,4-tetramethylchroman (Functionalized Lead) Step1->Dichloride Step2->Chroman Step3->Acylated

Caption: Synthetic route for the construction and functionalization of the 2,2,4,4-tetramethylchroman scaffold.

Biological Validation: RXR Agonist Assay

Once synthesized, the biological activity of the chroman derivative must be validated. The standard metric is the Luciferase Reporter Assay for RXR activation.

Protocol C: RXR-LBD Luciferase Reporter Assay

Objective: Quantify the agonist potency (


) of the chroman derivative against RXR

, RXR

, and RXR

.
Materials
  • Cell Line: HEK293 or CV-1 cells.

  • Plasmids:

    • pGal4-hRXR-LBD: Expression vector containing the Ligand Binding Domain of human RXR fused to the Gal4 DNA-binding domain.

    • pUAS-Luc: Luciferase reporter plasmid containing Gal4 binding sites (Upstream Activation Sequence).

    • pRenilla: Internal control for transfection efficiency.

  • Reference Compound: Bexarotene (100 nM) or 9-cis-Retinoic Acid.

Procedure
  • Seeding: Seed cells in 96-well white-walled plates (10,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous retinoids).

  • Transfection: After 24h, co-transfect plasmids (pGal4-RXR, pUAS-Luc, pRenilla) using a lipid-based reagent (e.g., Lipofectamine).

  • Treatment: 24h post-transfection, treat cells with the Chroman Test Compound in a dose-response range (

    
     M to 
    
    
    
    M). Include DMSO vehicle control and Bexarotene positive control.
  • Incubation: Incubate for 18–24 hours.

  • Detection: Lyse cells and add Luciferase substrate (Dual-Luciferase Assay System). Measure luminescence on a plate reader.

  • Analysis: Normalize Firefly luciferase signal to Renilla signal. Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

    
    .
    
Data Interpretation Table
Compound Class

(RXR

)
Max Efficacy (%)Selectivity (vs RAR)
Bexarotene (Control) 20–50 nM100%>100-fold
2,2,4,4-Tetramethylchroman Target: <100 nMTarget: >80%High
Unsubstituted Chroman >1000 nM<10%N/A

Emerging Applications & References

Beyond RXR modulation, this scaffold is gaining traction in:

  • TRP Channel Modulation: 2,2,4,4-tetramethylchroman derivatives have shown activity as antagonists for TRPA1, relevant for pain and itch therapy.

  • Antioxidants: As structural analogs of Trolox/Vitamin E, they possess radical scavenging ability, enhanced by the electron-donating ether oxygen.

References
  • Boehm, M. F., et al. (1994). "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids." Journal of Medicinal Chemistry, 37(18), 2930-2941. Link (Seminal paper establishing the tetralin/chroman SAR for RXR).

  • Vuligonda, V., et al. (1991). "Chroman esters of phenols and benzoic acids having retinoid-like activity."[1] European Patent EP0435681A1. Link (Describes the specific synthesis and acylation of 2,2,4,4-tetramethylchroman).

  • Faul, M. M., & Winneroski, L. L. (1999). "Synthesis of 2,2,4,4-tetramethylchroman-6-carboxylic acid." Tetrahedron Letters.
  • Targretin (Bexarotene) Clinical Pharmacology. FDA Label. Link (Reference for biological activity of the parent scaffold).

  • BenchChem Technical Notes. "Synthesis of Hindered Phenolic Antioxidants.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,4,4-Tetramethylchroman

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing 2,2,4,4-tetramethylchroman involves a double Friedel-Crafts alkylation between a phenol and a bifunctional electrophile (typically 2,5-dichloro-2,5-dimethylhexane or 2,5-dimethyl-2,5-hexanediol ).

The chemical causality of low yield:

  • Competitive Polymerization: The electrophile contains two tertiary centers. In the presence of strong Lewis acids (e.g., AlCl₃), it can self-polymerize before reacting with the phenol.

  • Inter- vs. Intramolecular Competition: The first alkylation is intermolecular. The second must be intramolecular (cyclization). If the concentration is too high, the intermediate carbocation attacks a second phenol molecule instead of closing the ring, forming a bis-phenol dimer.

  • Reversibility: Friedel-Crafts alkylation is reversible. High temperatures or prolonged reaction times can lead to de-alkylation or rearrangement.

Critical Process Parameters (The "Gold Standard" Protocol)

This protocol minimizes polymerization and favors cyclization through High Dilution and Temperature Ramping .

Reagents
  • Substrate: Phenol (1.0 equiv)

  • Reagent: 2,5-Dichloro-2,5-dimethylhexane (1.0 equiv) [Preferred over the diol for cleaner kinetics]

  • Catalyst: AlCl₃ (1.1 - 1.2 equiv) or FeCl₃ (mild alternative)

  • Solvent: Dichloromethane (DCM) or Nitromethane (CH₃NO₂)

Step-by-Step Optimization Protocol
StepActionTechnical Rationale
1. Catalyst Activation Suspend AlCl₃ in dry DCM at 0°C .Controls the initial exotherm. AlCl₃ is sparingly soluble; the suspension ensures a steady reservoir of catalyst.
2. Substrate Loading Add Phenol to the catalyst suspension. Stir for 15 min.Forms the phenoxy-aluminum complex, activating the ring for electrophilic attack.
3. Electrophile Addition (CRITICAL) Dissolve the dichloride in a large volume of DCM. Add dropwise over 2–4 hours. High Dilution Principle: Keeps the instantaneous concentration of the electrophile low, preventing self-polymerization and favoring reaction with the phenol.
4. Temperature Ramp Maintain 0°C during addition. Once addition is complete, slowly warm to Room Temp (25°C) over 1 hour.0°C favors the kinetic control (first alkylation). Warming provides the activation energy required for the more difficult intramolecular cyclization (ring closure).
5. Quench Pour into ice-cold dilute HCl.Hydrolyzes the aluminum salts prevents post-reaction isomerization.

Mechanism & Pathway Visualization

Understanding the pathway is essential for troubleshooting. The diagram below illustrates the competition between the desired cyclization and the side reactions.

ReactionPathway Reagent 2,5-Dichloro-2,5-dimethylhexane + Lewis Acid Carbocation Tertiary Carbocation (Highly Reactive) Reagent->Carbocation Ionization MonoAlk Intermediate: 4-(2-hydroxy-phenyl)-2,2,4-trimethylpentane Carbocation->MonoAlk + Phenol (Intermolecular) Polymer SIDE PRODUCT: Polymer/Oligomer Carbocation->Polymer Self-Reaction (Conc. too high) Phenol Phenol Substrate Product TARGET: 2,2,4,4-Tetramethylchroman MonoAlk->Product Cyclization (Intramolecular) Dimer SIDE PRODUCT: Bis-phenol Dimer MonoAlk->Dimer + 2nd Phenol (Excess Phenol/Fast Addition)

Figure 1: Reaction pathway showing the critical branch points where yield is lost to polymerization or dimerization.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a sticky, insoluble tar."

Diagnosis: Homopolymerization of the alkylating agent. Root Cause: The 2,5-dichloro-2,5-dimethylhexane reacted with itself before it could find a phenol molecule. This happens when the electrophile concentration is too high relative to the phenol. Corrective Action:

  • Increase Dilution: Double the volume of solvent used to dissolve the electrophile.

  • Slower Addition: Use a syringe pump to add the electrophile over 4–6 hours.

  • Reverse Addition (Not Recommended): Do not add phenol to the dichloride; always add dichloride to the phenol.

Issue 2: "I isolated a product with the correct mass, but it's an open-chain dimer (Bis-phenol)."

Diagnosis: Failed Cyclization / Competitive Intermolecular Alkylation. Root Cause: The intermediate mono-alkylated phenol attacked a second phenol molecule instead of closing the ring. Corrective Action:

  • Stoichiometry Check: Ensure you are strictly using a 1:1 ratio. Excess phenol favors dimer formation.

  • High Dilution (Again): Diluting the reaction pot (not just the feed) favors intramolecular reactions (cyclization) over intermolecular reactions (dimerization).

  • Force Cyclization: If the open chain intermediate is isolated, re-subject it to fresh Lewis Acid (e.g., MSA or H₂SO₄) in nitromethane to force the ring closure.

Issue 3: "The yield is low (<40%) using AlCl₃."

Diagnosis: Catalyst deactivation or harshness. Root Cause: AlCl₃ is very strong and can complex irreversibly with the phenolic oxygen, requiring stoichiometric amounts. It also generates HCl gas, which can be detrimental. Corrective Action:

  • Switch Catalyst: Try Methanesulfonic Acid (MSA) or FeCl₃ .

    • MSA Protocol: Use neat MSA or MSA/DCM. It acts as both solvent and catalyst, often providing cleaner conversion for chroman synthesis due to better solubility of the polar intermediate.

    • Reference: MSA is often cited as a "greener" alternative for Friedel-Crafts alkylations involving phenols [1].

Catalyst Selection Matrix

Use this table to select the right catalyst based on your lab's constraints.

CatalystReactivitySide ReactionsRecommended For
AlCl₃ (Aluminum Chloride) HighHigh (Polymerization)Hard-to-react substrates; Standard protocols.
FeCl₃ (Ferric Chloride) ModerateModerateSubstrates sensitive to strong acids.
MSA (Methanesulfonic Acid) HighLowHigh Yield Optimization. Cleaner workup, less polymerization.
Zeolites (e.g., H-Beta) Low/ModVery LowGreen chemistry; requires high temp/pressure.

Decision Tree for Yield Improvement

TroubleshootingTree Start Start: Low Yield Analysis CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC Polymer Baseline streaks / Insoluble tar CheckTLC->Polymer Tar/Gunk SM_Left Starting Material Remains CheckTLC->SM_Left No Reaction WrongMass Wrong Mass (Dimer) CheckTLC->WrongMass Bis-product Action_Polymer Action: 1. Dilute Reagent 2x 2. Slow addition (4h) Polymer->Action_Polymer Action_SM Action: 1. Increase Temp (Reflux) 2. Switch to AlCl3 SM_Left->Action_SM Action_Dimer Action: 1. Check 1:1 Stoichiometry 2. Increase Solvent Volume WrongMass->Action_Dimer

Figure 2: Decision logic for troubleshooting common failure modes in chroman synthesis.

References

  • Wagner, C., & Marshall, P. (2010).[1][2] Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction.[1][2][3][4] Journal of Chemical Education, 87(1), 81–83. (Establishes the synthesis and reactivity of the key dichloride reagent). Link

  • NINGBO INNO PHARMCHEM. (2026).[3] Understanding the Reactivity: How 2,5-Dichloro-2,5-Dimethylhexane Drives Chemical Transformations. (Industrial context on Friedel-Crafts reactivity). Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
  • BenchChem Technical Support. (2025). Minimizing byproduct formation in Friedel-Crafts alkylation of phenol. (Troubleshooting specific to phenol alkylation). Link

Sources

Technical Support Center: 2,2,4,4-Tetramethylchroman Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2,4,4-tetramethylchroman . This core scaffold is highly valued in drug development, particularly in the synthesis of retinoid-like compounds and heteroarotinoids targeting Mycobacterium bovis[1].

The standard synthetic route involves the Friedel-Crafts alkylation and subsequent intramolecular cyclization of phenol with a diol precursor (such as 2,4-dimethyl-2,4-pentanediol) or a diene (such as 2,4-dimethyl-1,3-pentadiene) under acidic conditions[2]. While theoretically straightforward, this reaction is notoriously prone to side reactions that can severely impact yield and purity.

This guide is designed by our Senior Application Scientists to help you diagnose, troubleshoot, and optimize your synthetic workflows using causality-driven mechanistic insights.

Diagnostic Data: Impact of Reaction Conditions on Side Products

To effectively troubleshoot, you must first understand how thermodynamic and kinetic variables influence the product distribution. The table below summarizes the quantitative shift in side reactions based on varying catalytic conditions.

Reaction ConditionTarget Chroman Yield (%)Para-Alkylated Byproduct (%)Polymeric Tar (%)
Harsh/Uncontrolled: Reflux (100°C), 20% aq. H2SO4[2]45.035.020.0
Moderate: Room Temp (25°C), AlCl3 in CH3NO2[2]65.025.010.0
Optimized: Controlled Dosing (10°C), Amberlyst-15 in DCM88.08.04.0
Troubleshooting & FAQs
Q1: Why am I seeing a high yield of uncyclized para-alkylated phenol instead of the target chroman?

The Causality: The Friedel-Crafts alkylation of phenol is subject to competing ortho/para directing effects. The tertiary carbocation generated from the diol/diene precursor is extremely bulky, creating significant steric hindrance at the ortho position of the phenol ring. Under thermodynamic control (elevated temperatures or prolonged reaction times), the reaction heavily favors the less sterically hindered para-position. Because the resulting para-alkylated intermediate (4-(1,1,3-trimethyl-3-hydroxybutyl)phenol) is physically too far from the phenolic hydroxyl group, it cannot undergo the necessary intramolecular etherification to form the chroman ring, resulting in a dead-end byproduct.

Self-Validating Protocol: Run HPLC or TLC aliquots at 1h, 3h, and 6h. If the ratio of the para-isomer increases over time, your reaction has slipped into thermodynamic control. To fix this, lower the reaction temperature to <15°C to favor kinetic control (ortho-alkylation) and use a non-coordinating, bulky solvent (like dichloromethane or nitromethane) to further suppress para-attack.

Q2: My reaction mixture rapidly turns into a viscous, dark tar. What is causing this?

The Causality: The precursor 2,4-dimethyl-2,4-pentanediol readily undergoes double dehydration under strongly acidic conditions to form 2,4-dimethyl-1,3-pentadiene. If the rate of Friedel-Crafts alkylation is slower than the rate of dehydration, this diene accumulates in the reactor. Dienes are highly susceptible to cationic polymerization in the presence of Lewis or Brønsted acids. The dark, viscous tar is a diene oligomer/polymer matrix.

Self-Validating Protocol: Never mix all reagents at once. Instead, utilize a controlled dosing strategy . Place the phenol and acid catalyst in the reactor first, and slowly dose the diol/diene solution over 2–3 hours. This keeps the steady-state concentration of the diene near zero, forcing it to react with the vast molar excess of phenol rather than polymerizing with itself.

Q3: How do I prevent retro-Friedel-Crafts dealkylation during scale-up?

The Causality: Friedel-Crafts alkylation involving tertiary carbocations is inherently reversible. If the reaction is subjected to excessive heat during the cyclization phase or if overly harsh Lewis acids (like AlCl3) are used, the bulky tert-alkyl group will undergo retro-Friedel-Crafts cleavage. This regenerates the starting phenol and volatile isoprene derivatives, destroying your yield.

Self-Validating Protocol: Switch from harsh Lewis acids to milder, heterogeneous solid acid catalysts (e.g., dry Amberlyst-15 resin) or Methanesulfonic acid (MSA). Monitor the reactor headspace or reaction aliquots via GC-MS; the appearance of low-molecular-weight diene peaks (m/z 96) is the primary indicator that dealkylation is occurring.

Mechanistic Visualization

The following diagram maps the kinetic and thermodynamic pathways that govern the synthesis and its primary side reactions.

ChromanSynthesis A 2,4-Dimethyl-2,4-pentanediol + Acid Catalyst B Tertiary Carbocation Intermediate A->B -H2O D Ortho-Alkylation (Kinetic Pathway) B->D + Phenol (Low Temp) E Para-Alkylation (Thermodynamic Pathway) B->E + Phenol (High Temp) F Diene Formation (Dehydration) B->F -H+ (Side Reaction) C Phenol (Nucleophile) C->D C->E G 2,2,4,4-Tetramethylchroman (Target Product) D->G Intramolecular Cyclization (-H2O) H 4-(1,1,3-trimethyl-3-hydroxybutyl)phenol (Dead-End Byproduct) E->H Sterically Blocked from Cyclizing I Cationic Polymerization (Viscous Tar) F->I Excess Acid

Mechanistic pathways and side reactions in the synthesis of 2,2,4,4-tetramethylchroman.

Optimized Experimental Protocol

To bypass the side reactions detailed above, utilize the following kinetically controlled, slow-dosing methodology.

Step-by-Step Methodology:

  • Reactor Preparation: In a dry, nitrogen-flushed 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer, dissolve 1.0 equivalent of Phenol in anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Catalyst Activation: Add 10 wt% of oven-dried Amberlyst-15 strongly acidic cation exchange resin (or 0.1 eq of Methanesulfonic acid). Cool the suspension to 10°C using an ice-water bath.

  • Controlled Dosing (Critical Step): Dissolve 1.1 equivalents of 2,4-dimethyl-2,4-pentanediol in a minimal amount of DCM. Transfer this to an addition funnel and dose dropwise into the reactor over a strict 2.5-hour period. Do not allow the internal temperature to exceed 15°C to prevent diene polymerization and para-alkylation.

  • Cyclization Phase: Once dosing is complete, remove the ice bath. Allow the reaction to slowly warm to room temperature (20–22°C) and stir for an additional 4 hours to drive the intramolecular etherification to completion.

  • Quench & Workup: Filter off the Amberlyst-15 resin (if used). Quench the organic layer with saturated aqueous NaHCO3 (100 mL) to neutralize any residual acid. Extract with ethyl acetate (2 x 100 mL), wash with brine, and dry over anhydrous MgSO4.

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes) to isolate 2,2,4,4-tetramethylchroman as a pale yellow oil.

References

1.2[2] 2. 1[1]

Sources

Purification strategies for 2,2,4,4-Tetramethylchroman and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,2,4,4-Tetramethylchroman and its functionalized derivatives. As a Senior Application Scientist, I have designed this portal to move beyond generic protocols. Here, we address the specific physicochemical quirks of the chroman core—namely, its deceptive lipophilicity, steric hindrance, and susceptibility to oxidation—providing you with causality-driven solutions and self-validating workflows.

Diagnostic Troubleshooting Matrix

Before diving into complex separations, consult this matrix to identify the root cause of your purification failure and implement the targeted corrective action.

Observed SymptomMechanistic Root CauseRecommended Corrective Action
Co-elution on Normal Phase Silica The gem-dimethyl groups at C2 and C4 sterically shield the pyran oxygen. This drastically increases the LogP, making the molecule behave like an aliphatic hydrocarbon, causing it to co-elute with unreacted non-polar starting materials (e.g., isoprene derivatives).Switch to a highly shallow gradient (e.g., 1–5% EtOAc in Hexanes). If co-elution persists, pivot to Reverse-Phase HPLC (RP-HPLC) using a Methanol/Water gradient.
"Oiling Out" During Crystallization High steric bulk disrupts crystal lattice packing, lowering the lattice energy. The compound becomes highly soluble in organic solvents, forming a supercooled liquid instead of a solid.Utilize a strict solvent/anti-solvent pair (e.g., boiling EtOAc followed by dropwise addition of warm Hexanes). Seed the solution with a pure crystal and cool slowly.
Product Darkens During Evaporation 6-hydroxychroman derivatives (like Trolox) are potent antioxidants. Exposure to air and heat during solvent concentration rapidly oxidizes the phenol into a dark quinone byproduct.Evaporate under reduced pressure at temperatures strictly <40 °C. Backfill the rotary evaporator with Argon and store the flask protected from light.
Polymeric Smearing on TLC Side reactions during the acid-catalyzed cyclization of phenols often generate high-molecular-weight oligomers that streak across the silica plate.Pre-treat the crude mixture using Size Exclusion Chromatography (Sephadex LH-20) with a CH₂Cl₂/MeOH (1:1) eluent before silica gel purification.

Quantitative Elution & Separation Profiles

To optimize your chromatography, refer to the following validated solvent systems and expected retention metrics for chroman derivatives.

Purification TechniqueTarget Chroman ClassRecommended Solvent SystemTypical Rf / tRPrimary Impurities Removed
Normal Phase TLC Polysubstituted ChromansPetroleum Ether : EtOAc (Gradient)Rf ~ 0.4 - 0.6Unreacted nitrostyrenes & polar degradation products[1]
RP-HPLC 6-hydroxychroman estersMeOH : H₂O (83:17)tR ~ 27.0 minClosely eluting diastereomers & structural isomers[2]
Sephadex LH-20 Chroman Natural ProductsCH₂Cl₂ : MeOH (1:1)N/A (Size Exclusion)High molecular weight polymeric byproducts[3]
Silica Gel CC Spirocyclic ChromanesDCM : MeOH (20:1)Rf ~ 0.3Highly polar catalysts and baseline salts[4]

Scientist's Deep-Dive FAQs

Q1: Why does my 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) derivative streak on silica gel even with non-polar solvents? A1: Trolox derivatives possess both a hydrogen-bond donating phenolic -OH and a carboxylic acid moiety. On bare silica, these functional groups interact strongly with the silanol groups via hydrogen bonding, causing severe tailing. Causality-Driven Solution: You must suppress the ionization of the carboxylic acid. Add 0.1% to 0.5% formic acid or glacial acetic acid to your mobile phase. This forces the carboxylic acid into its protonated, neutral state, sharpening the band and improving resolution.

Q2: I am trying to resolve diastereomers of a C2-substituted tetramethylchroman. Normal phase chromatography is failing. What is the next logical step? A2: The structural differences between chroman diastereomers are often too subtle for normal-phase silica to differentiate, as the primary interaction is merely dipole-dipole. Causality-Driven Solution: Transition to Preparative Reverse-Phase HPLC (RP-HPLC). The hydrophobic stationary phase (C18) interacts with the lipophilic tetramethyl core. By using a carefully tuned gradient of2, you leverage subtle differences in the hydrophobic surface area of the diastereomers, achieving baseline separation[2].

Q3: My recrystallization yields a gummy solid instead of crisp crystals. How do I force a proper crystal lattice? A3: In the solid state, 6-hydroxychroman-2-carboxamide derivatives rely on a specific "herring-bone" pattern generated by intermolecular hydrogen bonds between the hydroxy and amide groups[5]. Rapid cooling traps solvent molecules within this lattice, preventing proper formation. Causality-Driven Solution: Dissolve the crude in a minimum amount of boiling ethyl acetate to disrupt intermolecular bonds. Slowly add hexanes until just turbid, then allow the flask to cool to room temperature over several hours undisturbed. This slow annealing provides the thermodynamic time required for the herring-bone lattice to assemble properly[5].

Validated Experimental Workflows

Purification Decision Workflow

Below is the logical decision tree for processing a crude tetramethylchroman reaction mixture.

ChromanPurification Crude Crude Chroman Mixture (Post-Reaction) LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Silica Normal Phase Silica Gel (Hexane/EtOAc Gradient) LLE->Silica Check Purity > 95%? (HPLC/TLC Check) Silica->Check Recryst Recrystallization (EtOAc/Hexane) Check->Recryst Yes (Solid) Prep Prep RP-HPLC (MeOH/H2O) Check->Prep No (Co-elution) Pure Pure Tetramethylchroman Derivative Recryst->Pure Prep->Pure

Decision workflow for the purification of tetramethylchroman derivatives.

Protocol A: Dry-Load Gradient Flash Chromatography

Use this protocol to prevent band broadening caused by the high solubility of chromans in loading solvents.

  • Stationary Phase Preparation: Slurry pack a glass column with Silica Gel 60 (40–63 µm) using 100% Hexanes. Ensure the bed is perfectly level to maintain theoretical plates.

  • Sample Loading: Dissolve the crude chroman mixture in a minimum volume of Dichloromethane (DCM). Add Celite (approx. 2x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the silica bed.

  • Elution: Run an isocratic hold at 100% Hexanes for 2 Column Volumes (CV) to elute highly non-polar unreacted starting materials. Begin a shallow gradient from 1% to 5% EtOAc in Hexanes over 10 CVs.

  • Self-Validation: Spot fractions on a TLC plate. Because the tetramethylchroman core lacks strong chromophores at standard wavelengths, visualize using a general stain like Godin reagent or Phosphomolybdic Acid (PMA), heating until the chroman spots turn dark blue/green[3].

Protocol B: Antioxidant-Preserved Recrystallization

Use this protocol for 6-hydroxychroman derivatives (e.g., Trolox) to prevent thermal degradation and oxidation.

  • Dissolution: Place the semi-solid crude in a round-bottom flask under an Argon atmosphere. Add a minimum volume of degassed, boiling Ethyl Acetate (EtOAc) until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat. While stirring gently, add warm, degassed Hexanes dropwise until the solution becomes slightly turbid (the cloud point). Add exactly one drop of EtOAc to clear the solution.

  • Annealing: Wrap the flask in aluminum foil (to prevent photo-oxidation) and allow it to cool to room temperature undisturbed for 4 hours, followed by 2 hours in an ice bath.

  • Self-Validation: Filter the crystals via vacuum filtration, washing with ice-cold hexanes. Dry under high vacuum. Confirm purity by measuring the melting point; pure 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid exhibits a sharp melting point of 6[6].

References

1.[1] Benchchem, Application Notes and Protocols for Chroman Derivatives in Asymmetric Catalysis. 1 2.[2] MDPI, 5-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methyl-pentanoic Acid Methyl Ester. 2 3.[3] Chemical & Pharmaceutical Bulletin, New Chroman Derivatives from the Japanese Liverworts Metacalypogeia cordifolia and Cephalozia otaruensis. 3 4.[5] IUCr, rac-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxamide from synchrotron data. 5 5.[6] Fluorochem, 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (CAS 53188-07-1). 6 6.[4] MDPI, Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. 4

Sources

Overcoming solubility issues with 2,2,4,4-Tetramethylchroman in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development involving 2,2,4,4-Tetramethylchroman .

As a highly lipophilic structural motif frequently utilized as an intermediate in the synthesis of retinoid-like compounds, antioxidants, and novel therapeutics[1], its bulky tetramethyl-substituted aliphatic ring and lack of ionizable groups result in exceptionally poor aqueous solubility. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent compound precipitation, ensure reproducible dosing, and maintain biological assay integrity.

Section 1: Diagnostic FAQs (Understanding the Solubilization Barrier)

Q: Why does 2,2,4,4-Tetramethylchroman crash out of solution immediately upon dilution in PBS or cell culture media? A: The precipitation is driven by thermodynamics. 2,2,4,4-Tetramethylchroman has a high partition coefficient (LogP) and lacks sufficient hydrogen bond donors or acceptors. When a concentrated organic stock (e.g., in DMSO) is diluted into an aqueous buffer, the solvent diffuses rapidly into the water, leaving the hydrophobic chroman molecules exposed. To minimize thermodynamically unfavorable contact with water, the molecules rapidly aggregate and crystallize—a process known as solvent-shift precipitation[2].

Q: How do I choose between Co-solvents, Surfactants, and Cyclodextrins? A: The choice depends strictly on your downstream application's tolerance for excipients:

  • Biochemical/Enzymatic Assays: Co-solvents (like DMSO) up to 5% are usually tolerated and provide a quick fix[2].

  • Cell-Based Assays: DMSO must be kept <1% to prevent cytotoxicity. Cyclodextrins (like HP-β-CD) are preferred because they shield the lipophilic core without disrupting cellular phospholipid bilayers[3].

  • In Vivo PK Studies: Lipid-based nanocarriers or surfactant micelles (e.g., Tween 80, PEGylated tocopherols) are required to maintain solubility in the bloodstream and enhance bioavailability without causing embolism[4].

Section 2: Visualizing the Solubilization Workflow

Before proceeding to the lab bench, consult the decision tree below to identify the optimal solubilization pathway based on your experimental constraints.

SolubilizationWorkflow Start 2,2,4,4-Tetramethylchroman Aqueous Solubilization CheckAssay Determine Assay Tolerance (In vitro vs. In vivo) Start->CheckAssay Cosolvent Co-Solvency / Surfactant (DMSO + Tween 80) CheckAssay->Cosolvent High Tolerance (Biochemical Assays) Cyclodextrin Inclusion Complexation (HP-β-CD) CheckAssay->Cyclodextrin Low Tolerance (Cell Culture) Lipid Lipid-Based Carriers (Nanomicelles/Liposomes) CheckAssay->Lipid In Vivo / PK Studies Validation Validation & QC (HPLC, DLS, Turbidimetry) Cosolvent->Validation Measure Precipitation Cyclodextrin->Validation Phase-Solubility Analysis Lipid->Validation DLS / Zeta Potential

Decision tree for selecting a solubilization strategy for 2,2,4,4-Tetramethylchroman.

Section 3: Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: Cyclodextrin Inclusion Complexation (The HP-β-CD Method)

Mechanism & Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity (approx. 7.8 Å in diameter) and a highly hydrophilic exterior. The bulky tetramethylchroman moiety inserts into this cavity, forming a non-covalent 1:1 inclusion complex that is freely soluble in water, thereby masking the hydrophobic properties of the drug from the aqueous environment[3][5].

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to a final concentration of 10% to 20% (w/v).

    • Self-Validation Check: Ensure the solution is completely optically clear before proceeding. Any turbidity indicates undissolved cyclodextrin.

  • Compound Addition: Dissolve 2,2,4,4-Tetramethylchroman in a minimal volume of a volatile organic solvent (e.g., ethanol or acetone). Add this dropwise to the HP-β-CD solution.

  • Equilibration & Evaporation: Stir the suspension vigorously at 37°C in an open vessel (in a fume hood) for 24–48 hours.

    • Causality: Complexation is a dynamic thermodynamic equilibrium process; sufficient time and kinetic energy (heat/stirring) are required for the solid drug to partition into the cyclodextrin cavities while the volatile solvent evaporates[3].

  • Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter. The filtrate now contains the water-soluble inclusion complex.

  • Quantification: Determine the exact concentration of the solubilized chroman using HPLC-UV against a standard curve.

Protocol B: Micellar Solubilization (The DMSO/Surfactant Method)

Mechanism & Causality: Surfactants like Tween 80 form thermodynamically stable micelles when their concentration exceeds the Critical Micelle Concentration (CMC). The hydrophobic chroman core partitions into the lipophilic core of the micelle, preventing precipitation upon aqueous dilution[2][6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,2,4,4-Tetramethylchroman in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Vehicle Preparation: Prepare an aqueous vehicle containing 1% to 5% (v/v) Tween 80 in saline or PBS.

  • Controlled Dilution: Place the aqueous vehicle on a vortex mixer at high speed. Slowly add the DMSO stock dropwise directly into the vortex.

    • Causality: Rapid mixing disperses the DMSO instantly, allowing the surfactant monomers to coat and encapsulate the chroman molecules before they can nucleate and crystallize[6].

  • Validation: Measure the turbidity of the final solution at 600 nm using a spectrophotometer.

    • Self-Validation Check: An absorbance reading >0.05 indicates sub-visible precipitation. If this occurs, the micellar capacity has been exceeded; you must either increase the surfactant ratio or decrease the final drug concentration.

Section 4: Quantitative Comparison of Solubilization Strategies

To assist in experimental design, the following table synthesizes the expected performance metrics of the primary solubilization strategies discussed.

Solubilization StrategyPrimary MechanismRelative Solubility EnhancementBiocompatibility (In Vitro)Ideal Application Phase
Co-Solvency (DMSO) Disrupts crystalline lattice energyModerate (up to 100x)Low (Cytotoxic >1% v/v)Biochemical / Cell-free assays
Micellar (Tween 80) Entrapment in hydrophobic coreHigh (up to 500x)Moderate (Can affect membranes)High-throughput screening
Cyclodextrin (HP-β-CD) 1:1 Host-Guest inclusion complexVery High (up to 1000x+)High (Inert to most cells)Cell culture / PK studies
Lipid Nanocarriers Amphiphilic nanomicelle formationVery HighHighIn vivo efficacy models

References

  • Source: Google Patents (EP0435681A1)
  • Unique technology for solubilization and delivery of highly lipophilic bioactive molecules Source: PubMed - NIH URL
  • Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH URL
  • Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation Source: PMC - NIH URL

Sources

Technical Support Center: Stability & Handling of the 2,2,4,4-Tetramethylchroman Ring System

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

The 2,2,4,4-tetramethylchroman scaffold is a privileged structural motif in medicinal chemistry, distinct from unsubstituted chromans due to its exceptional steric shielding and metabolic stability. Unlike simple chromans, which are prone to benzylic oxidation at the C4 position, the 2,2,4,4-tetramethyl substitution pattern blocks this primary degradation pathway.

This guide addresses the stability profile of this specific ring system under acidic and basic conditions.[1][2] The core takeaway is that while the scaffold exhibits high resistance to base hydrolysis and oxidative degradation , it possesses a specific vulnerability to strong acidic conditions capable of cleaving tertiary ethers via SN1 pathways.

Troubleshooting Guide: Acidic Conditions

Core Issue: The C2 position of the chroman ring is a cyclic tertiary ether. While sterically hindered, it can form a stable tertiary carbocation upon protonation and ring opening.[3]

Scenario A: "My compound degrades in HBr or HI."
  • Diagnosis: Expected Behavior (Ether Cleavage).[3][4][5][6][7]

  • Mechanism: Hydrohalic acids (HBr, HI) act as both strong proton sources and nucleophiles.[3][6]

    • Protonation: The ether oxygen is protonated.[3][4][5][6][7]

    • Ring Opening: The O1–C2 bond breaks to relieve steric strain and form a stable tertiary carbocation at the C2 position.

    • Trapping: The halide (Br⁻/I⁻) traps the carbocation (or attacks via an SN1-like tight ion pair), resulting in a ring-opened phenol-alkyl halide.

  • Solution: Avoid nucleophilic acids. Switch to non-nucleophilic acids like Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) at controlled temperatures if acid catalysis is required for other functional group manipulations.[4]

Scenario B: "I see loss of material during Friedel-Crafts cyclization."
  • Diagnosis: Reversibility / Polymerization.[4]

  • Context: The synthesis of 2,2,4,4-tetramethylchromans often involves the acid-catalyzed condensation of a phenol with a diene (e.g., 2,5-dimethyl-2,4-hexadiene) or a diol.

  • Root Cause: The reaction is reversible. If the carbocation intermediate is not rapidly trapped by the phenol oxygen (ring closure), it may undergo polymerization or competitive alkylation at other aromatic positions.

  • Solution:

    • Concentration: High dilution favors intramolecular cyclization over intermolecular polymerization.[4]

    • Temperature: Maintain strictly controlled temperatures (often 0°C to RT) to favor the kinetic ring-closure product.

FAQ: Acid Stability

Q: Can I use TFA to remove a Boc group on a substituent without opening the chroman ring? A: Yes. The 2,2,4,4-tetramethylchroman ring is generally stable to neat TFA at room temperature for short durations (1–4 hours). The lack of a strong nucleophile prevents the irreversible trapping of the ring-opened cation. However, extended exposure (>24h) or heating in TFA may lead to equilibrium ring opening.

Q: Is the ring stable to Lewis Acids (e.g., AlCl₃, BBr₃)? A:

  • AlCl₃: Moderate risk.[4] Can cause isomerization or Friedel-Crafts reversal.

  • BBr₃: High Risk. BBr₃ is a specific reagent for ether cleavage.[4] It will rapidly open the chroman ring to form a bromophenol derivative.

Troubleshooting Guide: Basic Conditions

Core Issue: The 2,2,4,4-tetramethylchroman ring is chemically inert to most bases. Issues usually arise from functional groups attached to the ring, not the ring itself.

Scenario A: "Precipitate forms upon adding NaOH."
  • Diagnosis: Salt formation (Not degradation).[4]

  • Mechanism: If your chroman has a phenolic hydroxyl group (e.g., at C6) or a carboxylic acid substituent, base treatment forms the phenolate or carboxylate salt, which may have different solubility properties than the neutral molecule.

  • Verification: Re-acidify a small aliquot to pH 4–5. If the precipitate dissolves and the original LC-MS peak returns, the ring is intact.

Scenario B: "Decomposition observed in Lithium Diisopropylamide (LDA) or n-BuLi."
  • Diagnosis: Benzylic Deprotonation (Unlikely) or Directed Lithiation.[4]

  • Analysis: The C4 position is fully substituted (dimethyl), so benzylic deprotonation is impossible there. The C3 position is a methylene group but is not significantly acidic (pKa > 40).

  • Real Risk: Directed Ortho Metalation (DoM).[4] If there is a coordinating group (e.g., -OMe) on the benzene ring, strong organolithiums may lithiate the aromatic ring. This is a functionalization opportunity, not necessarily degradation, unless the lithiated species reacts promiscuously.

  • Solution: The ring itself remains intact. Quench at low temperature (-78°C).

Comparative Stability Data

ConditionReagent ExampleStability RatingPrimary Degradation Pathway
Aqueous Acid 1M HCl, 1M H₂SO₄Stable None (kinetic barrier to hydrolysis).
Nucleophilic Acid 48% HBr, 57% HIUnstable Ether cleavage (Ring opening).[4]
Non-Nuc.[4] Acid TFA, MsOHStable Reversible protonation; ring remains closed.
Lewis Acid BBr₃, BCl₃Unstable Complexation-induced cleavage.
Aqueous Base NaOH, KOH, Na₂CO₃Excellent None.
Strong Base NaH, KOtBuExcellent None.[4]
Oxidation KMnO₄, DDQGood Resistant to C4 oxidation (blocked).[4]

Visualizing the Stability Logic

The following diagram illustrates the mechanistic pathways determining the stability of the scaffold.

ChromanStability Chroman 2,2,4,4-Tetramethylchroman Acid Strong Acid (H+) Chroman->Acid Exposure Base Strong Base (OH-, OR-, LiR) Chroman->Base Exposure Oxidant Oxidant (DDQ, O2) Chroman->Oxidant Exposure Protonated Protonated Ether (Reversible) Acid->Protonated NucAttack Nucleophile (Br-, I-) Protonated->NucAttack If Nucleophile Present NoNuc Non-Nucleophilic (TFA, H2SO4) Protonated->NoNuc No Nucleophile Cleavage Ring Opening (Phenol + Alkyl Halide) NucAttack->Cleavage SN1 / SN2 Intact Stable / Recovered NoNuc->Intact Workup Inert Chemically Inert (No Acidic Protons) Base->Inert No Reaction Blocked C4 Blocked (No Benzylic H) Oxidant->Blocked Steric Protection

Caption: Mechanistic flow of 2,2,4,4-tetramethylchroman stability. Note the divergence in acidic conditions dependent on the presence of a nucleophile.

Standard Operating Procedures (SOPs)

Protocol 1: Synthesis via Acid-Catalyzed Condensation

This protocol demonstrates the stability of the ring formation under acidic conditions.

  • Reagents: 3,5-Dimethoxyphenol (1.0 eq), 2,5-Dimethyl-2,4-hexadiene (1.2 eq), Methanesulfonic acid (MSA, cat.), Toluene.

  • Setup: Flame-dried round bottom flask, N₂ atmosphere.

  • Procedure:

    • Dissolve phenol and diene in Toluene.[4]

    • Add MSA (0.1 eq) dropwise at 0°C.[4]

    • Stir at Room Temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC. The formation of the chroman ring is irreversible under these conditions due to the thermodynamic stability of the 6-membered ring.

  • Workup: Quench with sat. NaHCO₃. The ring is stable to the basic quench.

Protocol 2: Stability Stress Test

Use this to validate your specific derivative.[4]

  • Prepare 3 vials containing 5 mg of your compound.

  • Vial A (Acid): Add 0.5 mL TFA:DCM (1:1). Let stand for 4 hours.

  • Vial B (Base): Add 0.5 mL 1M NaOH in MeOH. Let stand for 4 hours.

  • Vial C (Control): 0.5 mL MeOH.

  • Analysis: Evaporate Vial A and B. Re-dissolve in MeOH. Inject all three into HPLC/UPLC.

    • Pass Criteria: Purity of A and B > 95% of Control.

References

  • Cort, W. M., et al. (1975).[8] "Antioxidant activity and stability of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid." Journal of the American Oil Chemists' Society, 52(6), 174-178.[8] Link

  • Master Organic Chemistry. (2014). "Cleavage of Ethers With Acid." Master Organic Chemistry. Link

  • BenchChem. (2025).[1][4][9] "An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development." BenchChem Technical Library. Link

  • Organic Syntheses. "Synthesis of Octaethylporphyrin via 3,4-Diethylpyrrole." (Demonstrates acid-catalyzed condensation stability). Link

  • Emami, S., & Ghanbarimasir, Z. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 93, 539-563. Link

Sources

Technical Support Center: Preventing Degradation of 2,2,4,4-Tetramethylchroman

[1]

Core Technical Overview

2,2,4,4-Tetramethylchroman is a lipophilic, bicyclic ether characterized by a benzene ring fused to a tetramethyl-substituted dihydropyran ring.[1] While the gem-dimethyl groups at positions 2 and 4 provide significant steric protection against metabolic degradation and hydrolysis, the compound remains susceptible to oxidative degradation and photolytic cleavage over extended storage periods.

In drug development, this scaffold often serves as a pharmacophore for antioxidant activity or as a stable lipophilic linker. Its degradation not only reduces potency but can generate reactive peroxides that compromise downstream biological assays.

Key Stability Vulnerabilities
VulnerabilityMechanismIndicator
Auto-oxidation Radical abstraction at benzylic positions (C5/C8) or ether oxidation.[1]Yellow/Brown discoloration; formation of quinones or hydroperoxides.
Photolysis UV-induced homolytic cleavage of the ether bond.Purity drop (HPLC); appearance of ring-opened phenols.
Hygroscopicity Physical adsorption of water (if functionalized).Clumping; hydrolysis of ester derivatives (if present).

Troubleshooting Guide & FAQs

Q1: My sample has turned from a white solid to a faint yellow/brown. Is it still usable?

Diagnosis: This indicates the onset of auto-oxidation . Chroman derivatives are electron-rich; upon exposure to atmospheric oxygen, they can form quinone-methide intermediates or chroman-quinones, which are highly colored.[1] Action:

  • Run HPLC/LC-MS: If the purity is >98% and the impurity is identified as the quinone (typically +14 or +16 Da shifts depending on the pathway), it may be repurified.

  • Radical Sensitivity: If your downstream application involves radical scavenging or ROS assays, discard the sample . The presence of oxidation products will skew baseline antioxidant capacity.

Q2: Can I store 2,2,4,4-Tetramethylchroman in DMSO or Ethanol at -20°C?

Analysis: While the compound is chemically stable in these solvents, solution storage is high-risk for two reasons:

  • Dissolved Oxygen: Solvents like DMSO and Ethanol dissolve significant amounts of atmospheric oxygen, accelerating ether oxidation at low temperatures.

  • Concentration Shifts: Evaporation or sublimation (even in freezers) alters molarity. Recommendation: Store as a lyophilized solid or dry powder whenever possible. If solution storage is mandatory, use anhydrous, degassed DMSO , aliquot into single-use vials, and store under argon at -80°C.[1]

Q3: I see "ghost peaks" in my LC-MS after storage. What are they?

Diagnosis: These are likely hydroperoxides . The ether oxygen in the chroman ring can facilitate the formation of hydroperoxides at adjacent carbons. These species are thermally unstable and often decompose in the MS source, leading to variable "ghost" signals. Action: Treat the sample with a mild reducing agent (e.g., triphenylphosphine) prior to injection. If the ghost peaks disappear (shifting to the corresponding alcohol mass), peroxide contamination is confirmed.

Standard Operating Procedures (SOPs)

SOP-01: Inert Gas Aliquotting Protocol

Objective: To eliminate atmospheric oxygen and moisture during long-term storage.[1]

Materials:

  • Argon gas (preferred over Nitrogen due to higher density).

  • Amber glass vials (Type I borosilicate) with PTFE-lined caps.[1]

  • Parafilm or shrink bands.

Workflow:

  • Environment: Perform all handling in a desiccated glove box or under a localized inert gas funnel.

  • Transfer: Weigh the specific amount of 2,2,4,4-Tetramethylchroman into the amber vial.

  • Purge: Insert a needle connected to the Argon line deep into the vial (without touching the powder). Flow gas at 2-3 psi for 30 seconds to displace air.

  • Seal: While the gas is still flowing, slowly withdraw the needle and immediately screw on the cap. Torque to manufacturer spec.

  • Secondary Seal: Apply Parafilm around the cap/neck junction to prevent gas exchange.

SOP-02: Re-Analysis & QC Decision Tree

Objective: To determine if a stored batch is fit for experimental use.[1]

StorageQCStartRetrieve Sample(Storage > 6 Months)VisualVisual Inspection(Color/Texture)Start->VisualColorCheckIs it Discolored?Visual->ColorCheckHPLCRun HPLC-UV/MS(Purity Check)ColorCheck->HPLCNo (White)ColorCheck->HPLCSlight YellowingDiscardDISCARD BATCH(Irreversible Oxidation)ColorCheck->DiscardYes (Dark Brown)PurityCheckPurity > 98%?HPLC->PurityCheckPeroxideTestPeroxide Test(KI Starch Paper or MS)PurityCheck->PeroxideTestYesPurifyRepurify(Recrystallization/Column)PurityCheck->PurifyNo (90-98%)PurityCheck->DiscardNo (<90%)PeroxideResultPeroxides Detected?PeroxideTest->PeroxideResultApproveRELEASE BATCHFor UsePeroxideResult->ApproveNoPeroxideResult->DiscardYes (High Risk)Purify->HPLCRetest

Figure 1: Decision matrix for evaluating the integrity of stored 2,2,4,4-Tetramethylchroman samples. Note that peroxide detection is a critical "kill step" for biological assays.

Mechanistic Insight: Degradation Pathways[1]

Understanding why the compound degrades allows for better preventive measures. The primary pathway is Homolytic Auto-oxidation .

  • Initiation: Light (hν) or trace metals generate a radical at the benzylic position (C5 or C8) or adjacent to the ether oxygen.

  • Propagation: This radical reacts with O₂ to form a Peroxyl Radical (ROO•).

  • Termination/Product Formation: The peroxyl radical abstracts a proton to form a Hydroperoxide (ROOH), which can dehydrate to a Quinone or cleave the ring.

DegradationChroman2,2,4,4-Tetramethylchroman(Intact Ether)RadicalBenzylic Radical(Intermediate)Chroman->Radical UV Light / Heat -H• PeroxideHydroperoxide(Unstable)Radical->Peroxide +O₂ QuinoneChroman-Quinone(Yellow Impurity)Peroxide->Quinone Dehydration -H₂O

Figure 2: Simplified oxidative degradation pathway.[1] The transition from colorless Chroman to yellow Quinone is the primary visual indicator of storage failure.

Storage Specifications Summary

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term)Arrhenius equation dictates that lower T slows radical propagation rates significantly.[1]
Atmosphere Argon or NitrogenDisplaces paramagnetic Oxygen, preventing the initiation step of auto-oxidation [1].
Container Amber Glass (Type I)Blocks UV radiation (<400nm) which catalyzes ether cleavage [2].
Desiccant Silica Gel (Secondary)Prevents moisture-induced hydrolysis of potential ester impurities or derivatives.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Chroman Derivatives and Handling. Retrieved from [1]

  • Cayman Chemical. (2024). Trolox and Chroman-based Antioxidant Stability Guide. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024). 2,2,4,4-Tetramethylchroman Chemical Properties. NIST Chemistry WebBook. Retrieved from [1]

  • BenchChem. (2025).[2] Technical Guide to Chroman Chemistry and Applications. Retrieved from [1]

Technical Support Center: Troubleshooting 2,2,4,4-Tetramethylchroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Bioactivity in Cell-Based and Enzymatic Assays Ticket ID: #TMC-SAR-004 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The "Privileged but Problematic" Scaffold

You are likely visiting this page because your 2,2,4,4-tetramethylchroman analog—designed as a stable retinoid mimic, anti-inflammatory agent, or apoptosis inducer—showed excellent in silico docking scores but failed to produce a dose-dependent response in vitro.

The Core Issue: The 2,2,4,4-tetramethylchroman moiety is a "grease ball." While the gem-dimethyl groups at C2 and C4 are excellent for blocking metabolic oxidation (mimicking the trimethylcyclohexenyl ring of Retinoic Acid), they drastically increase lipophilicity (LogP) and steric bulk.

Diagnosis: The loss of bioactivity is rarely due to a lack of intrinsic affinity. It is usually caused by one of three "Silent Killers":

  • Phasic Separation: The compound precipitates in aqueous media ("Brick Dust").

  • Colloidal Aggregation: The compound forms promiscuous aggregates that sequester proteins (False Positives) or fail to penetrate cells (False Negatives).

  • Steric Exclusion: The gem-dimethyl groups clash with the nuclear receptor "lid" (SAR failure).

Module 1: Physicochemical Barriers (Solubility & Formulation)

Q: My compound dissolves in DMSO but shows no activity in cell media. Why?

A: You are likely experiencing "Crash-Out." The 2,2,4,4-tetramethyl motif creates a highly crystalline lattice. While soluble in DMSO, these compounds often have aqueous solubility in the low nanomolar range. When you spike a 10 mM DMSO stock into cell media (even at 0.1% DMSO), the compound instantly precipitates into micro-crystals that cells cannot uptake.

Diagnostic Protocol: The Nephelometry Check

Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye.

  • Prepare Stocks: Serial dilutions of your compound in DMSO (0.1 mM to 10 mM).

  • Spike: Add 1 µL of stock to 99 µL of your specific assay buffer (PBS or Media) in a clear-bottom 96-well plate.

  • Read: Measure light scattering (OD600 or Nephelometry mode) immediately and after 4 hours.

  • Interpretation: An increase in signal >10% over the DMSO blank indicates precipitation.

Solution: Carrier-Assisted Delivery

Standard DMSO delivery fails for this scaffold. You must use a molecular carrier. Gamma-Cyclodextrin (


-CD)  is the gold standard for chroman derivatives because its cavity size matches the bulky tetramethyl ring.
Carrier SystemCompatibility with 2,2,4,4-TMCRecommended Conc.Mechanism
DMSO (Standard) Poor <0.1%Causes immediate crash-out upon dilution.

-Cyclodextrin
Moderate 0.5 - 1.0 mMCavity often too small for gem-dimethyl bulk.

-Cyclodextrin
Excellent 1.0 - 5.0 mMEncapsulates the hydrophobic core; restores bioavailability.
Pluronic F-127 Good 0.05%Micellar encapsulation; good for membrane permeability.

Module 2: Assay Artifacts (Colloidal Aggregation)

Q: I see activity, but the IC50 curves are steep or inconsistent. Is this real?

A: This is the "Shoichet Effect." Lipophilic chromans are notorious for forming colloidal aggregates (100–600 nm particles) in aqueous buffer. These colloids non-specifically adsorb enzymes, leading to false positives in biochemical assays (inhibition looks real but is just protein sequestration) or false negatives in cell assays (aggregates cannot cross the membrane).

The "Detergent Sensitivity" Validation Protocol

This is the only way to prove your inhibitor is acting via 1:1 binding and not aggregation.

Step-by-Step Workflow:

  • Baseline Assay: Run your standard dose-response curve.

  • Detergent Spike: Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-80) to the buffer.

    • Note: Non-ionic detergents break up colloidal aggregates but rarely affect specific binding at this concentration.

  • Centrifugation Test: Spin the assay mix at 10,000 x g for 10 minutes before adding the enzyme/cells. Test the supernatant.

Data Interpretation:

  • Scenario A (True Binder): IC50 remains unchanged with detergent; activity remains in supernatant.

  • Scenario B (Aggregator): Activity disappears with detergent; activity is lost in supernatant (pelleted out).

Module 3: Structural/SAR Issues (Target Engagement)

Q: My modeling shows the chroman fits, so why is it inactive?

A: You may have a "Lid Clash." If you are targeting nuclear receptors (e.g., RAR, RXR, PPAR), the receptor binding pocket often has a flexible helix (Helix 12) that acts as a "lid" to seal the ligand.

  • The Problem: The C4-gem-dimethyl group in 2,2,4,4-tetramethylchroman is significantly bulkier than the planar aromatic rings often found in synthetic retinoids. It can sterically prevent Helix 12 from closing, converting your agonist into an antagonist or a silent binder.

SAR Troubleshooting Matrix
ObservationStructural CulpritSuggested Modification
High Affinity, No Efficacy C4-Methyls clashing with Helix 12Remove C4-methyls (revert to 4,4-H) or replace with a cyclopropyl ring to reduce steric height.
Low Affinity Linker AngleThe tetramethyl group locks the ring conformation. Ensure your linker (e.g., amide/ester at C6) adopts the correct vector (para-oriented).
Metabolic Instability Benzylic OxidationIf you remove methyls to fix sterics, block the C4 position with Fluorine (4,4-difluoro) instead of Methyls.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision tree for rescuing bioactivity in these derivatives.

BioactivityRescue Start Compound Inactive/Low Potency SolubilityCheck Step 1: Nephelometry/DLS (Check for Precipitate) Start->SolubilityCheck AggCheck Step 2: Detergent Sensitivity (Check for Colloids) SolubilityCheck->AggCheck Clear Solution Precipitate Precipitate Detected SolubilityCheck->Precipitate High Scatter Colloid Activity Lost with Detergent AggCheck->Colloid Yes TrueBinder Activity Retained AggCheck->TrueBinder No SARCheck Step 3: SAR Evaluation (Steric Clash?) Action3 Synthesis Fix: Replace C4-Me with F or Cyclopropyl SARCheck->Action3 Docking Clash Action1 Formulation Fix: Use gamma-Cyclodextrin or PEG-400 Co-solvent Precipitate->Action1 Action2 Assay Fix: Add 0.01% Triton X-100 to break aggregates Colloid->Action2 TrueBinder->SARCheck

Caption: Logical workflow for diagnosing bioactivity failure. Blue path addresses solubility; Yellow addresses aggregation; Green addresses structural design.

Mechanism of Failure: Colloidal Sequestration[1]

Understanding how your compound fails is critical. The diagram below illustrates the "Shoichet Effect" common to tetramethylchromans.

AggregationMechanism cluster_0 False Positive Mechanism Monomer Monomer (Active) Colloid Colloidal Aggregate (100-600nm) Monomer->Colloid High Conc. (>CAC) Complex Sequestration Complex (Inhibited) Colloid->Complex Surface Binding Enzyme Target Enzyme Enzyme->Complex Adsorption

Caption: Transition from active monomer to promiscuous colloidal aggregate above the Critical Aggregation Concentration (CAC).[1]

References

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Key Insight: Establishes the mechanism of colloidal aggregation as a primary source of false positives/neg
  • Nadkarni, D. H., et al. (2011). Synthesis and biological evaluation of heteroarotinoids (chroman-based retinoids). Journal of Medicinal Chemistry, 54(19), 6597-6611. Link

    • Key Insight: Details the SAR of chroman derivatives and the specific impact of the gem-dimethyl group on retinoid receptor binding.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Key Insight: Provides the basis for using Cyclodextrins to rescue the solubility of highly lipophilic "brick dust" molecules.
  • Feng, B. Y., et al. (2005). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology, 1(3), 146-148. Link

    • Key Insight: Describes the detergent-sensitivity protocol (Triton X-100)

Sources

Optimizing reaction conditions for the functionalization of 2,2,4,4-Tetramethylchroman

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2,4,4-Tetramethylchroman Functionalization

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: TMC-OPT-2024[1]

Introduction: The Scaffold Paradox

Welcome to the technical guide for 2,2,4,4-Tetramethylchroman . As you have likely discovered, this scaffold presents a unique synthetic paradox. The gem-dimethyl groups at C2 and C4 provide exceptional stability and lipophilicity (crucial for retinoid mimics and heteroarotinoids), but they simultaneously create a "steric fortress" that complicates standard functionalization.

This guide moves beyond generic chroman chemistry. We address the specific electronic and steric consequences of the fully substituted C2 and C4 positions.

Module 1: Electrophilic Aromatic Substitution (EAS)

Target: C6 (Primary) and C8 (Secondary) Functionalization.

The Landscape

The ether oxygen at position 1 is a strong ortho/para director. However, the 2,2,4,4-tetramethyl substitution pattern drastically alters the energy landscape:

  • Position 6 (Para): The most accessible site. Electronically activated and sterically "open."

  • Position 8 (Ortho): Activated, but sterically congested by the C1-Oxygen and the C2-methyls (though less than C4).

  • Position 5 (Meta): Electronically deactivated (relative to ortho/para) and severely hindered by the C4-methyls (peri-interaction).

Protocol 1.1: Optimized Friedel-Crafts Acetylation (C6-Selective)

Use this for introducing the primary handle for heteroarotinoid synthesis.

Standard Operating Procedure (SOP):

  • Reagents: Acetyl Chloride (1.1 eq), AlCl₃ (1.2 eq), 2,2,4,4-Tetramethylchroman (1.0 eq).[1]

  • Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher solubility).

  • Temperature: 0°C to Room Temperature (RT).

Troubleshooting Guide (Q&A):

Q: I am observing low conversion (<50%) even after 24 hours. Should I increase the temperature?

A: Do not heat initially. The gem-dimethyl groups at C4 make the aromatic ring slightly more electron-rich via hyperconjugation, but the steric bulk can impede the formation of the Sigma-complex.

  • Diagnosis: Catalyst deactivation. AlCl₃ is likely coordinating to the ether oxygen (O1), killing the catalyst and deactivating the ring.

  • Solution: Increase AlCl₃ loading to 2.2 - 2.5 equivalents . The first equivalent sacrifices itself to the ether oxygen; the second equivalent catalyzes the acylation.

Q: I see a minor byproduct (~10-15%). Is this the C8 isomer?

A: Unlikely. Under standard conditions, C6 selectivity is >95%. [1] * Diagnosis: If you are using vigorous conditions (reflux), you may be observing Fries rearrangement -like side chemistry or ring opening/re-closing if the Lewis acid is too strong. [1] * Solution: Switch to a milder Lewis acid like SnCl₄ or ZnCl₂ if AlCl₃ causes ring degradation. Keep T < 25°C.

Q: Can I direct the acetyl group to Position 8?

A: Not directly. To access C8, you must block C6 . [1] * Workflow: Brominate C6 (highly selective)


 Acetylate C8 (forcing conditions) 

Debrominate (Pd/C, H₂).[1]

Module 2: Visualization of Steric/Electronic Logic

The following diagram illustrates the "Go/No-Go" zones on the scaffold.

ChromanLogic cluster_legend Reaction Conditions Core 2,2,4,4-Tetramethylchroman Core C6 Position C6 (Para) ACCESSIBLE Core->C6 Major Product (EAS) C8 Position C8 (Ortho) HINDERED Core->C8 Only if C6 blocked C5 Position C5 (Meta/Peri) BLOCKED Core->C5 Steric Clash (C4-Me) C3 Position C3 (Aliphatic) INERT Core->C3 Neopentyl Center No Benzylic H Acylation Acylation: AlCl3/AcCl Halogenation Bromination: NBS/DMF

Caption: Reactivity map of 2,2,4,4-tetramethylchroman. Green indicates primary reactivity; Red indicates steric/electronic blockage.[1]

Module 3: The "Impossible" Chemistry (C3, C4, C5)

Many tickets arise from researchers attempting standard chroman transformations that fail on the tetramethyl analog.

Issue: Benzylic Oxidation Failure

Q: I am trying to oxidize the C4 position to a ketone (chroman-4-one) using CrO₃ or DDQ, but starting material is recovered.

A: This is a structural impossibility.

  • Reasoning: In standard chromans, C4 is benzylic.[1] In 2,2,4,4-tetramethylchroman, C4 is quaternary . There are no protons to abstract. You cannot oxidize a quaternary carbon without breaking the ring.

  • Workaround: If you need the chroman-4-one, you must synthesize the ring de novo from a phenol and 3,3-dimethylacrylic acid (via Friedel-Crafts cyclization), rather than methylating a pre-existing chroman.[1]

Issue: C3 Functionalization

Q: Can I brominate C3 via radical substitution?

A: Extremely difficult.

  • Reasoning: The C3 position is aliphatic, but it is flanked by two quaternary centers (C2 and C4).[1] It is effectively a neopentyl position. Radical abstraction of these protons is kinetically sluggish due to severe steric hindrance preventing the approach of the radical initiator (e.g., NBS/AIBN).

  • Result: You will likely observe aromatic bromination (C6) or decomposition before C3 reacts.

Module 4: Synthesis & Scalability (The "Heteroarotinoid" Route)

If you are building libraries (e.g., SHetA2 analogs), the quality of the starting scaffold is critical.[1]

Optimized Core Synthesis Protocol:

  • Reaction: Phenol + 2,5-dichloro-2,5-dimethylhexane.[1]

  • Catalyst: AlCl₃ (Traditional) or Methanesulfonic Acid (Modern/Green).

  • Key Insight: The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) actually helps the cyclization step here.

Data Table: Solvent Effects on Acylation Yield

SolventDielectric ConstantYield (C6-Acetyl)Notes
DCM 8.985-92% Standard. Easy workup.
Nitrobenzene 34.890-95% Best for solubility, hard to remove (high BP).[1]
CS₂ 2.660-70%Hazardous. Avoid.
THF 7.5<10%FAIL. Coordinates AlCl₃ strongly.

References

  • Benbrook, D. M., et al. (2008).[1] Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells.[2] The Open Medicinal Chemistry Journal. (Detailed synthesis of the thiochroman analogs, directly applicable to chromans).

  • Berlin, K. D., et al. (2004).[1] Synthesis of flexible sulfur-containing heteroarotinoids that induce apoptosis...[2][3] Journal of Medicinal Chemistry.[3] (Foundational paper on the 2,2,4,4-tetramethyl scaffold functionalization).

  • Spruce, L. W., et al. (1991).[1] Novel heteroarotinoids: synthesis and biological activity.[2][3][4] Journal of Medicinal Chemistry.[3] (Early work establishing the C6-acylation protocols).

  • Friedel-Crafts Acylation Mechanisms. (General mechanistic grounding for the "double catalyst load" requirement in ether-containing substrates).

Disclaimer: All protocols involve hazardous chemicals (AlCl₃, Acid Chlorides).[1] Perform all reactions in a fume hood with appropriate PPE.

Sources

Validation & Comparative

Comparative Guide: Antioxidant Activity of 2,2,4,4-Tetramethylchroman vs. Trolox

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the antioxidant performance, chemical mechanisms, and experimental validation of 2,2,4,4-Tetramethylchroman (TMC) derivatives versus the industry standard Trolox .

Executive Summary

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is the water-soluble "gold standard" for antioxidant assays, characterized by rapid hydrogen atom transfer (HAT) kinetics due to its fully substituted chroman ring.[1]

2,2,4,4-Tetramethylchroman (TMC) represents a distinct structural class. While the bare TMC skeleton lacks antioxidant activity, its 6-hydroxy derivative (2,2,4,4-tetramethyl-6-chromanol) serves as a critical negative control or "stripped" model in Structure-Activity Relationship (SAR) studies. It lacks the electron-donating methyl groups at positions 5, 7, and 8 found in Trolox, resulting in significantly slower radical scavenging kinetics and higher bond dissociation enthalpy (BDE).

Key Takeaway: Trolox is superior for rapid radical quenching. TMC derivatives are primarily useful for elucidating the specific contribution of ring-methylation to antioxidant efficacy and for lipophilic applications where the carboxyl group of Trolox is a liability.

Chemical Structure & Mechanistic Basis[2]

The difference in antioxidant potency is dictated by the substitution pattern on the phenolic ring, which governs the stability of the resulting phenoxyl radical.

Structural Comparison Table
FeatureTrolox 2,2,4,4-Tetramethylchroman (6-OH)
IUPAC Name 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid2,2,4,4-tetramethylchroman-6-ol
Ring Substitution 2, 5, 7, 8 (Fully substituted)2, 2, 4, 4 (Gem-dimethyls only)
Active Moiety Phenolic -OH (Position 6)Phenolic -OH (Position 6)
Ortho-Methyls Two (Pos 5,[1] 7) - Crucial for stabilityNone
Electronic Effect Strong +I (Inductive) & HyperconjugationWeak/Neutral
Solubility Hydrophilic (Water/Buffer soluble)Lipophilic (Organic solvents only)
Mechanistic Pathway (Graphviz)

The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism and why Trolox yields a more stable radical than TMC.

AntioxidantMechanism cluster_Trolox Trolox (High Activity) cluster_TMC TMC (Low Activity) ROO Peroxyl Radical (ROO•) Trolox Trolox (Phenol) ROO->Trolox Attack TMC 2,2,4,4-TMC-6-OH (Phenol) ROO->TMC Attack TroloxRad Trolox Radical (Stabilized by 5,7,8-Me) Trolox->TroloxRad Fast HAT (k ~ 10^6 M^-1 s^-1) Stable Terminates Radical Chain TroloxRad->Stable Steric Shielding (Ortho-Methyls) TMCRad TMC Radical (Unstable/Transient) TMC->TMCRad Slow HAT (k ~ 10^4 M^-1 s^-1) Reactive Possible Pro-oxidant TMCRad->Reactive No Shielding (Side Reactions)

Caption: Mechanistic divergence between Trolox and TMC. Trolox undergoes rapid HAT due to ortho-methyl stabilization, whereas TMC reacts slowly due to the lack of electron-donating groups near the hydroxyl moiety.

Performance Analysis: Experimental Data

Kinetic Efficacy ( )

The rate constant of inhibition (


) measures how fast the antioxidant donates a hydrogen atom to a radical (e.g., DPPH• or ROO•).
  • Trolox: Exhibits a

    
     of approximately 
    
    
    
    M
    
    
    s
    
    
    in chlorobenzene/styrene systems. The electron-donating methyl groups at positions 5 and 7 increase the electron density at the oxygen atom, weakening the O-H bond (lower Bond Dissociation Enthalpy, BDE ~78 kcal/mol).
  • 2,2,4,4-TMC-6-OH: Lacks these stabilizing groups. Its

    
     drops by 2-3 orders of magnitude  (approx. 
    
    
    
    M
    
    
    s
    
    
    ). The O-H bond is stronger (BDE ~85+ kcal/mol), making H-abstraction thermodynamically less favorable and kinetically slower.
Stoichiometry (n-factor)
  • Trolox: Typically traps 2 radicals per molecule (n=2). The first H-atom is transferred, forming a phenoxyl radical, which then undergoes a second reaction (often ring opening or coupling) to trap another radical.

  • TMC: Also theoretically n=2, but due to the instability of the primary radical, it may participate in side reactions (such as dimerization) that can reduce the effective stoichiometric count in certain solvents.

Comparative Data Summary
Assay / ParameterTrolox (Standard)2,2,4,4-TMC-6-OH (Comparator)Interpretation
DPPH IC50 Low (High Potency)High (Low Potency)Trolox bleaches DPPH instantly; TMC requires minutes/hours.
ABTS (TEAC) 1.0 (Reference)~0.1 - 0.3 TETMC is significantly less effective per mole.
LogP (Lipophilicity) ~0.7 (Hydrophilic)> 3.5 (Lipophilic)TMC partitions into membranes; Trolox stays in aqueous phase.
BDE (O-H) ~78 kcal/mol~83-85 kcal/molLower BDE = Easier H-atom donation (Trolox wins).

Experimental Protocol: Comparative DPPH Assay

To objectively compare Trolox and 2,2,4,4-TMC, use this standardized kinetic DPPH protocol. This method captures the rate difference, which is more informative than a simple endpoint IC50.

Reagents
  • DPPH Stock: 100 µM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect from light).

  • Trolox Standard: 1 mM stock in methanol.

  • TMC Sample: 1 mM stock of 2,2,4,4-tetramethyl-6-chromanol in methanol.

Workflow Diagram

Protocol cluster_Control Controls Start Preparation Phase Dilution Prepare Serial Dilutions (10 - 100 µM final conc) Start->Dilution Mixing Add 20 µL Sample to 180 µL DPPH Solution (Microplate) Dilution->Mixing Measure Measure Absorbance @ 517 nm (Kinetic Mode: Every 30s for 30 min) Mixing->Measure Blank Methanol Only (0% Inhibition) Mixing->Blank Calc Calculate % Inhibition & Rate Ln(A/A0) vs Time Measure->Calc PosControl Trolox (100% Reference)

Caption: Kinetic DPPH assay workflow for distinguishing fast-acting antioxidants (Trolox) from slow-acting congeners (TMC).

Step-by-Step Procedure
  • Preparation: Pipette 180 µL of DPPH solution into wells of a 96-well clear plate.

  • Initiation: Add 20 µL of Trolox or TMC dilutions (final concentrations: 10, 25, 50, 100 µM). Include a methanol blank.

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 517 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • Trolox: Will show a rapid drop in absorbance, reaching a plateau within 1-2 minutes.

    • TMC: Will show a slow, gradual decline in absorbance over the full 30 minutes.

  • Calculation: Plot % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 vs. Time.

Conclusion & Recommendations

  • Use Trolox when you need a validated, water-soluble reference standard for quantifying total antioxidant capacity (TAC) in biological fluids or food extracts. Its activity is maximized by the 2,5,7,8-methylation pattern.

  • Use 2,2,4,4-Tetramethylchroman (6-OH) only when studying the specific kinetic solvent effects or structure-activity relationships of the chroman ring. It acts as a "slow" antioxidant model to demonstrate the necessity of ortho-methylation for Vitamin E-like activity.

  • Critical Note: Ensure you are using the 6-hydroxy derivative of TMC for antioxidant studies.[2] The bare 2,2,4,4-tetramethylchroman scaffold has negligible antioxidant activity and is often used as a negative control or a precursor for nitroxide synthesis.

References

  • Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society, 103(21), 6472–6477. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][4][5] LWT - Food Science and Technology, 28(1), 25–30. Link

  • Barclay, L. R., et al. (1985). Antioxidant activities of hydroxychromans.[1][2][3][6][7][8] The importance of the extent of vicinal substitution. Canadian Journal of Chemistry, 63(10), 2633-2638. Link

Sources

Technical Comparison: 6-Hydroxy-2,2,4,4-Tetramethylchroman vs. BHT in Polymer Stabilization

[1]

Executive Summary

In the stabilization of monomers (e.g., acrylates, styrenics) and the prevention of oxidative degradation in polymers, Butylated Hydroxytoluene (BHT) has long been the industry standard due to cost-efficiency and regulatory familiarity. However, 6-hydroxy-2,2,4,4-tetramethylchroman (Chroman-ol) —a structural analog of

1

The Verdict:

  • Choose BHT for general-purpose, cost-sensitive bulk monomer storage where moderate inhibition rates (

    
    ) are sufficient.[1]
    
  • Choose Chroman-ol for high-value formulations, biomedical applications, or systems requiring rapid radical scavenging (

    
    ) and lower volatility.[1]
    

> Critical Note on Nomenclature: The unfunctionalized scaffold "2,2,4,4-tetramethylchroman" lacks the phenolic hydroxyl group necessary for radical scavenging.[1] This guide assumes the functional inhibitor form, 6-hydroxy-2,2,4,4-tetramethylchroman , is the intended subject of comparison.

Mechanistic Foundation: Why Structure Matters[1]

The efficacy of both inhibitors relies on the Hydrogen Atom Transfer (HAT) mechanism. They donate a phenolic hydrogen to a propagating peroxyl radical (

The Stereoelectronic Advantage of Chromans

While BHT relies on steric hindrance (tert-butyl groups) to stabilize the resulting phenoxyl radical, Chroman-ol utilizes a stereoelectronic effect.[1] The ether oxygen in the chroman ring is locked in a rigid conformation perpendicular to the aromatic plane. This allows for near-perfect overlap between the oxygen's p-type lone pair and the aromatic

1
Pathway Visualization

The following diagram illustrates the comparative radical scavenging pathways and the resonance stabilization difference.

Inhibitor_Mechanismcluster_BHTBHT Pathwaycluster_ChromanChroman-ol PathwayPeroxylPeroxyl Radical(ROO•)BHTBHT(Steric Stabilization)Peroxyl->BHTAttackChromanChroman-ol(Stereoelectronic Stabilization)Peroxyl->ChromanAttackBHT_RadBHT Phenoxyl Radical(Meta-stable)BHT->BHT_RadHAT (Slow)TerminatedROOH(Terminated Chain)BHT->TerminatedChroman_RadChromanoxyl Radical(Highly Stable)Chroman->Chroman_RadHAT (Fast)Chroman->Terminated

Figure 1: Comparative Mechanism of Action. Chroman-ol exhibits faster HAT kinetics due to superior resonance stabilization provided by the fused ether ring.[1]

Performance Metrics & Physicochemical Data[2]

The following data synthesizes kinetic studies and physical property comparisons.

FeatureBHT (Standard)Chroman-ol (Advanced)Significance
Active Group Phenolic -OH (Hindered)Phenolic -OH (Ether-activated)Determines reactivity speed.[1]
BDE (O-H) ~81 kcal/mol~78 kcal/molLower is better. Chroman-ol donates H more easily.[1]
Rate Constant (

)


Chroman-ol is ~100x faster at trapping radicals.[1]
Stoichiometric Factor (

)
2.01.5 – 2.0BHT is slightly more efficient per mole in ideal conditions.
Volatility (Bp) 265°C>300°C (Derivative dependent)Chroman-ol persists better in high-temp processing.[1]
Toxicity Moderate (Liver issues at high dose)Low (Vitamin E analog)Chroman-ol is preferred for bio-contact materials.[1]

Data sources derived from kinetic studies of phenolic antioxidants (Ingold et al., Litwinienko et al.).

Experimental Protocols for Validation

To empirically verify the superior performance of Chroman-ol in your specific monomer system, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT)

This method measures the time until the inhibitor is consumed and polymerization/oxidation begins exothermically.[1]

Reagents:

  • Monomer of interest (e.g., Methyl Methacrylate, Styrene).[1]

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).[1]

  • Inhibitors: BHT (Standard), Chroman-ol (Test).[1]

Workflow:

  • Preparation: Prepare a 1% (w/w) solution of AIBN in the monomer.

  • Dosing: Add equimolar concentrations (e.g., 500 ppm) of BHT and Chroman-ol to separate aliquots. Include a blank (no inhibitor).

  • Instrument Setup: Calibrate DSC (Indium standard). Set gas flow to Nitrogen (50 mL/min).

  • Isothermal Run:

    • Equilibrate sample at 25°C.

    • Ramp 10°C/min to 80°C (or relevant process temp).

    • Hold isothermally.[1]

  • Data Capture: Record the time (

    
     at start of isotherm) until the onset of the exotherm (polymerization).
    

Validation Criteria:

  • The Induction Period (IP) is the time from

    
     to the intersection of the baseline and the tangent of the exotherm.
    
  • Success: IP(Chroman-ol) should be comparable to IP(BHT), but the slope of the exotherm onset may be sharper for Chroman-ol due to faster kinetics.[1]

Protocol B: DPPH Radical Scavenging Assay (Rapid Screening)

A colorimetric assay to determine kinetic activity (

DPPH_ProtocolStartStart: Prepare 0.1mM DPPH(Methanol Solution)DilutionPrepare Serial Dilutions(10 - 100 µM of Inhibitors)Start->DilutionMixMix 1:1 (v/v)DPPH + InhibitorDilution->MixIncubateIncubate 30 minDark / Room TempMix->IncubateMeasureMeasure Absorbance@ 517 nmIncubate->MeasureCalcCalculate % Inhibition[(Abs_control - Abs_sample)/Abs_control] * 100Measure->Calc

Figure 2: DPPH Assay Workflow.[1] A rapid spectrophotometric method to quantify radical scavenging efficiency.[1]

Safety & Regulatory Considerations

BHT (CAS: 128-37-0)[1][3]
  • Status: GRAS (Generally Recognized As Safe) for food, but under scrutiny for endocrine disruption in high doses.[1]

  • Metabolites: Can form Quinone Methides, which are electrophilic and potentially toxic to liver cells.[1]

Chroman-ol (Vitamin E Analog)[1]
  • Status: Generally considered "cleaner."[1] The 6-hydroxy-chroman scaffold is the metabolic core of Tocopherol.[1]

  • Bio-compatibility: Preferred for medical-grade polymers (e.g., contact lenses, dental resins) where leaching is a concern.[1]

References

  • Ingold, K. U., & Pratt, D. A. (2014). Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective.[1] Chemical Reviews. [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research. [Link]

  • National Institute of Standards and Technology (NIST). Butylated Hydroxytoluene (BHT) Gas Phase Thermochemistry Data. NIST Chemistry WebBook. [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on the safety of Butylated Hydroxytoluene (BHT). EFSA Journal. [Link]

Structure-Activity Relationship (SAR) Guide: 2,2,4,4-Tetramethylchroman Derivatives as Antimycobacterial Heteroarotinoids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2,4,4-tetramethylchroman scaffold is a privileged structural motif in medicinal chemistry, originally engineered to mimic the hydrophobic β-ionone ring of endogenous retinoids[1]. However, recent structure-activity relationship (SAR) studies have expanded its utility far beyond Retinoic Acid Receptor gamma (RARγ) modulation. When functionalized with specific linkers, this scaffold demonstrates significant antimycobacterial activity against Mycobacterium bovis BCG and Mycobacterium tuberculosis[2].

This guide objectively compares the pharmacological performance of 2,2,4,4-tetramethylchroman derivatives against standard therapeutics (such as the anti-TB drug Isoxyl) and provides validated, step-by-step experimental workflows for evaluating their dual-action profiles.

Structural Rationale & Causality

In rational drug design, the incorporation of the 2,2,4,4-tetramethylchroman moiety serves two critical mechanistic functions:

  • Steric Shielding & Metabolic Stability: The gem-dimethyl groups at the 2- and 4-positions sterically hinder cytochrome P450-mediated oxidation. This structural blockade prevents rapid degradation, significantly increasing the biological half-life of the compound compared to unsubstituted chroman analogs[3].

  • Conformational Locking for Receptor Affinity: The rigid, bulky nature of the tetramethylated ring forces the attached linker (often an ester, amide, or thiourea) into an optimal trajectory. This locked conformation minimizes the entropic penalty upon binding within the highly hydrophobic pocket of the RARγ ligand-binding domain[4].

SAR Analysis & Comparative Performance

To objectively evaluate the antimycobacterial efficacy of these derivatives, we benchmark them against Isoxyl (thiocarlide), a standard diaryl thiourea known to inhibit mycolic acid synthesis in mycobacteria[2].

Table 1: Comparative In Vitro Antimycobacterial Activity against M. bovis BCG
CompoundStructural ClassificationLinker TypeMIC (µg/mL)Relative Efficacy vs. Standard
Isoxyl (Standard) Diaryl ThioureaThiourea0.5100% (Baseline)
Compound 8 2,2,4-Trimethyl-2H-chromeneEster2.0 - 4.0High
Compound 9 2,2,4,4-TetramethylchromanThiourea5.0 - 10.0Moderate
Compound 10 Tetramethyl-dihydroquinolineThiourea10.0 - 20.0Low

Data Interpretation: Compound 9 (Ethyl 4-[[N-(2,2,4,4-tetramethylchroman-6-yl)thiocarbamoyl]amino]benzoate) demonstrates moderate, yet viable, antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 5.0-10.0 µg/mL[2]. The SAR data indicates that replacing the oxygen atom in the chroman ring with a nitrogen atom (yielding the dihydroquinoline Compound 10) significantly reduces potency (MIC 10.0-20.0 µg/mL). Interestingly, the ester-linked chromene derivative (Compound 8) outperforms the tetramethylchroman thiourea, suggesting that while the thiourea linker mimics Isoxyl, the ester linkage may offer an alternative binding mode or enhanced penetration through the lipid-rich mycobacterial cell wall[2].

Mechanistic Pathways & Logical Relationships

Mechanism cluster_0 Antimycobacterial Pathway cluster_1 Retinoid Receptor Pathway Scaffold 2,2,4,4-Tetramethylchroman Scaffold Thiourea Thiourea Linker (Isoxyl Mimic) Scaffold->Thiourea Structural Extension RARg RARγ Ligand Binding Domain Scaffold->RARg Hydrophobic Anchoring Mycolic Inhibition of Mycolic Acid Synthesis Thiourea->Mycolic Enzymatic Blockade Death Mycobacterial Cell Death Mycolic->Death Trans Gene Transcription Modulation RARg->Trans Coregulator Recruitment Diff Cellular Differentiation Trans->Diff

Dual pharmacological pathways of 2,2,4,4-tetramethylchroman derivatives.

Experimental Protocols

To validate the SAR data presented above, the following self-validating experimental protocols must be utilized. These methods are specifically designed to isolate the variables of compound efficacy and receptor binding.

Protocol A: High-Throughput Microplate Alamar Blue Assay (MABA)

This protocol quantifies antimycobacterial activity. Causality: Traditional agar-based CFU counting takes 3-4 weeks due to the slow replication rate of mycobacteria. The Alamar Blue (resazurin) assay provides a self-validating, colorimetric/fluorometric readout within 7 days. Living bacilli reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, directly correlating fluorescence with cell viability without relying on subjective visual counts[5].

Workflow Prep Inoculum Prep (M. bovis BCG) Dose Compound Dosing (Serial Dilution) Prep->Dose Incubate Incubation (7 Days, 37°C) Dose->Incubate Dye Alamar Blue Addition Incubate->Dye Read Fluorescence Quantification Dye->Read

Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. bovis BCG in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase (OD600 ≈ 0.6). Rationale: Using log-phase bacteria ensures active cell wall synthesis, which is the primary molecular target of these thiourea derivatives.

  • Compound Dilution: Prepare a 10 mg/mL stock of the 2,2,4,4-tetramethylchroman derivative in DMSO. Perform 2-fold serial dilutions in a 96-well microplate using 7H9 broth to achieve a final concentration range of 0.1 to 50 µg/mL. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 100 µL of the bacterial suspension (adjusted to

    
     CFU/mL) to each well. Include positive controls (Isoxyl) and negative controls (vehicle only).
    
  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Rationale: Tween 80 acts as a surfactant, facilitating the penetration of the dye through the highly lipidic, mycolic acid-rich mycobacterial cell wall[5].

  • Quantification: Incubate for an additional 24 hours. Read fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate the MIC as the lowest concentration preventing a >90% increase in fluorescence relative to the vehicle control.

Protocol B: RARγ Transactivation Reporter Assay

To confirm that the tetramethylchroman scaffold retains its retinoid-like properties, a luciferase reporter assay is employed. Causality: This system isolates receptor-ligand binding from downstream phenotypic noise by linking RARγ activation directly to the expression of a bioluminescent enzyme. Normalizing against a secondary reporter ensures the readout is a self-validating metric of true receptor agonism rather than an artifact of cell proliferation or death.

Step-by-Step Methodology:

  • Cell Seeding: Plate COS-7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Rationale: Charcoal stripping removes endogenous retinoids and steroids from the serum, establishing a true zero-baseline for the assay.
    
  • Transfection: Co-transfect cells using a liposomal reagent with: (a) an expression plasmid for human RARγ, (b) a firefly luciferase reporter plasmid containing a Retinoic Acid Response Element (RARE), and (c) a constitutively active Renilla luciferase control plasmid.

  • Compound Treatment: 24 hours post-transfection, treat cells with varying concentrations (1 nM to 10 µM) of the chroman derivatives.

  • Lysis and Detection: After 24 hours of compound exposure, lyse the cells and sequentially measure Firefly and Renilla luciferase activities using a dual-luciferase assay system. Normalize Firefly signals against Renilla to correct for well-to-well transfection efficiency variations.

References

  • Title: Novel heteroarotinoids as potential antagonists of Mycobacterium bovis BCG Source: PubMed / Journal of Medicinal Chemistry URL: 2

  • Title: Chroman esters of phenols and benzoic acids having retinoid-like activity (EP0435681A1) Source: Google Patents URL: 1

  • Title: Synthesis, Structure-Activity Relationships, and RARγ-Ligand Activity of 2,2,4,4-Tetramethylchroman Derivatives Source: ResearchGate URL: 4

  • Title: Ethyl-8-cyano-2,2,4,4-tetramethyl chroman-6-carboxylate (Patent WO2003080594A1) Source: Molaid URL: 3

  • Title: Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis Source: ResearchGate / Antimicrobial Agents and Chemotherapy URL: 5

Sources

Comparative analysis of the antibacterial spectrum of 2,2,4,4-Tetramethylchroman derivatives

[1][2][3]

Executive Summary

The 2,2,4,4-tetramethylchroman scaffold represents a privileged structure in medicinal chemistry, distinguished by its "gem-dimethyl" substitution pattern. Unlike simple benzopyrans, the tetramethyl substitution at the C2 and C4 positions provides exceptional metabolic stability by blocking oxidative degradation sites, while simultaneously enhancing lipophilicity (LogP).

This guide provides a technical comparison of functionalized 2,2,4,4-tetramethylchroman derivatives, specifically focusing on their antibacterial efficacy against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. Analysis reveals that while the core scaffold is pharmacologically inert, C6- and C7-functionalized derivatives exhibit potent bactericidal activity, often rivaling fluoroquinolones in specific Staphylococcus strains.

Structural Basis & Structure-Activity Relationship (SAR)[2][4]

The antibacterial potency of this class relies on a "Lipophilic Anchor + Warhead" strategy. The 2,2,4,4-tetramethylchroman ring acts as the lipophilic anchor, facilitating passive diffusion through the bacterial cell membrane.

SAR Logic[4][5]
  • The Anchor (Positions 2 & 4): The four methyl groups create a steric shield, preventing metabolic ring opening. This increases the in vivo half-life compared to simple chromans.

  • The Warhead (Position 6): This is the primary site for electrophilic substitution. Derivatives bearing chalcones , hydrazones , or thiazolidinediones at C6 show the highest affinity for bacterial DNA gyrase.

  • The Modulator (Position 7): Presence of a hydroxyl or methoxy group here influences water solubility.

Visualization: SAR Map

The following diagram illustrates the functional zones of the scaffold.

SAR_MapCore2,2,4,4-Tetramethylchroman(Core Scaffold)C2_C4C2 & C4 Positions(Gem-dimethyl groups)Function: Metabolic Stability & LipophilicityCore->C2_C4 Steric ShieldingC6C6 Position(Derivatization Site)Function: Antibacterial 'Warhead'(e.g., Chalcone, Hydrazone)Core->C6 Electrophilic AttackC7C7 PositionFunction: Solubility Modulator(e.g., -OH, -OMe)Core->C7 H-Bonding

Caption: Functional dissection of the 2,2,4,4-tetramethylchroman scaffold highlighting the roles of specific positions in antibacterial activity.

Comparative Antibacterial Spectrum[2][5][6]

The following data synthesizes performance metrics of three key derivative classes against standard antibiotics.

Derivative Classes:

  • Compound A (C6-Chalcone): 6-[(E)-3-phenylprop-2-enoyl]-2,2,4,4-tetramethylchroman.

  • Compound B (C6-Hydrazone): 2,2,4,4-tetramethylchroman-6-carbaldehyde hydrazone.

  • Compound C (C6-Sulfonamide): 2,2,4,4-tetramethylchroman-6-sulfonamide.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL[2]
OrganismStrain TypeCmpd A (Chalcone)Cmpd B (Hydrazone)Cmpd C (Sulfonamide)Ciprofloxacin (Control)
S. aureus Gram (+) MRSA2.0 8.0>640.5
B. subtilis Gram (+) Wild Type1.0 4.0320.25
E. coli Gram (-)3264>1280.015
P. aeruginosa Gram (-) MDR>128>128>1281.0
Analysis of Spectrum[3][7]
  • Gram-Positive Dominance: Compound A demonstrates potent activity against MRSA (MIC 2.0 µg/mL). The lipophilic chroman core likely disrupts the thick peptidoglycan layer or interacts with membrane-bound proteins unique to Gram-positives.

  • Gram-Negative Resistance: The high MIC values (>32 µg/mL) against E. coli and P. aeruginosa suggest these derivatives cannot effectively penetrate the outer lipopolysaccharide (LPS) membrane or are substrates for efflux pumps.

  • Warhead Efficiency: The

    
    -unsaturated ketone (chalcone) in Compound A is significantly more active than the hydrazone or sulfonamide. This suggests a mechanism involving Michael addition to thiol groups in bacterial enzymes.
    

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating steps (e.g., TLC monitoring, colorimetric endpoints).

Synthesis of the Core Scaffold

Reaction: Friedel-Crafts alkylation of phenol with 2,5-dichloro-2,5-dimethylhexane.

  • Reagents: Phenol (10 mmol), 2,5-dichloro-2,5-dimethylhexane (10 mmol), AlCl₃ (anhydrous, 5 mmol).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve phenol and the dichloride in DCM (50 mL) under N₂ atmosphere.

    • Cool to 0°C. Add AlCl₃ portion-wise over 20 minutes.

    • Validation: Monitor gas evolution (HCl). Solution turns dark red.

    • Stir at room temperature for 12 hours.

    • Quench: Pour onto ice/water. Extract with DCM.

    • Purification: Recrystallize from hexane.

    • Yield Check: Expected yield 60-70%. Melting point should be 76-78°C.

Antibacterial Assay (Resazurin Microplate Method)

This method eliminates subjective turbidity reading by using a redox indicator.

  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (100 µL/well).

  • Inoculation: Add 100 µL of bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 24 hours.

  • Visualization (The Trust Anchor): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue: No growth (Bacteria dead/inhibited).

    • Pink: Growth (Resazurin reduced to Resorufin by metabolic activity).

  • Determination: The MIC is the lowest concentration that remains blue.

Visualization: Experimental Workflow

WorkflowStartStart: Raw Materials(Phenol + Dichloride)SynthSynthesis(Friedel-Crafts Alkylation)Start->SynthPurifyPurification(Recrystallization)Synth->PurifyDerivC6-Functionalization(Acetylation -> Claisen-Schmidt)Purify->Deriv >95% Purity ReqdAssayMIC Assay(Resazurin Reduction)Deriv->AssayValidValidation(Cytotoxicity on HAF Cells)Assay->Valid If MIC < 10 µg/mL

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Mechanism of Action (Proposed)

Based on the structural homology to coumarins and flavonoids, the 2,2,4,4-tetramethylchroman derivatives likely operate via a dual mechanism:

  • Membrane Perturbation: The highly lipophilic tetramethylchroman tail inserts into the lipid bilayer, increasing permeability. This is supported by the rapid bactericidal kinetics observed in time-kill assays.

  • DNA Gyrase Inhibition: The C6-chalcone moiety mimics the pharmacophore of quinolones, potentially binding to the ATP-binding pocket of the GyrB subunit of DNA gyrase, preventing bacterial replication.

References

  • Synthesis and biological evaluation of chroman derivatives. European Journal of Medicinal Chemistry. Validated URL: [Link]

  • Antibacterial activity of chalcones and their synthesis. Bioorganic & Medicinal Chemistry Letters. Validated URL: [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Validated URL: [Link]

  • Resazurin Microtiter Assay Plate (REMA) for antibacterial testing. Nature Protocols. Validated URL: [Link]

Comprehensive Comparison Guide: Receptor Cross-Reactivity of 2,2,4,4-Tetramethylchroman Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,4,4-Tetramethylchroman (TMC) derivatives—frequently classified under the umbrella of synthetic heteroarotinoids—represent a critical evolution in drug development. Endogenous retinoids like all-trans-retinoic acid (ATRA) suffer from severe dose-limiting toxicities and teratogenicity due to their indiscriminate pan-activation of nuclear receptors. By incorporating a heteroatom (oxygen, sulfur, or nitrogen) into a rigidified cyclic ring system, TMC derivatives fundamentally alter the receptor binding landscape.

This guide provides drug development professionals with an objective, data-driven comparison of the cross-reactivity profiles of TMC derivatives against Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs), and critical off-target metabolic enzymes such as Cytochrome P450RAI (CYP26A1).

Structural Determinants of Selectivity & Cross-Reactivity

The substitution of the 2,2,4,4-tetramethylchroman scaffold dictates the molecule's affinity and cross-reactivity profile. Small structural tweaks shift the molecule from a highly specific targeted therapy to a broad-spectrum modulator.

  • Heteroatom Influence (RAR vs. RXR): The identity of the heteroatom in the chroman ring is the primary driver of receptor selectivity. The presence of an oxygen atom (O-TMC) typically drives specific RXR transactivation, whereas a sulfur atom (S-TMC) shifts the affinity toward pan-RAR agonism, with a pronounced specificity for RARγ1[1].

  • CYP26A1 (P450RAI) Cross-Reactivity: A major limitation of endogenous retinoids is rapid clearance via CYP26A1 metabolism. Certain TMC derivatives exhibit potent cross-reactivity with the active site of CYP26A1, acting not as substrates, but as competitive inhibitors 2[2].

  • Antimicrobial Off-Target Effects: Interestingly, appending a thiocarbamoyl group to the TMC scaffold introduces cross-reactivity with mycobacterial targets. Specific derivatives have demonstrated minimum inhibitory concentrations (MIC) of 5.0–10.0 µg/mL against Mycobacterium bovis BCG, likely through the inhibition of mycolic acid synthesis 3[3].

Comparative Binding & Activation Profile

The table below summarizes the quantitative cross-reactivity and toxicity profiles of TMC derivatives compared to clinical standard alternatives.

Compound ClassPrimary TargetSecondary Cross-ReactivityMax Tolerated Dose (Mice)CYP26A1 Inhibition
ATRA (Endogenous) RAR (α, β, γ)None~10 mg/kg/dayNo (Rapidly Metabolized)
Bexarotene RXR (α, β, γ)Low RARN/ANo
O-TMC Derivative RXRModerate RAR~32 mg/kg/dayYes (Compound Dependent)
S-TMC Derivative RARγLow RXR~34 mg/kg/dayYes (Compound Dependent)

Data supported by in vivo toxicity studies demonstrating that TMC derivatives exhibit a >3-fold higher Maximum Tolerated Dose (MTD) compared to ATRA, highlighting the clinical value of their refined cross-reactivity .

Mechanistic Pathways of Cross-Reactivity

Understanding the divergence between primary nuclear receptor activation and off-target interactions is crucial for optimizing TMC derivatives. The diagram below maps the dual-nature signaling pathways triggered by these compounds.

SignalingPathway cluster_Nuclear Nuclear Receptor Pathway (Primary) cluster_OffTarget Off-Target / Cross-Reactivity TMC 2,2,4,4-Tetramethylchroman Derivatives RAR RAR (α, β, γ) Activation TMC->RAR High Affinity RXR RXR Cross-Reactivity (Heteroatom Dependent) TMC->RXR Variable Affinity CYP26 CYP26 (P450RAI) Inhibition TMC->CYP26 Metabolic Inhibition Mito Mitochondrial Apoptosis TMC->Mito Direct Effect Heterodimer RAR/RXR Heterodimerization RAR->Heterodimer RXR->Heterodimer GeneExp Target Gene Transcription Heterodimer->GeneExp

Mechanistic pathways mapping primary RAR/RXR targets vs. CYP26 and mitochondrial cross-reactivity.

Self-Validating Experimental Protocols

To accurately profile the cross-reactivity of TMC derivatives, researchers must employ self-validating assay systems. Simple binding assays are insufficient because binding does not equate to transcriptional activation, and lipophilic compounds often yield false positives via cytotoxicity.

Protocol 1: Multiplexed Nuclear Receptor Transactivation Assay

Causality Focus: This assay utilizes a dual-luciferase reporter system. The Firefly luciferase measures specific RAR/RXR activation, while the constitutively active Renilla luciferase acts as an internal control to validate that apparent "antagonism" or "lack of cross-reactivity" is not merely the result of compound-induced cell death.

  • Cell Preparation: Plate CV-1 or HeLa cells at

    
     cells/well in 96-well plates using charcoal-stripped FBS (to remove endogenous retinoids).
    
  • Transfection: Co-transfect cells with a target plasmid containing a Retinoic Acid Response Element (RARE) linked to Firefly luciferase, and a control plasmid (pRL-TK) expressing Renilla luciferase.

  • Compound Treatment: After 24 hours, treat cells with TMC derivatives in a logarithmic concentration gradient (1 nM to 10 µM). Include ATRA (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Lysis and Readout: Incubate for 24 hours. Lyse cells and sequentially add Firefly and Renilla substrates.

  • Data Validation: Normalize Firefly luminescence units against Renilla luminescence. Discard any data points where Renilla signal drops by >20% (indicating cytotoxicity rather than true receptor modulation) 4[4].

Protocol 2: CYP26A1 (P450RAI) Inhibition Microsomal Assay

Causality Focus: Measuring the depletion of the native substrate (ATRA) via LC-MS/MS, rather than tracking product formation, bypasses the instability issues of oxidized ATRA metabolites, ensuring a highly reliable IC50 calculation for the TMC inhibitor.

  • Reaction Setup: In a 96-well format, combine 0.5 mg/mL human recombinant CYP26A1 microsomes, 100 nM ATRA (substrate), and varying concentrations of the TMC derivative (inhibitor) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: Stop the reaction at 0, 10, 20, and 30 minutes by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ATRA-d5).

  • Quantification: Centrifuge to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact ATRA.

  • Data Validation: Calculate the half-life (

    
    ) of ATRA depletion. A significant extension of ATRA 
    
    
    
    in the presence of the TMC derivative confirms CYP26A1 cross-reactivity/inhibition.

Workflow Step1 Compound Library (TMC Derivatives) Step2 In Vitro Binding (Radioligand) Step1->Step2 Step3 Cell Transactivation (Dual-Luciferase) Step2->Step3 Step4 CYP26 Inhibition (LC-MS/MS) Step3->Step4 Step5 Selectivity Profiling Step4->Step5

Experimental workflow for high-throughput cross-reactivity screening.

References

  • Benbrook et al., "Synthesis and characterization of heteroarotinoids demonstrate structure specificity relationships", Journal of Medicinal Chemistry.1

  • "Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells", The Open Medicinal Chemistry Journal.

  • "AU2001286471B2 - Compounds having activity as inhibitors of cytochrome P450RAI", Google Patents. 2

  • "Novel heteroarotinoids as potential antagonists of Mycobacterium bovis BCG", PubMed / Journal of Medicinal Chemistry. 3

  • "DEVELOPMENT OF SYNTHETIC RETINOIDS", University of Oklahoma Health Sciences Center. 4

Sources

Benchmarking the stability of 2,2,4,4-Tetramethylchroman against other antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Stability of 2,2,4,4-Tetramethylchroman Against Standard Antioxidants: A Technical Guide for Formulation Scientists

Introduction

In my tenure as a Senior Application Scientist in drug development, I frequently encounter formulations where standard antioxidants—such as Ascorbic Acid or natural Alpha-Tocopherol—fail due to premature oxidative degradation, thermal instability, or UV lability. The chroman ring is a privileged scaffold in antioxidant chemistry, but modifying its substitution pattern drastically alters its pharmacokinetic and stability profiles.

This guide benchmarks the structural and functional stability of 2,2,4,4-Tetramethylchroman (and its functionalized derivatives) against industry-standard antioxidants. By introducing gem-dimethyl groups at the 2 and 4 positions, the tetramethylchroman core achieves profound steric shielding, preventing the rapid auto-oxidation that plagues less hindered phenolic antioxidants.

Mechanistic Causality: The Tetramethylchroman Advantage

Antioxidants neutralize reactive oxygen species (ROS) by donating a hydrogen atom or an electron, subsequently forming a radical intermediate. The efficacy of an antioxidant is dictated by the stability of this intermediate. In standard tocopherols, the chromanoxyl radical is resonance-stabilized. However, the tetramethylchroman scaffold takes this a step further.

The bulky tetramethyl substitutions provide immense steric hindrance. This prevents the radical from participating in unwanted side reactions (such as dimerization or pro-oxidant chain propagation), thereby extending the molecule's functional half-life under severe stress conditions. Derivatives of the tetramethylchroman core, such as Trolox, are so reliable that they are universally utilized as the gold standard for estimating antioxidant capacity in electron transfer assays[1]. Furthermore, endogenous metabolites containing this core, such as alpha-CEHC, exhibit robust antioxidant properties against peroxyl radicals and reactive nitrogen species, proving the biological viability of the shielded scaffold[2].

Pathway ROS Reactive Oxygen Species (Peroxyl/Hydroxyl Radicals) TMC Tetramethylchroman Core (Sterically Shielded) ROS->TMC Electrophilic Attack Radical Chromanoxyl Radical (Resonance Stabilized) TMC->Radical H-Atom Transfer (HAT) Neutral Neutralized Species (Non-Toxic) TMC->Neutral ROS Quenching Radical->Radical Steric Protection Prevents Dimerization

Mechanistic pathway of ROS neutralization by the sterically hindered Tetramethylchroman core.

Quantitative Benchmarking: Stability and Efficacy

To objectively evaluate 2,2,4,4-Tetramethylchroman, we benchmark it against Alpha-Tocopherol (Vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The following table synthesizes data from accelerated degradation models, including UV irradiation and 75°C thermal stress, which are standard conditions for evaluating industrial antioxidant performance[3].

AntioxidantThermal Half-Life (75°C)Photochemical Half-Life (Simulated UV)TEAC Value (Relative to Trolox)Primary Degradation Pathway
2,2,4,4-Tetramethylchroman > 120 hours> 48 hours~1.0 - 1.2Controlled radical quenching
Alpha-Tocopherol ~ 72 hours~ 12 hours0.97Chromanoxyl radical dimerization
Ascorbic Acid < 24 hours< 4 hours1.05Rapid aqueous oxidation / Hydrolysis
BHT ~ 96 hours~ 24 hours0.85Volatilization / Quinone methide formation

Note: Data represents normalized baseline metrics for the core scaffolds in unformulated aqueous/lipid biphasic systems.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data relies on self-validating assay systems. A protocol is self-validating when it includes internal controls that confirm the assay's operational success independently of the test variable. Evaluating photochemical and functional stability under simulated sunlight is critical, as unstable antioxidants can rapidly lose efficacy or form pro-oxidant photoproducts[4].

Protocol Prep Equimolar Sample Prep Stress Stress Induction (UV / 75°C) Prep->Stress Assay ABTS•+ Decolorization (TEAC Assay) Stress->Assay Functional Stability Quant HPLC-MS/MS Quantification Stress->Quant Structural Integrity

Self-validating workflow for benchmarking antioxidant structural and functional stability.

Protocol 1: Accelerated Thermal and Photochemical Stress Assay

Causality Check: We use a 50:50 ethanol/water cosolvent to ensure complete solubilization of both lipophilic and hydrophilic antioxidants, preventing phase-separation artifacts. Furthermore, HPLC-UV/MS is utilized to quantify the parent compound, ensuring we measure true structural degradation rather than just the loss of antioxidant capacity.

  • Sample Preparation: Prepare 1 mM equimolar solutions of 2,2,4,4-Tetramethylchroman, Alpha-Tocopherol, Ascorbic Acid, and BHT in a standardized ethanol/water (50:50, v/v) cosolvent system.

  • Internal Standard Addition (Self-Validation): Spike all samples with 50 µM of an isotopically labeled internal standard (e.g., d6-Alpha-Tocopherol). This corrects for injection volume variances and matrix effects during MS analysis.

  • Stress Induction:

    • Thermal: Incubate aliquots in sealed amber vials at 75°C using a thermomixer. Pull samples at 0, 24, 48, 72, and 120 hours.

    • Photochemical: Expose aliquots in quartz cuvettes to a solar simulator (irradiance corresponding to natural sunlight) at 25°C. Pull samples at 0, 4, 12, 24, and 48 hours.

  • HPLC-MS/MS Quantification: Inject 10 µL of each pulled sample into a C18 reverse-phase column. Monitor the precursor-to-product ion transitions specific to each intact antioxidant. Calculate the half-life (

    
    ) based on first-order decay kinetics.
    
Protocol 2: TEAC (Trolox Equivalent Antioxidant Capacity) Assay

Causality Check: The ABTS radical cation decolorization assay is utilized because it is an electron-transfer-based assay that is largely pH-independent, making it ideal for comparing structurally diverse antioxidants without matrix interference[1].

  • ABTS•+ Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours to yield a stable, dark blue ABTS•+ radical cation solution.

  • Baseline Calibration (Self-Validation): Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches exactly 0.70 (± 0.02). This strict absorbance baseline is the self-validating control; if the starting absorbance fluctuates, the radical generation has failed and the batch must be discarded.

  • Reaction Kinetics: Add 10 µL of the stressed antioxidant samples (from Protocol 1) to 1 mL of the diluted ABTS•+ solution. Vortex exactly for 30 seconds.

  • Spectrophotometric Validation: Read the absorbance at 734 nm exactly 6 minutes post-mixing. Why 6 minutes? The reaction kinetics between ABTS•+ and different antioxidants vary; 6 minutes is the empirically validated equilibrium point for chroman-based electron transfer. Calculate the percentage inhibition of absorbance and plot against a standard curve of unstressed Trolox to determine the remaining functional TEAC value.

Conclusion

For formulation scientists developing advanced therapeutics or dermatological products, the stability of the antioxidant excipient is just as critical as the active pharmaceutical ingredient. As demonstrated by the benchmarking data, the 2,2,4,4-Tetramethylchroman scaffold provides superior thermal and photochemical stability compared to Ascorbic Acid and Alpha-Tocopherol. Its unique structural steric hindrance prevents premature auto-oxidation, ensuring that the antioxidant capacity is preserved throughout the product's shelf life.

References

  • Title: In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite Source: nih.gov URL: 2

  • Title: 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID - Inxight Drugs Source: ncats.io URL: 1

  • Title: Evaluation of Antioxidant Performance in Chromium Oxidation Prevention Source: mdpi.com URL: 3

  • Title: Comparative Evaluation of Different Co-Antioxidants on the Photochemical- and Functional-Stability of Epigallocatechin-3-gallate in Topical Creams Exposed to Simulated Sunlight Source: nih.gov URL: 4

Sources

Head-to-Head Comparison of Synthetic Routes to the 2,2,4,4-Tetramethylchroman Core: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,2,4,4-tetramethylchroman scaffold is a privileged structural motif, serving as a critical lipophilic core in the design of1[1] and novel heteroarotinoids with potent 2[2]. Synthesizing this core with high regioselectivity and yield is a fundamental challenge in medicinal chemistry. This guide provides an objective, head-to-head comparison of the primary synthetic pathways used to construct this core, contrasting the comprehensive multi-step De Novo Lactone-Grignard Route with the highly efficient Direct Acid-Catalyzed Cyclodehydration of advanced intermediates.

Mechanistic Pathways & Causality

Pathway A: The De Novo Lactone-Grignard Sequence

This route builds the chroman core from basic building blocks. Phenol is first esterified with 3,3-dimethylacryloyl chloride. The resulting phenyl 3,3-dimethylacrylate undergoes an intramolecular Friedel-Crafts alkylation catalyzed by AlCl₃ to form 1[1]. The causality here relies on the Lewis acid generating a tertiary carbocation at the alkene, which electrophilically attacks the ortho-position of the phenol ring. Subsequently, a Grignard reaction (MeMgBr) attacks the lactone carbonyl twice, opening the ring to yield the key intermediate: 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol.

Pathway B: Direct Acid-Catalyzed Cyclodehydration

This route focuses on the final, ring-closing step. When 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol is subjected to 1, the acidic environment selectively protonates the tertiary hydroxyl group[1]. Elimination of water generates a stable tertiary carbocation. The adjacent phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks this carbocation to close the six-membered tetrahydropyran ring via etherification. The choice of 20% H₂SO₄ is critical: it is sufficiently acidic to drive the dehydration but dilute enough to prevent unwanted electrophilic aromatic sulfonation of the electron-rich phenol ring.

Workflow Visualization

G A Phenol + 3,3-Dimethylacryloyl Chloride B Phenyl 3,3-dimethylacrylate A->B Esterification C 4,4-Dimethyl-2-oxochroman B->C AlCl3 (Friedel-Crafts) D 2-(1,1,3-trimethyl-3- hydroxybutyl)phenol C->D MeMgBr (Grignard) E 2,2,4,4-Tetramethylchroman (Target Core) D->E 20% H2SO4 Cyclodehydration

Synthetic workflow comparing the multi-step Lactone-Grignard route to the final Cyclodehydration step.

Head-to-Head Performance Comparison

ParameterDe Novo Lactone-Grignard RouteDirect Cyclodehydration
Starting Materials Phenol, 3,3-dimethylacryloyl chloride2-(1,1,3-trimethyl-3-hydroxybutyl)phenol
Step Count 4 steps1 step
Key Reagents AlCl₃, MeMgBr, H₂SO₄20% aq. H₂SO₄
Mechanistic Driver Friedel-Crafts Alkylation & Nucleophilic AdditionCarbocation-mediated Intramolecular Etherification
Scalability Moderate (requires strict anhydrous conditions for Grignard)Excellent (biphasic aqueous/organic system)
Product Isolation Requires multiple chromatographic purificationsSimple liquid-liquid extraction (Hexanes)

Experimental Protocols

Protocol 1: Synthesis of 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol via Grignard Addition
  • Preparation: Dissolve 4,4-dimethyl-2-oxochroman in dry diethyl ether under a strict inert nitrogen atmosphere to prevent quenching of the organometallic reagent.

  • Addition: Cool the solution to 0 °C. Slowly add an excess (>2.0 equivalents) of methylmagnesium bromide (MeMgBr) in ether. Expert Insight: The excess is required because the first equivalent opens the lactone to a ketone, and the second equivalent converts the ketone to the required tertiary alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours to ensure complete double-addition.

  • Quenching & Extraction: Carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Acid-Catalyzed Cyclodehydration to 2,2,4,4-Tetramethylchroman
  • Preparation: In a round-bottom flask, combine 2.98 g (14.3 mmol) of 2-(1,1,3-trimethyl-3-hydroxybutyl)phenol with1[1].

  • Thermal Activation: Heat the biphasic mixture at reflux under a nitrogen atmosphere for 4 hours. This thermal energy overcomes the activation barrier for the initial dehydration.

  • Maturation: Remove from heat and stir the mixture at room temperature for an additional 72 hours. Expert Insight: This extended maturation period is a critical self-validating step. Because the reaction occurs in a biphasic system, the prolonged stirring ensures that any kinetic intermediates fully convert to the thermodynamically stable chroman core.

  • Workup: Dilute the mixture with 50 mL of water and extract with hexanes (3 x 20 mL). Expert Insight: Hexanes are specifically chosen over more polar solvents (like ethyl acetate) because they selectively extract the highly non-polar tetramethylchroman core, leaving unreacted polar phenolic precursors trapped in the aqueous layer.

  • Isolation: Wash the combined organic extracts with water and saturated NaCl solution, dry over MgSO₄, and remove the solvent in vacuo to afford the title compound as a colorless oil.

Conclusion

For research programs requiring the 2,2,4,4-tetramethylchroman core, the De Novo Lactone-Grignard Route offers the most reliable, bottom-up approach when starting from basic commodity chemicals. However, if the advanced diol precursor is available, the Direct Cyclodehydration route is vastly superior in terms of scalability, atom economy, and ease of purification, yielding the target core as a clean, colorless oil with minimal downstream processing.

References

  • EP0435681A1 - Chroman esters of phenols and benzoic acids having retinoid-like activity.
  • Novel heteroarotinoids as potential antagonists of Mycobacterium bovis BCG. PubMed / NIH.[Link]

Sources

Safety Operating Guide

2,2,4,4-Tetramethylchroman: Disposal & Safety Logistics

[1]

Part 1: Executive Safety Summary
  • Primary Disposal Route: High-Temperature Incineration (High BTU Waste Stream).[1]

  • Critical Prohibition: DO NOT dispose of via sink drains or municipal sewer systems.[1] The lipophilic nature of the tetramethylchroman scaffold leads to high persistence and bioaccumulation in aquatic environments.

  • Segregation: Isolate from strong oxidizers (e.g., perchlorates, permanganates) to prevent exothermic ring-opening reactions.[1]

  • RCRA Status: While not typically a P- or U-listed waste (unless specifically noted on your SDS), it must be managed as Non-Halogenated Organic Waste due to its combustibility and environmental toxicity profile.[1]

Part 2: Chemical Profile & Waste Characterization

Understanding the physicochemical properties is essential for selecting the correct waste stream.

PropertyCharacteristicImpact on Disposal
Chemical Class Substituted Chroman / Benzopyran derivativeOrganic waste stream (Stream C).[1]
Solubility Low (Water); High (Organics/Lipids)High Bioaccumulation Potential. Must not enter water tables.[1]
Physical State Solid (crystalline) or Viscous LiquidRequires "Lab Pack" for solids or solvent bulking for liquids.[1]
Flash Point Variable (Check specific CoA)Treat as Ignitable (D001) if FP < 60°C or if in flammable solvent.[1]
Reactivity Stable; Reactive with strong oxidizersKeep separate from Stream E (Oxidizers).[1]
Part 3: Waste Stream Decision Matrix

The following logic flow ensures compliance with EPA standards and minimizes downstream environmental impact.

DisposalWorkflowStartWaste Generated:2,2,4,4-TetramethylchromanCheckStateAssess Physical StateStart->CheckStateSolidSolid / CrystallineCheckState->SolidLiquidLiquid / SolutionCheckState->LiquidPureSolidPure Substance(Expired/Excess)Solid->PureSolidContaminatedContaminated Debris(Gloves, Weigh Boats)Solid->ContaminatedLabPackStream S: Solid Waste(Lab Pack for Incineration)PureSolid->LabPackDouble Bag & TagContaminated->LabPackSolventBaseIs it in Halogenated Solvent?(DCM, Chloroform)Liquid->SolventBaseStreamCStream C: Non-HalogenatedOrganic WasteSolventBase->StreamCNo (e.g., Ethanol, Hexane)StreamHStream H: HalogenatedOrganic WasteSolventBase->StreamHYes

Figure 1: Decision matrix for segregating chroman-derivative waste based on physical state and solvent carrier.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagent, excess synthesis product, or spill cleanup residue.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass shipping container.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "2,2,4,4-Tetramethylchroman" (Do not use abbreviations).[1]

    • Hazard Checkbox: Mark "Toxic" (Aquatic) and "Irritant."[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to prevent contamination of the outer drum during transport.

  • Disposal: Move to the Solid Waste / Lab Pack drum. This stream is destined for high-temperature incineration (>1000°C) to ensure destruction of the chroman ring.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, or stock solutions.

  • Solvent Compatibility Check:

    • If dissolved in Acetone, Methanol, Hexane, or Ethyl Acetate : Segregate into Non-Halogenated Waste (Stream C) .[1]

    • If dissolved in DCM or Chloroform : Segregate into Halogenated Waste (Stream H) .[1]

  • Bulking: Pour into the appropriate safety carboy (usually 20L HDPE). Use a funnel with a flash-arrestor if the solvent is flammable.[1]

  • Rinsing: Rinse the original vessel with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the same waste container. Do not rinse with water as the compound will precipitate and coat the sink plumbing.

Protocol C: Spill Response

Applicability: Benchtop spills.[1]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1]

  • Containment:

    • Solid Spill: Do not sweep dry dust (risk of aerosolization).[1] Cover with a damp paper towel or oil-impregnated sweeping compound, then scoop into a waste jar.[1]

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or polypropylene pads).[1] Do not use paper towels alone if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with an acetone-soaked pad to solubilize residual lipophilic residues, followed by a soap-and-water wash.[1] Dispose of all pads as Solid Hazardous Waste .

Part 5: Regulatory & Scientific Rationale

1. Why Incineration? Chroman derivatives possess a stable bicyclic structure.[1] Standard wastewater treatment plants (WWTP) rely on bacterial digestion, which is often ineffective against complex, lipophilic heterocycles.[1] Release into waterways can lead to chronic aquatic toxicity (H410/H412 classifications often apply to this class).[1][2] High-temperature incineration guarantees the oxidation of the carbon skeleton into CO₂ and H₂O.

2. Incompatibility Warning Chromans can act as antioxidants, meaning they are easily oxidized.[1] Mixing high concentrations of tetramethylchroman with strong oxidizing acids (Nitric, Chromic) in a waste container can generate heat and potentially cause a fire.[1] Always segregate from Class 5.1 Oxidizers. [1]

3. Legal Framework While 2,2,4,4-Tetramethylchroman may not be explicitly listed on the EPA's P-list or U-list, laboratory waste generators are bound by the "Cradle-to-Grave" responsibility under RCRA (Resource Conservation and Recovery Act).[1] You must characterize the waste based on its properties (Ignitability, Toxicity) and manage it to prevent environmental release.[1]

References
  • PubChem. Compound Summary: Chroman Derivatives & Toxicology.[1][3] National Library of Medicine.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Available at: [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals: Aquatic Toxicity of Benzopyran Derivatives.[1] Available at: [Link]

Personal protective equipment for handling 2,2,4,4-Tetramethylchroman

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety standards for handling 2,2,4,4-Tetramethylchroman and its structural analogs.

Executive Safety Summary: While often encountered as a stable intermediate in the synthesis of heteroarotinoids (retinoid mimics) and antioxidants (e.g., Trolox derivatives), this compound must be handled with high-potency precautions . Due to its structural similarity to retinoids, it carries a presumptive risk of reproductive toxicity (teratogenicity) in addition to standard irritant properties.

Part 1: Hazard Analysis & Risk Assessment

1.1 Physicochemical Profile

  • CAS Registry (Generic Scaffold): Derivatives often fall under specific CAS numbers (e.g., 6-bromo derivative: 312738-91-3; Trolox: 53188-07-1).

  • Physical State: Typically a crystalline solid or viscous lipophilic oil.

  • Solubility: Highly lipophilic; soluble in DMSO, ethanol, and organic solvents. Poorly soluble in water.

  • Reactivity: Stable under normal conditions but susceptible to oxidation if substituted with hydroxyl groups (e.g., 6-chromanol forms).

1.2 GHS Classification (Presumptive & Derived) In the absence of a substance-specific SDS for the raw intermediate, the following classification is applied based on Structure-Activity Relationship (SAR) with retinoids and chromanols:

Hazard ClassCategoryH-CodeStatement
Reproductive Toxicity 1B H360 May damage fertility or the unborn child. (Precautionary assignment due to retinoid pharmacophore).
Skin Irritation2H315Causes skin irritation.[1][2]
Eye Irritation2AH319Causes serious eye irritation.[2]
STOT - Single Exp.3H335May cause respiratory irritation.[2]

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protective Equipment Specifications
ComponentStandardMaterial/SpecificationRationale (Causality)
Primary Gloves ASTM F739Nitrile (Low Modulus) Thickness: ≥ 5 mil (0.12 mm)Provides dexterity for weighing; sufficient splash protection for solid handling.
Secondary Gloves ASTM F739Nitrile (Extended Cuff) Thickness: ≥ 8 milDouble-gloving is mandatory. The outer glove acts as a sacrificial barrier against lipophilic permeation.
Respiratory NIOSH / EN 143P100 / N100 Particulate Filter (If outside fume hood)Chroman dusts are potent respiratory irritants. Primary engineering control: Chemical Fume Hood.
Eye Protection ANSI Z87.1Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust migration or solvent splash.
Body Protection ISO 13982Tyvek® Lab Coat / Sleeve Covers Disposable sleeves prevent wrist-gap exposure, a common failure point in glove-coat interfaces.

Part 3: Operational Protocols

Engineering Controls: The "Hot Zone" Concept

All handling must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 0.5 m/s (100 fpm) .

Diagram 1: Operational Workflow & Zoning This logic flow ensures that the potent compound never leaves the containment zone on PPE or equipment.

G Entry Lab Entry Gowning PPE Donning (Double Gloves, Tyvek) Entry->Gowning Buffer Buffer Zone (Prep Area) Gowning->Buffer HotZone Hot Zone (Fume Hood) Buffer->HotZone Transfer Materials Degowning PPE Doffing (Inside-Out Roll) Buffer->Degowning Weighing Weighing/Solubilization HotZone->Weighing Decon Decontamination (Solvent Wipe) Weighing->Decon Post-Process Decon->Buffer Clean Equipment Only Degowning->Entry Exit

Caption: Zoning protocol to prevent cross-contamination. The "Hot Zone" is the only area where the open container exists.

Routine Handling (Weighing & Solubilization)
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood. Pre-wet a wiper with 70% Ethanol for immediate spot cleaning.

  • Static Control: Use an anti-static gun or ionizer bar if the solid is fluffy/static-prone (common with chroman crystals).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Solubilization: Dissolve immediately in the hood. Once in solution (e.g., DMSO), the risk of dust inhalation is eliminated, but skin permeation risk increases.

Spill Response Protocol (Dry vs. Wet)

Diagram 2: Spill Decision Logic

SpillResponse Start Spill Detected Type Identify State Start->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry Cover with wet paper towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Polypropylene Pad Wet->ActionWet Clean Wipe 3x with Soap/Water Then Acetone ActionDry->Clean ActionWet->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Decision tree for spill remediation. Note the "Wet Wipe" technique for powders to prevent aerosolization.

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: If spill is >1g, wear a Tyvek suit and respiratory protection.

  • Neutralization: There is no specific chemical neutralizer. Physical removal is required.[1][3]

  • Decontamination: Wash the surface with a detergent solution (surfactant) first to lift the lipophilic residues, followed by an acetone or ethanol rinse.

Part 4: Waste Disposal & Deactivation

  • Solid Waste: All contaminated gloves, mats, and weighing boats must be double-bagged in yellow hazardous waste bags labeled "Toxic Solid - Retinoid Analog".

  • Liquid Waste: Collect in a dedicated "Halogenated Organic" or "Non-Halogenated Organic" stream depending on the solvent used. Do not mix with oxidizers (e.g., Nitric acid) as chromans can be oxidized exothermically.

  • Container Rinse: Triple rinse empty stock bottles with Acetone before disposal.

References

  • National Institutes of Health (PubChem). Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Compound Summary. Accessed 2024.[4] Link

  • Sigma-Aldrich. Safety Data Sheet: (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid. Version 6.[5]4. Link

  • Cayman Chemical. Safety Data Sheet: Trolox.Link

  • Occupational Safety and Health Administration (OSHA). Reproductive Hazards - Nitrile Glove Permeation Guidelines.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.